molecular formula C17H26N2O4 B1439962 Vildagliptin Carboxylic Acid Metabolite CAS No. 565453-40-9

Vildagliptin Carboxylic Acid Metabolite

Cat. No.: B1439962
CAS No.: 565453-40-9
M. Wt: 322.4 g/mol
InChI Key: KWZNLUFQUDQQJU-FBXIQOIYSA-N
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Description

Vildagliptin Carboxylic Acid Metabolite is a useful research compound. Its molecular formula is C17H26N2O4 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,18,23H,1-10H2,(H,21,22)/t11?,12?,13-,16?,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZNLUFQUDQQJU-FBXIQOIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676196
Record name N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl-L-proline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565453-40-9
Record name L-Proline, N-(3-hydroxytricyclo(3.3.1.13,7)dec-1-yl)glycyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0565453409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-PROLINE, N-(3-HYDROXYTRICYCLO(3.3.1.13,7)DEC-1-YL)GLYCYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF6NS92SLH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vildagliptin Carboxylic Acid Metabolite chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure and Analysis of Vildagliptin Carboxylic Acid Metabolite (M20.7)

Abstract

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] A comprehensive understanding of its metabolic fate is critical for drug development and regulatory assessment. This technical guide provides an in-depth examination of its principal metabolite, Vildagliptin Carboxylic Acid (designated as M20.7 or LAY151). We will dissect its chemical structure, the enzymatic pathway responsible for its formation, and its physicochemical properties. Furthermore, this guide presents field-proven analytical methodologies for its quantification in biological matrices, offering a robust framework for researchers and scientists in the pharmaceutical industry. The focus is on the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical application.

Introduction to Vildagliptin and its Metabolism

Vildagliptin: A Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By preventing this degradation, Vildagliptin increases the levels of active incretins, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control.[3][4]

The Metabolic Fate of Vildagliptin: An Overview

The biotransformation of a drug is a pivotal aspect of its pharmacokinetic profile, influencing its efficacy, safety, and potential for drug-drug interactions. Vildagliptin undergoes extensive metabolism, with the parent drug accounting for only about 26% of the circulating drug-related components in plasma.[5] The primary route of elimination is metabolic clearance, leading to the formation of several metabolites.[5]

Identification of the Major Metabolite: M20.7

Among the various metabolic pathways, hydrolysis of the cyano moiety of Vildagliptin is the most significant, producing a pharmacologically inactive carboxylic acid metabolite.[1][5] This metabolite, known as M20.7 or LAY151, is the major circulating component in human plasma, constituting approximately 55% of the total drug-related material.[5] Its characterization is therefore essential for a complete understanding of Vildagliptin's disposition in the body.

Chemical Structure and Physicochemical Properties of M20.7

Structural Elucidation: From Nitrile to Carboxylic Acid

The core structural transformation from Vildagliptin to M20.7 is the hydrolysis of the carbon-nitrogen triple bond of the cyano group (-C≡N) on the pyrrolidine ring to a carboxylic acid group (-COOH). This single chemical step significantly alters the molecule's polarity and chemical properties while leaving the adamantane and glycyl-pyrrolidine backbone intact.

Parent Compound (Vildagliptin):

  • IUPAC Name: (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile[6]

  • Molecular Formula: C₁₇H₂₅N₃O₂[7]

Metabolite (M20.7):

  • IUPAC Name: (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid[8]

  • Molecular Formula: C₁₇H₂₆N₂O₄[8]

Chemical Identity

The fundamental identifiers for this compound are summarized below.

IdentifierValueSource(s)
Systematic Name (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid[8]
Common Synonyms M20.7, LAY151, Vildagliptin Carboxylic Acid[1][5]
CAS Number 565453-40-9[8][9]
Molecular Formula C₁₇H₂₆N₂O₄[8][9]
Molecular Weight 322.40 g/mol [8]

The Metabolic Conversion Pathway

Mechanism of Hydrolysis

A crucial aspect of Vildagliptin's metabolic profile is that its conversion to M20.7 is not mediated by the cytochrome P450 (CYP) enzyme system.[5] This hydrolysis occurs in multiple tissues and organs.[1][4] Interestingly, the therapeutic target of Vildagliptin, the DPP-4 enzyme, also contributes to the formation of this major hydrolysis metabolite.[1][4] This pathway underscores a unique metabolic clearance mechanism that is distinct from many other pharmaceuticals.

Rationale for Low Drug-Drug Interaction Potential

The fact that Vildagliptin's primary metabolic pathway bypasses the CYP450 system is of high clinical significance.[5] The CYP enzymes are a major source of drug-drug interactions, as many drugs can either inhibit or induce their activity, affecting the clearance of co-administered medications. Since Vildagliptin metabolism is not reliant on this system, it has a very low potential for pharmacokinetic interactions with drugs that are substrates, inhibitors, or inducers of CYP enzymes.[4][5] This provides a significant safety advantage for patients with type 2 diabetes, who are often on multiple medications.

Visualization of the Metabolic Pathway

The following diagram illustrates the direct conversion of Vildagliptin to its primary carboxylic acid metabolite.

G Vildagliptin Vildagliptin (C17H25N3O2) -C≡N (Cyano Group) Metabolite Vildagliptin Carboxylic Acid (M20.7 / LAY151) (C17H26N2O4) -COOH (Carboxyl Group) Vildagliptin->Metabolite Cyano Group Hydrolysis (Non-CYP450 Mediated) Catalyzed by DPP-4 & Other Hydrolases

Caption: Metabolic conversion of Vildagliptin to its M20.7 metabolite.

Analytical Methodologies for Characterization and Quantification

Accurate quantification of M20.7 in biological matrices like plasma and urine is essential for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose.[10][11]

Field-Proven Protocol: Quantification of M20.7 in Plasma using RP-HPLC-UV

This protocol describes a robust, self-validating method for the quantification of Vildagliptin Carboxylic Acid in human plasma. The choice of a C18 column is based on its proven efficacy in retaining and separating small molecules of moderate polarity, while protein precipitation with acetonitrile is a rapid and effective method for sample cleanup in a research setting.

A. Principle The metabolite is extracted from plasma via protein precipitation. The clarified supernatant is then injected into a Reverse-Phase HPLC (RP-HPLC) system for separation and quantified using an ultraviolet (UV) detector.

B. Materials and Reagents

  • Reference Standard: this compound (M20.7)

  • Internal Standard (IS): (e.g., a structurally similar, stable compound not present in the matrix)

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Formic Acid (analytical grade)

  • Ultrapure Water

  • Human Plasma (drug-free)

C. Instrumentation

  • HPLC system with a quaternary pump, autosampler, and column oven

  • UV-Vis Detector

  • Centrifuge

D. Chromatographic Conditions The conditions are optimized for a balance between resolution, sensitivity, and run time. UV detection at 210 nm is selected because the molecule lacks a strong chromophore, and this lower wavelength provides adequate sensitivity.[10]

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for small molecule analysis, provides good retention.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic AcidBuffered aqueous phase to ensure consistent ionization state.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, ensuring good efficiency.
Gradient 10% B to 70% B over 8 minGradient elution allows for efficient separation from endogenous plasma components.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 210 nmProvides necessary sensitivity for the analyte.[10]
Injection Vol. 20 µLA balance between loading capacity and peak shape.

E. Experimental Protocol

  • Stock Solution Preparation: Accurately weigh and dissolve M20.7 reference standard and IS in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to prepare 1 mg/mL stock solutions.

  • Working Standard Preparation: Prepare serial dilutions from the stock solution to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: a. Pipette 200 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube. b. Add 50 µL of IS working solution. c. Add 600 µL of ice-cold acetonitrile to precipitate proteins. d. Vortex for 1 minute to ensure thorough mixing. e. Centrifuge at 14,000 rpm for 10 minutes at 4 °C. f. Carefully transfer the supernatant to an HPLC vial for analysis.

  • Calibration and Quantification: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards. Determine the concentration of unknown samples from this curve.

F. System Suitability (Trustworthiness) To ensure the validity of the results, system suitability tests must be performed before each analytical run. This includes multiple injections of a mid-range standard to check for:

  • Reproducibility: Relative Standard Deviation (RSD) of retention time and peak area should be <2%.

  • Peak Shape: Tailing factor should be between 0.9 and 1.5.

  • Resolution: Ensure baseline separation between the analyte, IS, and any interfering peaks.

Conclusion

This compound (M20.7) is the central product of Vildagliptin's biotransformation. Its structure, defined by the hydrolysis of the parent drug's cyano group, and its formation via a non-CYP450 pathway are key determinants of Vildagliptin's favorable pharmacokinetic and low drug-drug interaction profile.[5] The analytical methods detailed herein provide a reliable foundation for its quantification, which is indispensable for preclinical and clinical drug development. A thorough understanding of this major metabolite is not merely an academic exercise but a cornerstone of ensuring the safe and effective use of Vildagliptin in a clinical setting.

References

  • He, H., et al. (2009). Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. Drug Metabolism and Disposition, 37(3), 536-544. [Link]

  • He, Y. L., et al. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical Pharmacokinetics, 51(3), 147-162. [Link]

  • Sereda, A. S., et al. (2019). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Pharmaceutical Chemistry Journal, 53, 631–641. [Link]

  • Zhang, L., et al. (2017). An efficient synthesis of Vildagliptin intermediates. Journal of Chemical and Pharmaceutical Research, 9(12), 1-5. [Link]

  • Safila, N., et al. (2022). A Simple Review of Analytical Techniques for Determination of Vildagliptin. Journal of Pharmaceutical Negative Results, 13(4), 1045-1050. [Link]

  • Ochei, J. (2025). Pharmacology of Vildagliptin; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • He, Y. L., et al. (2012). Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin. ResearchGate. [Link]

  • Li, J., et al. (2014). Synthesis of Main Impurity of Vildagliptin. Journal of the Korean Chemical Society, 58(4), 414-417. [Link]

  • Zhang, L., et al. (2017). A facile method to synthesize vildagliptin. ResearchGate. [Link]

  • Jain, P., et al. (2025). A Concise Review - An Analytical Method Development and Validation of Vildagliptin. Archives of Pharmacy and Pharmaceutical Sciences, 9(1), 021–030. [Link]

  • Patel, M., & Shah, P. (2022). A Review on Analytical Methods for Vildagliptin and Metformin in Combination. International Journal of Scientific Research and Engineering Development, 5(4). [Link]

  • Singh, A. K., et al. (2013). Pharmacokinetics and Pharmacodynamics of Vildagliptin in Patients with Type 2 Diabetes Mellitus. ResearchGate. [Link]

  • Sahoo, S. K., et al. (2023). ANALYTICAL AND BIOANALYTICAL METHODS FOR ESTIMATION OF VILDAGLIPTIN ALONE AND IN COMBINED DOSAGE FORMS: AN OVERVIEW. ResearchGate. [Link]

  • precisionFDA. VILDAGLIPTIN. precisionFDA Website. [Link]

  • Pharmace Research Laboratory. Vildagliptin Carboxylic Acid. Pharmace Website. [Link]

  • National Center for Biotechnology Information. Vildagliptin. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. Vildagliptin impurity F. PubChem Compound Database. [Link]

  • Biocompare. Vildagliptin. Biocompare Website. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Vildagliptin Carboxylic Acid Metabolite (M20.7) from L-Proline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway to Vildagliptin's primary carboxylic acid metabolite, (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid (M20.7). Commencing with the readily available chiral building block, L-proline, this document elucidates the strategic considerations, mechanistic underpinnings, and practical execution of each synthetic step. Authored from the perspective of a senior application scientist, this guide emphasizes not just the procedural "how," but the critical "why" behind experimental choices, ensuring a thorough understanding for researchers in drug development and organic synthesis. All protocols are designed to be self-validating, with comprehensive citations to authoritative literature.

Introduction: The Significance of Vildagliptin and its Metabolite

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] Its mechanism of action involves prolonging the activity of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. The major metabolic pathway of Vildagliptin in humans is the hydrolysis of its cyano moiety to form the pharmacologically inactive carboxylic acid metabolite, M20.7.[1] This metabolite is a key analyte in pharmacokinetic and drug metabolism studies. A reliable and scalable synthesis of M20.7 is therefore crucial for its use as a reference standard in analytical method development and validation.

This guide details a practical and efficient two-step synthesis of M20.7, starting from L-proline, a naturally occurring and inexpensive chiral precursor.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages:

  • Formation of the Key Intermediate: The N-acylation of L-proline with chloroacetyl chloride to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. This step introduces the reactive chloroacetyl group necessary for the subsequent coupling reaction.

  • Coupling with 3-Amino-1-Adamantanol: The nucleophilic substitution of the chloride in the intermediate with the amino group of 3-amino-1-adamantanol to form the final Vildagliptin carboxylic acid metabolite.

This strategy is advantageous due to the accessibility of the starting materials and the generally high-yielding nature of the reactions involved.

Synthesis_Workflow L_Proline L-Proline Intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid L_Proline->Intermediate N-Acylation (Chloroacetyl Chloride) Metabolite This compound (M20.7) Intermediate->Metabolite:w Nucleophilic Substitution Adamantanol 3-Amino-1-adamantanol Coupling_Mechanism Reactants (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid 3-Amino-1-adamantanol TransitionState Transition State (SN2) Reactants:i1->TransitionState Nucleophilic Attack Reactants:i2->TransitionState Product { this compound (M20.7) | + HCl } TransitionState->Product

Sources

A Comprehensive Technical Guide to Vildagliptin Carboxylic Acid Metabolite (M20.7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Vildagliptin Carboxylic Acid Metabolite, known as M20.7 or LAY151, the principal yet pharmacologically inactive metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin. The definitive Chemical Abstracts Service (CAS) number for this metabolite is 565453-40-9 .[1] This document details the metabolic fate of Vildagliptin, focusing on the formation of M20.7, and furnishes scientifically grounded methodologies for its synthesis, characterization, and quantification in biological matrices. It is intended to serve as a critical resource for professionals in drug metabolism, pharmacokinetics, and analytical development, providing both foundational knowledge and practical, detailed protocols.

Introduction: The Metabolic Landscape of Vildagliptin

Vildagliptin, an oral antihyperglycemic agent, is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones like GLP-1 and GIP.[2][3] By preserving active incretin levels, Vildagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control in patients with type 2 diabetes mellitus.[2][4]

A key feature of Vildagliptin's pharmacokinetic profile is its extensive metabolism prior to excretion.[3][5] Unlike many pharmaceuticals, its metabolism is not primarily mediated by the cytochrome P450 (CYP) enzyme system, which significantly reduces the potential for drug-drug interactions.[4][5][6] Vildagliptin undergoes metabolism through at least four distinct pathways, with the predominant route being the hydrolysis of its cyano moiety.[5][7] This hydrolysis leads to the formation of the main circulating metabolite, a carboxylic acid derivative designated as M20.7 (also known as LAY151).[3][5][6] This metabolite is pharmacologically inactive and constitutes the majority of the drug-related material found in circulation, accounting for approximately 55-57% of the total dose.[3][5][6]

Understanding the properties and analytical quantification of M20.7 is paramount for comprehensive pharmacokinetic and drug disposition studies of Vildagliptin.

Physicochemical and Structural Information

A clear understanding of the metabolite's chemical identity is fundamental for any analytical or synthetic endeavor.

PropertyValueSource(s)
CAS Number 565453-40-9[1]
Chemical Name (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid[1]
Synonyms Vildagliptin metabolite M20.7, LAY151, Vildagliptin Carboxylic Acid[1][6]
Molecular Formula C17H26N2O4[1]
Molecular Weight 322.40 g/mol

Metabolic Pathway and Bio-transformation

The conversion of Vildagliptin to its carboxylic acid metabolite M20.7 is a straightforward hydrolytic process.

Mechanism of Formation

The primary metabolic transformation of Vildagliptin is the hydrolysis of the nitrile group (-C≡N) on the pyrrolidine ring to a carboxylic acid group (-COOH).[3][5] This reaction is not dependent on CYP450 enzymes but is catalyzed by various hydrolases present in multiple tissues, with a significant contribution from DPP-4 itself in the liver.[4][5] This broad enzymatic activity contributes to Vildagliptin's rapid metabolism.

Vildagliptin_Metabolism Vildagliptin Vildagliptin (C17H25N3O2) CAS: 274901-16-5 Metabolite This compound (M20.7) (C17H26N2O4) CAS: 565453-40-9 Vildagliptin->Metabolite  Hydrolysis of Cyano Group (Tissue Hydrolases, DPP-4) Major Pathway (~57% of dose)

Synthesis of this compound (M20.7)

While M20.7 is commercially available as an analytical standard, an in-house synthesis may be required for various research purposes. The synthesis can be approached by modifying reported syntheses of Vildagliptin or by direct hydrolysis of the parent drug. A conceptual, two-step approach starting from a key Vildagliptin intermediate is outlined below. This protocol is based on established chemical principles for peptide coupling and nitrile hydrolysis.

Conceptual Synthesis Protocol

Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid

This intermediate can be synthesized from L-proline. The protection of the carboxylic acid group, followed by acylation and subsequent deprotection, is a common strategy.

  • Starting Material: L-Proline.

  • Reaction: React L-proline with chloroacetyl chloride in a suitable solvent system (e.g., tetrahydrofuran) at a controlled temperature (e.g., 0 °C).[7]

  • Rationale: Chloroacetyl chloride is a reactive acylating agent that readily forms an amide bond with the secondary amine of the proline ring. The reaction is typically performed at low temperatures to control its exothermicity and prevent side reactions.

  • Work-up: Following the reaction, a standard aqueous work-up with extraction into an organic solvent and subsequent purification (e.g., crystallization or chromatography) would yield the desired chloroacetyl-proline derivative.

Step 2: Coupling with 3-amino-1-adamantanol and Hydrolysis

  • Coupling: The intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, is then coupled with 3-amino-1-adamantanol. This is a nucleophilic substitution reaction where the amino group of adamantanol displaces the chloride.

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dichloromethane or THF, in the presence of a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) to neutralize the HCl generated.[8] The reaction may require several hours to days at room temperature or gentle heating.[8]

  • Causality: The base is crucial to scavenge the acid produced, driving the reaction to completion and preventing protonation of the amine nucleophile. The choice of solvent ensures the solubility of the reactants.

  • Final Product: The resulting product from this coupling reaction is the this compound (M20.7).

  • Purification: The final product must be purified from starting materials and by-products. This is typically achieved using column chromatography followed by crystallization to obtain a high-purity analytical standard.

Analytical Methodology: Quantification in Biological Matrices

The quantification of M20.7, alongside the parent drug, is essential for pharmacokinetic studies. Due to the low concentrations in biological fluids and the complexity of the matrix, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[9][10][11]

Bioanalytical Method Using LC-MS/MS

This protocol provides a robust framework for the simultaneous determination of Vildagliptin and M20.7 in plasma.

5.1.1. Sample Preparation: Protein Precipitation

  • Aliquot: Transfer a small volume (e.g., 50 µL) of plasma sample into a clean microcentrifuge tube.

  • Internal Standard (IS): Add a working solution of an appropriate internal standard. A stable isotope-labeled version of Vildagliptin (e.g., Vildagliptin-d7) is ideal as it can account for variations in both the parent drug and the metabolite's recovery and ionization.[11]

  • Precipitation: Add 3-4 volumes of cold acetonitrile.[11]

  • Vortex: Mix vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Rationale: Protein precipitation is a rapid and effective method for sample clean-up, removing the bulk of interfering macromolecules from the plasma. Acetonitrile is a highly efficient solvent for this purpose. The use of a stable isotope-labeled internal standard is critical for accuracy and precision, as it co-elutes chromatographically and has nearly identical ionization behavior to the analyte, correcting for matrix effects and instrument variability.[11]

5.1.2. Chromatographic and Mass Spectrometric Conditions

ParameterTypical ConditionRationale
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, <3 µm)Provides good retention and separation for moderately polar compounds like Vildagliptin and its metabolite.
Mobile Phase A 0.1% Formic Acid in Water or 5 mM Ammonium AcetateAcidified or buffered mobile phases promote better peak shape and ionization efficiency in positive ion mode.[10]
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reverse-phase chromatography.
Flow Rate 0.3 - 0.5 mL/minStandard flow rates for analytical UPLC/HPLC systems.
Gradient A gradient from low to high organic contentAllows for the elution of both the more polar metabolite and the parent drug within a short run time.
Injection Volume 5 - 10 µLA small volume is sufficient for sensitive LC-MS/MS systems.[10]
Ionization Mode Electrospray Ionization (ESI), PositiveESI is well-suited for polar, ionizable molecules. The secondary and tertiary amines in the structures are readily protonated.[11]
MS Detection Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
MRM Transitions Vildagliptin: m/z 304.4 → 154.1M20.7: m/z 323.2 → 172.2 (conceptual)IS: m/z 311.1 → 161.1 (for Vildagliptin-d7)These transitions must be optimized empirically. The parent drug transition is documented.[11] The M20.7 transition is predicted based on its structure ([M+H]+) and would need experimental confirmation.

5.1.3. Method Validation

The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term).

Bioanalytical_Workflow Supernatant Supernatant LC LC Supernatant->LC MS MS Integration Integration MS->Integration Calibration Calibration Integration->Calibration Quantification Quantification Calibration->Quantification

Conclusion

This compound (M20.7), CAS 565453-40-9, is the central metabolic product of Vildagliptin. Its formation via non-CYP mediated hydrolysis underscores the low potential for drug-drug interactions associated with the parent compound. Accurate synthesis of its analytical standard and robust, validated bioanalytical methods are indispensable for the comprehensive evaluation of Vildagliptin's pharmacokinetics and disposition. The methodologies and data presented in this guide offer a foundational and practical resource for scientists engaged in the research and development of this important antidiabetic agent.

References

  • He, H., et al. (2009). Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. Drug Metabolism and Disposition, 37(3), 536-44. [Link]

  • He, Y. L., et al. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical Pharmacokinetics, 51(3), 147-62. [Link]

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The Formation of Vildagliptin's Carboxylic Acid Metabolite: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the formation mechanism of the vildagliptin carboxylic acid metabolite, M20.7. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this unique metabolic pathway.

Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2][3] Unlike many xenobiotics, its primary metabolic fate does not involve the cytochrome P450 (CYP) enzyme system.[4][5] Instead, vildagliptin undergoes extensive metabolism to form a pharmacologically inactive carboxylic acid metabolite, designated as M20.7 (or LAY151).[1][2] This metabolite is the major circulating component related to the drug in human plasma, accounting for approximately 55% of the total plasma radioactivity area under the curve after a single oral dose of radiolabeled vildagliptin.[4][5] Understanding the mechanism of M20.7 formation is crucial for a complete characterization of vildagliptin's disposition and for anticipating potential drug-drug interactions.

The Predominant Metabolic Pathway: A Paradigm of Target-Mediated Drug Metabolism

The conversion of vildagliptin to M20.7 occurs via the hydrolysis of the cyano moiety of the parent molecule.[1][4][6] This biotransformation is the principal elimination pathway for vildagliptin, accounting for 57% of the administered dose.[1] The lack of significant CYP450 involvement in this major metabolic route makes vildagliptin less susceptible to pharmacokinetic interactions with co-administered drugs that are inhibitors or inducers of these enzymes.[4][5]

The metabolism of vildagliptin represents a fascinating example of target-mediated drug metabolism, where the therapeutic target itself plays a significant role in the drug's clearance.

The Central Catalyst: Dipeptidyl Peptidase-4 (DPP-4)

The primary enzyme responsible for the hydrolysis of vildagliptin to M20.7 is its pharmacological target, DPP-4.[6][7][8] Vildagliptin is unique in that it is both a potent inhibitor and a substrate of DPP-4.[9] This dual interaction is a key feature of its pharmacology and metabolism.

Evidence for the central role of DPP-4 in vildagliptin metabolism is multifaceted:

  • Correlation Studies: A significant positive correlation has been demonstrated between the rate of M20.7 formation and DPP-4 activity in human liver samples (r = 0.917, P < 0.01).[7][8]

  • Inhibition Studies: The formation of M20.7 in human liver S9 fractions is significantly inhibited by sitagliptin, another selective DPP-4 inhibitor.[7][8]

  • Recombinant Enzyme Studies: Human embryonic kidney 293 (HEK293) cells expressing human DPP-4 show a significantly higher rate of M20.7 formation compared to control cells.[7]

While DPP-4 is the major contributor, it is important to note that other enzymes are also involved in the hydrolysis of vildagliptin, suggesting a degree of redundancy in this metabolic pathway.

Contributing Enzymatic Machinery

While DPP-4 is the primary catalyst, studies have indicated that other dipeptidyl peptidases and related enzymes can also contribute to the formation of M20.7. These include:

  • DPP-2

  • DPP-8

  • DPP-9

  • Fibroblast Activation Protein-α (FAP-α)

Among these, DPP-2 has been shown to have the highest hydrolytic capacity besides DPP-4.[10] This suggests that a family of related enzymes can participate in the biotransformation of vildagliptin. It is noteworthy that human nitrilase-like proteins (NIT1 and NIT2), which are known to hydrolyze nitrile compounds, do not appear to be involved in the metabolism of vildagliptin.[11]

Proposed Mechanism of Hydrolysis

The hydrolysis of the cyano group of vildagliptin is proposed to be a two-step process. The initial and rate-limiting step is the hydrolysis of the nitrile to an amide intermediate.[10] This amide derivative is then rapidly hydrolyzed to the final carboxylic acid metabolite, M20.7.[10][12] When the amide derivative of vildagliptin is incubated with DPP-4, it is completely hydrolyzed at a much faster rate than the parent drug.[10]

G Vildagliptin Vildagliptin (Cyano Compound) Amide_Intermediate Amide Intermediate Vildagliptin->Amide_Intermediate  DPPs (DPP-4, DPP-2, etc.) (Rate-limiting step) M20_7 M20.7 (Carboxylic Acid Metabolite) Amide_Intermediate->M20_7  DPP-4 (Rapid Hydrolysis)

Caption: Proposed two-step hydrolysis of vildagliptin to its carboxylic acid metabolite M20.7.

Subcellular Localization of Vildagliptin Metabolism

In vitro studies using human liver fractions have shown that the formation of M20.7 occurs in both the microsomal and cytosolic compartments. However, the rate of formation is higher in liver microsomes.[7][8] This suggests that while DPP-4 is present in both fractions, its activity towards vildagliptin may be greater in the microsomal environment.

Experimental Protocols

In Vitro Incubation of Vildagliptin with Liver Fractions

Objective: To determine the rate of M20.7 formation in different subcellular fractions of the liver.

Materials:

  • Vildagliptin

  • Human liver S9, microsomes, and cytosol

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of vildagliptin in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the liver fraction (S9, microsomes, or cytosol) with potassium phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding vildagliptin to a final concentration of 1 µM.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the presence of M20.7 using a validated LC-MS/MS method.

  • Calculate the rate of M20.7 formation (pmol/h/mg protein).

DPP-4 Activity Assay

Objective: To measure the DPP-4 activity in liver fractions.

Materials:

  • H-glycyl-prolyl-7-amino-4-methylcoumarin (Gly-Pro-AMC) substrate

  • Tris-HCl buffer (pH 8.0)

  • Fluorometer

Procedure:

  • In a 96-well plate, add the liver fraction to Tris-HCl buffer.

  • Initiate the reaction by adding Gly-Pro-AMC to a final concentration of 50 µM.

  • Incubate the plate at 37°C.

  • Measure the fluorescence of the released AMC at an excitation wavelength of 380 nm and an emission wavelength of 460 nm at regular intervals.

  • Calculate the DPP-4 activity based on the rate of AMC formation.

Inhibition Studies

Objective: To assess the contribution of DPP-4 to vildagliptin metabolism using a selective inhibitor.

Procedure:

  • Follow the protocol for in vitro incubation of vildagliptin with liver S9 fraction.

  • Prior to the addition of vildagliptin, add a selective DPP-4 inhibitor (e.g., sitagliptin) at various concentrations to the pre-incubation mixture.

  • Proceed with the reaction and analysis as described above.

  • Determine the effect of the inhibitor on the rate of M20.7 formation.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Liver_Fractions Prepare Liver Fractions (S9, Microsomes, Cytosol) Combine Combine Liver Fraction and Buffer Liver_Fractions->Combine Vildagliptin_Stock Prepare Vildagliptin Stock Solution Add_Vildagliptin Add Vildagliptin Vildagliptin_Stock->Add_Vildagliptin Pre_Incubate Pre-incubate at 37°C Combine->Pre_Incubate Pre_Incubate->Add_Vildagliptin Incubate Incubate at 37°C Add_Vildagliptin->Incubate Terminate Terminate Reaction (Acetonitrile) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge LC_MS_MS LC-MS/MS Analysis Centrifuge->LC_MS_MS Calculate Calculate M20.7 Formation Rate LC_MS_MS->Calculate

Caption: Experimental workflow for investigating vildagliptin metabolism in vitro.

Data Presentation

ParameterValueReference
Major Metabolite M20.7 (Carboxylic Acid)[1][4]
Metabolic Pathway Cyano Group Hydrolysis[6][7]
Primary Enzyme Dipeptidyl Peptidase-4 (DPP-4)[7][8]
Other Contributing Enzymes DPP-2, DPP-8, DPP-9, FAP-α[10]
CYP450 Involvement Minimal[4][5]
M20.7 in Plasma (AUC) ~55%[4][5]
Excretion of M20.7 Primarily in Urine[4]

Conclusion

The formation of the carboxylic acid metabolite M20.7 is the primary metabolic pathway for vildagliptin. This process is a notable example of target-mediated drug metabolism, with the DPP-4 enzyme playing a central role in the hydrolysis of the parent drug's cyano group. The involvement of other dipeptidyl peptidases suggests a degree of metabolic redundancy. The minimal role of the CYP450 system in this major clearance pathway contributes to vildagliptin's low potential for drug-drug interactions. A thorough understanding of this metabolic pathway is essential for the continued safe and effective use of vildagliptin in the treatment of type 2 diabetes.

References

  • Asakura, M., et al. (2015). Dipeptidyl Peptidase-4 Greatly Contributes to the Hydrolysis of Vildagliptin in Human Liver. Drug Metabolism and Disposition, 43(11), 1696-1702. [Link]

  • Ligtenbelt, J. J., et al. (2011). Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV. British Journal of Clinical Pharmacology, 72(5), 770-780. [Link]

  • Reflections.live. (2023). VILDAGLIPTIN DPP-4 INHIBITOR. [Link]

  • Asakura, M., et al. (2015). Dipeptidyl Peptidase-4 Greatly Contributes to the Hydrolysis of Vildagliptin in Human Liver. ResearchGate. [Link]

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  • He, Y. L. (2012). Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin. ResearchGate. [Link]

  • Guo, Z., et al. (2022). Mechanistic Study on the Effect of Renal Impairment on the Pharmacokinetics of Vildagliptin and its Carboxylic Acid Metabolite. ResearchGate. [Link]

  • Asakura, M., et al. (2015). Dipeptidyl peptidase-4 greatly contributes to the hydrolysis of vildagliptin in human liver. PubMed. [Link]

  • He, Y. L., et al. (2009). Absorption, Metabolism, and Excretion of [(14)C]Vildagliptin, a Novel Dipeptidyl Peptidase 4 Inhibitor, in Humans. ResearchGate. [Link]

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  • Kong, F., et al. (2019). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Drug Metabolism and Disposition, 47(3), 241-249. [Link]

  • Ahren, B., & Foley, J. E. (2011). Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. Diabetes, Obesity and Metabolism, 13(9), 775-783. [Link]

  • Tomita, T., et al. (2020). A proposed mechanism of vildagliptin-associated liver dysfunction. ResearchGate. [Link]

  • He, Y. L. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. PubMed. [Link]

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  • Sagitova, A. M., et al. (2021). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Pharmaceutical Chemistry Journal, 55(1), 94-100. [Link]

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The Pharmacokinetics of Vildagliptin's Carboxylic Acid Metabolite (LAY151): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the pharmacokinetic profile of LAY151, the primary carboxylic acid metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, vildagliptin. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental approaches, and offers practical insights into the study of this significant metabolite.

Executive Summary

Vildagliptin is an oral antihyperglycemic agent that undergoes extensive metabolism in humans.[1] Its major metabolite, LAY151 (also known as M20.7), is a pharmacologically inactive carboxylic acid derivative that accounts for the majority of the administered dose.[1][2] Understanding the pharmacokinetics of LAY151 is crucial for a comprehensive assessment of vildagliptin's disposition, particularly in special patient populations. This guide delves into the absorption, distribution, metabolism, and excretion (ADME) of LAY151, factors influencing its pharmacokinetics, and methodologies for its accurate quantification.

The Significance of LAY151 in Vildagliptin's Disposition

Vildagliptin is rapidly absorbed and extensively metabolized, with metabolism being the primary route of elimination, accounting for 69% of the dose.[2] The formation of LAY151 through the hydrolysis of the cyano moiety is the principal metabolic pathway, constituting 57% of the administered dose.[2][3] This process is not dependent on the cytochrome P450 (CYP) enzyme system, which contributes to vildagliptin's low potential for drug-drug interactions.[1][4] The kidneys play a significant role in both the excretion and hydrolysis of vildagliptin to LAY151.[4][5] Given that LAY151 is the most abundant circulating component derived from vildagliptin, its pharmacokinetic characteristics are integral to understanding the overall clearance and potential for accumulation of vildagliptin-related substances.[1]

Pharmacokinetic Profile of LAY151

Formation and Absorption

Following oral administration, vildagliptin is rapidly absorbed, with peak plasma concentrations occurring at approximately 1.7 hours.[3] LAY151 is formed pre-systemically and systemically through hydrolysis. While vildagliptin's absolute bioavailability is 85%, LAY151 is the major circulating metabolite in plasma, accounting for 55% of the total plasma radioactivity area under the curve (AUC) in radiolabeled studies.[1][6]

Distribution

Vildagliptin itself has a low plasma protein binding of 9.3% and distributes extensively into extravascular spaces.[3][4] While specific data on the plasma protein binding and volume of distribution for LAY151 are not extensively detailed in the provided search results, its formation from vildagliptin suggests it is also distributed throughout the body.

Metabolism and Elimination

LAY151 is considered a stable, inactive metabolite and does not appear to undergo further significant metabolism. Its elimination is primarily dependent on renal excretion. The kidneys are a major site for the hydrolysis of vildagliptin to LAY151, and they also clear LAY151 from the circulation.[4][5] After an oral dose of radiolabeled vildagliptin, 85.4% of the dose is recovered in the urine, with unchanged vildagliptin accounting for 22.6% of this.[1] The remainder is comprised of metabolites, with LAY151 being the most prominent.

Factors Influencing LAY151 Pharmacokinetics

Renal Impairment

The pharmacokinetics of both vildagliptin and LAY151 are significantly influenced by renal function.[7] In individuals with mild renal impairment, there is no clinically significant alteration in vildagliptin pharmacokinetics.[7] However, in patients with moderate to severe renal impairment, the elimination of both vildagliptin and LAY151 is impaired, leading to increased plasma concentrations.[7] Studies have shown that in patients with mild, moderate, and severe renal impairment, the mean AUC of vildagliptin increased by 1.4-, 1.7-, and 2-fold, respectively.[8] The exposure to LAY151 has been reported to increase by 1.6 to 6.7 times in patients with renal dysfunction.[8][9] This necessitates a dose reduction of vildagliptin in patients with moderate to severe renal impairment to avoid potential accumulation of the parent drug and its metabolite.[7][8]

Hepatic Impairment

Interestingly, hepatic impairment does not have a clinically significant effect on the pharmacokinetics of vildagliptin.[10][11] Studies in patients with mild, moderate, and severe hepatic impairment have shown no significant differences in vildagliptin exposure compared to healthy subjects.[10] However, the exposure to LAY151 (both AUC and Cmax) was observed to increase with the severity of hepatic impairment, with increases ranging from 29-84% for AUC and 24-63% for Cmax across the different impairment groups.[10][11] Despite the increase in LAY151 levels, no dose adjustment for vildagliptin is deemed necessary in patients with hepatic impairment.[10]

Drug-Drug Interactions

Vildagliptin has a low potential for pharmacokinetic drug-drug interactions because it is not a substrate for, nor does it inhibit or induce, cytochrome P450 enzymes.[4][5] Its primary metabolic pathway to LAY151 is through hydrolysis, further minimizing the risk of CYP-mediated interactions.[1] Clinical studies have confirmed the lack of clinically relevant pharmacokinetic interactions with co-administered drugs such as metformin, pioglitazone, glyburide, simvastatin, amlodipine, valsartan, and ramipril.[4][12] There is a potential for an increased risk of angioedema when vildagliptin is taken concomitantly with ACE inhibitors.[5][12]

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters for vildagliptin and its carboxylic acid metabolite, LAY151.

ParameterVildagliptinLAY151 (Carboxylic Acid Metabolite)Reference
Tmax (hours) ~1.7-[3]
Absolute Bioavailability 85%-[3]
Plasma Protein Binding 9.3%-[3]
Terminal Half-life (hours) ~2-3-[1][2]
Primary Route of Elimination Metabolism (Hydrolysis)Renal Excretion[2]
% of Dose as Metabolite in Plasma (AUC) 25.7%55%[1]
Effect of Renal Impairment (Moderate-Severe) Increased exposure (AUC up by 1.7-2 fold)Increased exposure (AUC up by 1.6-6.7 fold)[8]
Effect of Hepatic Impairment No clinically significant change in exposureIncreased exposure (AUC up by 29-84%)[10][11]

Experimental Protocol: Human Pharmacokinetic Study of Vildagliptin and LAY151

This section outlines a standardized protocol for a clinical pharmacokinetic study.

Objective: To determine the single-dose pharmacokinetic profile of vildagliptin and its major metabolite, LAY151, in healthy human subjects.

Study Design:

  • Type: Open-label, single-center, single-dose study.

  • Subjects: Healthy male and female volunteers, aged 18-45 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².

  • Exclusion Criteria: History of significant medical conditions, use of prescription or over-the-counter medications within 14 days of dosing, and known allergies to vildagliptin or related compounds.

Methodology:

  • Informed Consent: Obtain written informed consent from all participants before any study-related procedures.

  • Screening: Conduct a thorough medical history, physical examination, and clinical laboratory tests to ensure eligibility.

  • Dosing: Following an overnight fast of at least 10 hours, administer a single oral dose of 100 mg vildagliptin with 240 mL of water.

  • Blood Sampling: Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at the following time points: pre-dose (0 hours), and 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 36 hours post-dose.

  • Sample Processing: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma. Transfer the plasma into labeled cryovials and store at -70°C or below until analysis.

  • Bioanalytical Method:

    • Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.[13][14]

    • Sample Preparation: Utilize protein precipitation with a suitable organic solvent (e.g., acetonitrile) to extract vildagliptin and LAY151 from the plasma matrix.[14]

    • Chromatography: Employ a reverse-phase C18 column with a gradient mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).[15]

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Monitor specific precursor-to-product ion transitions for vildagliptin, LAY151, and a stable isotope-labeled internal standard (e.g., vildagliptin-d3).[14]

    • Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-inf, t½) for both vildagliptin and LAY151 using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Visualizations

Metabolic Pathway of Vildagliptin to LAY151

Vildagliptin Vildagliptin Hydrolysis Hydrolysis (Non-CYP Mediated) Vildagliptin->Hydrolysis LAY151 LAY151 (Carboxylic Acid Metabolite) [Inactive] Hydrolysis->LAY151

Caption: Metabolic conversion of vildagliptin to its inactive metabolite, LAY151.

Experimental Workflow for a Human Pharmacokinetic Study

cluster_prestudy Pre-Study Phase cluster_study Study Conduct cluster_analysis Analytical & Data Phase Informed_Consent Informed Consent Screening Subject Screening Informed_Consent->Screening Dosing Oral Administration of Vildagliptin Screening->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis of Vildagliptin & LAY151 Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Caption: Workflow of a typical human pharmacokinetic study for vildagliptin and LAY151.

Conclusion

The carboxylic acid metabolite LAY151 is the principal determinant of vildagliptin's metabolic clearance. Its pharmacokinetic profile is characterized by its formation via non-CYP mediated hydrolysis and its elimination via the kidneys. The accumulation of LAY151 in patients with renal impairment is a key clinical consideration, necessitating dose adjustments of the parent drug. Conversely, the lack of significant pharmacokinetic alterations in the presence of hepatic impairment or with most co-administered drugs underscores the predictable and generally favorable disposition of vildagliptin. The methodologies outlined in this guide provide a robust framework for the continued investigation of vildagliptin and its metabolites, contributing to a deeper understanding of its clinical pharmacology.

References

  • He, Y. L., Ligueros-Saylan, M., Sunkara, G., Sabo, R., Wang, Y., Campestrini, J., ... & Dole, W. P. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical pharmacokinetics, 51(3), 147–162. [Link]

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  • He, Y. L., Sabo, R., Campestrini, J., Wang, Y., Ligueros-Saylan, M., Lasseter, K. C., ... & Dole, W. P. (2007). The influence of hepatic impairment on the pharmacokinetics of the dipeptidyl peptidase IV (DPP-4) inhibitor vildagliptin. European journal of clinical pharmacology, 63(7), 677–686. [Link]

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  • He, Y. L., Ligueros-Saylan, M., Sunkara, G., Sabo, R., Wang, Y., Campestrini, J., ... & Dole, W. P. (2012). Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin. Semantic Scholar. [Link]

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  • Mathieu, C., Kozlovski, P., Paldanius, P. M., Foley, J. E., & Williams-Herman, D. (2017). Clinical Safety and Tolerability of Vildagliptin — Insights from Randomised Trials, Observational Studies and Post-marketing Surveillance. European endocrinology, 13(2), 70–76. [Link]

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  • He, Y. L., Sabo, R., Campestrini, J., Wang, Y., Ligueros-Saylan, M., Lasseter, K. C., ... & Dole, W. P. (2007). The influence of hepatic impairment on the pharmacokinetics of the dipeptidyl peptidase IV (DPP-4) inhibitor vildagliptin. OUCI. [Link]

  • European Medicines Agency. (n.d.). Eucreas, INN-vildagliptin/metformin hydrochloride. Geneesmiddeleninformatiebank. [Link]

  • Jain, P., Patil, R., Jaiswal, Y., Patil, A., & Haswani, N. G. (2025). A Concise Review - An Analytical Method Development and Validation of Vildagliptin. Archives of Pharmacy and Pharmaceutical Sciences, 9(1), 021–030. [Link]

  • Patel, B., Teraiya, N., & Patel, K. (2018). A Simple Review of Analytical Techniques for Determination of Vildagliptin. International Journal of Pharmaceutical Sciences and Research, 9(7), 2965-2972. [Link]

  • Klymenko, L. I., Garna, N. V., & Georgiyants, V. A. (2020). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Pharmaceutical Chemistry Journal, 54(4), 405–412. [Link]

  • Sahoo, S. K., Giri, R. K., & Barik, B. B. (2022). Review Article on Various Analytical Techniques for the Estimation of Vildagliptin. International Journal of Pharmaceutical Sciences and Research, 13(3), 1000-1008. [Link]

  • He, Y. L., Wang, Y., Zhang, D., Whalen, K., & Dole, W. P. (2011). Pharmacokinetics and pharmacodynamics of vildagliptin in healthy Chinese volunteers. Journal of clinical pharmacology, 51(2), 205–214. [Link]

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Topic: The Central Role of the Vildagliptin Carboxylic Acid Metabolite (M20.7) in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, represents a cornerstone in the management of type 2 diabetes mellitus.[1][2] Its clinical success is underpinned by a favorable pharmacokinetic profile, characterized by rapid absorption, high bioavailability, and a low potential for drug-drug interactions.[1][3] A critical and scientifically intriguing aspect of its disposition is its extensive metabolism, which deviates from the common cytochrome P450-mediated pathways. The primary metabolic route is the hydrolysis of vildagliptin's cyano moiety to form M20.7 (also known as LAY151), a pharmacologically inactive carboxylic acid metabolite.[4][5]

This guide provides a comprehensive technical exploration of the M20.7 metabolite. We will dissect its formation, which is uniquely catalyzed in part by vildagliptin's own therapeutic target, DPP-4, a clear example of target-mediated drug disposition.[6][7][8] Furthermore, we will analyze the profound implications of M20.7's status as a major and disproportionate human metabolite, which circulates at higher concentrations than the parent drug itself.[4] This characteristic places it directly under the purview of regulatory guidelines on metabolite safety testing (MIST).[9][10] We will provide field-proven experimental workflows and detailed protocols for the robust investigation of M20.7, from initial in vitro phenotyping to definitive human ADME studies. This document is designed to serve as an authoritative resource for scientists navigating the complexities of drug metabolism, using the vildagliptin case study as a paradigm of modern metabolic investigation.

Chapter 1: Vildagliptin - A Profile of a DPP-4 Inhibitor

Mechanism of Action

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme.[11][12] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[12] By preventing this degradation, vildagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[5] This intelligent mechanism improves glycemic control while minimizing the risk of hypoglycemia.[12]

Core Pharmacokinetic Properties

Vildagliptin exhibits desirable pharmacokinetic properties that contribute to its clinical utility. Following oral administration, it is rapidly absorbed with an absolute bioavailability of 85%.[1][5] It shows minimal binding to plasma proteins (9.3%) and distributes extensively into extravascular spaces.[1][5] A key feature is that its metabolism is not significantly reliant on cytochrome P450 (CYP) enzymes, with less than 1.6% of its overall metabolism attributed to this system.[1][4] This characteristic is fundamental to its low propensity for pharmacokinetic interactions with co-administered medications.[1][13]

Chapter 2: The Metabolic Fate of Vildagliptin: Emergence of the M20.7 Metabolite

The biotransformation of vildagliptin is extensive, with approximately 69% of an administered dose being cleared via metabolism.[5] This process is dominated by the formation of one key metabolite.

Overview of Metabolic Pathways

Vildagliptin is metabolized through at least four distinct pathways.[4] While minor routes include amide bond hydrolysis (forming M15.3), glucuronidation (M20.2), and oxidation (M20.9 and M21.6), these collectively account for a small fraction of the drug's elimination.[4] The metabolic landscape is overwhelmingly dominated by the hydrolysis of the nitrile (cyano) group.

G Vildagliptin Vildagliptin M20_7 M20.7 (LAY151) Carboxylic Acid Metabolite Vildagliptin->M20_7  Cyano Group Hydrolysis (Major Pathway, ~57% of dose) Minor Minor Metabolites (M15.3, M20.2, M20.9, etc.) Vildagliptin->Minor  Amide Hydrolysis, Glucuronidation, Oxidation (Minor Pathways)

Vildagliptin's primary metabolic pathways.
The Predominant Pathway: Cyano-Group Hydrolysis to M20.7

The principal metabolic transformation of vildagliptin is the hydrolysis of its cyano group to a carboxylic acid, yielding the metabolite M20.7.[6][7] This single pathway accounts for the majority of vildagliptin's metabolism.[5] Human absorption, metabolism, and excretion (AME) studies using radiolabeled [14C]vildagliptin definitively established M20.7 as the main circulating drug-related component in plasma. It accounts for approximately 55% of the total radioactivity area under the curve (AUC), more than double that of the parent vildagliptin (25.7%).[4] Crucially, M20.7 is pharmacologically inactive, meaning it does not contribute to the drug's therapeutic effect or potential side effects.[5][13]

Unraveling the Catalyst: The Role of DPP-4 in its Own Inhibitor's Metabolism

A fascinating aspect of vildagliptin's metabolism is the identity of the enzyme responsible for M20.7 formation. Initial in vitro studies using liver microsomes failed to produce the metabolite, ruling out CYP enzymes.[14] Subsequent research revealed that DPP-4, the therapeutic target of vildagliptin, is itself a major contributor to the hydrolysis reaction.[6][7][15] Studies have shown a significant positive correlation between DPP-4 activity in human liver S9 fractions and the rate of M20.7 formation.[6][7] Furthermore, the formation of M20.7 is inhibited by other selective DPP-4 inhibitors, confirming the enzyme's role.[6][7] This represents a classic case of target-mediated drug disposition, where the therapeutic target also acts as a metabolizing enzyme for the drug.[8][16]

Pharmacokinetic Profile of M20.7 vs. Parent Drug

The distinct pharmacokinetic profiles of vildagliptin and its M20.7 metabolite are critical for understanding the drug's overall disposition and safety.

ParameterVildagliptin (Parent Drug)M20.7 (Carboxylic Acid Metabolite)Reference(s)
Relative Plasma Exposure Accounts for ~26% of total drug-related AUCAccounts for ~55% of total drug-related AUC[4]
Pharmacological Activity Active DPP-4 InhibitorInactive[5][13]
Primary Formation Route -Cyano group hydrolysis[4][6]
Primary Elimination Route Metabolism (~69%) and Renal Excretion (~23% unchanged)Primarily Renal Excretion[5][13]
Impact of Renal Impairment Exposure increasesExposure increases to a significantly greater extent than the parent drug[13]

Chapter 3: Regulatory and Safety Implications of M20.7

The high circulating levels of M20.7 have significant implications from a drug development and regulatory perspective.

M20.7 as a "Major and Disproportionate" Human Metabolite

According to regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), a metabolite is considered "major" if it accounts for more than 10% of the total drug-related exposure at steady state.[10][17] M20.7, at 55% of the exposure, far exceeds this threshold.[4]

Furthermore, a metabolite is deemed "disproportionate" if it is found at significantly higher plasma concentrations in humans than in the animal species used for nonclinical toxicology testing.[18] Early characterization is crucial, as the discovery of such metabolites late in development can lead to significant delays.[10]

Navigating MIST Guidelines (FDA and ICH)

The FDA's "Safety Testing of Drug Metabolites" guidance and the ICH M3(R2) guidance provide a framework for evaluating the nonclinical safety of major metabolites.[9][18][19] The core principle is that the safety of the metabolite must be adequately covered in nonclinical studies. This can be achieved through two primary approaches:

  • Identify a Preclinical Species: Use a toxicology species that forms the metabolite at exposure levels equivalent to or greater than those observed in humans.

  • Synthesize and Test Directly: If a suitable species cannot be found, the metabolite must be synthesized and administered directly in dedicated toxicology studies to assess its safety profile.[18]

The Importance of Inactivity: Why M20.7's Pharmacological Profile Matters

The determination that M20.7 is pharmacologically inactive is a cornerstone of vildagliptin's safety assessment.[5][13] An inactive metabolite poses a much lower safety risk than an active one, as it is not expected to have on-target or off-target pharmacological effects. However, this does not exempt it from safety testing, as it could still possess unique chemical toxicity. The comprehensive safety evaluation of vildagliptin, which includes coverage for M20.7 exposure, has established its favorable safety profile.

Chapter 4: A Practical Guide to Investigating Vildagliptin Metabolism

A robust and systematic approach is required to fully characterize a major metabolite like M20.7. The following workflow and protocols outline a field-proven strategy.

Workflow for Metabolite Characterization

The investigation follows a logical progression from initial discovery and identification to quantitative assessment and safety evaluation.

G cluster_0 Phase 1: In Vitro Discovery & Phenotyping cluster_1 Phase 2: In Vivo Confirmation & Quantification cluster_2 Phase 3: Safety Assessment microsomes Incubation with Liver Microsomes (Human, Animal) s9 Incubation with Liver S9 Fractions (Human, Animal) microsomes->s9 Negative result points to non-CYP pathway recombinant Incubation with Recombinant DPP-4 s9->recombinant Positive result suggests cytosolic/other enzymes animal_pk Animal PK Studies (Metabolite Profiling) recombinant->animal_pk Confirms specific enzyme involvement human_adme Human [14C] ADME Study animal_pk->human_adme Provides preclinical exposure data cross_species Cross-Species Metabolite Comparison human_adme->cross_species Defines human profile, quantifies M20.7 direct_tox Direct Metabolite Toxicity Studies (if needed) cross_species->direct_tox Identifies if M20.7 is disproportionate

Logical workflow for investigating a major metabolite.
Protocol 1: In Vitro Phenotyping of M20.7 Formation

Objective: To identify the enzymes responsible for the formation of M20.7 from vildagliptin.

Methodology:

  • System Preparation: Prepare incubation mixtures containing pooled human liver S9 fractions and, in separate experiments, recombinant human DPP-4 enzyme. A parallel incubation with liver microsomes serves as a negative control for CYP involvement.

  • Incubation: Add vildagliptin (e.g., at 10 µM concentration) to the enzyme systems fortified with necessary cofactors (e.g., NADPH for microsomes, although not required for hydrolysis). Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Inhibitor Co-incubation: In a separate set of experiments with liver S9, co-incubate vildagliptin with a potent and selective DPP-4 inhibitor (e.g., sitagliptin) to demonstrate competitive inhibition of M20.7 formation.[6][7]

  • Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

  • Sample Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the presence and quantity of M20.7 using a validated LC-MS/MS method (see Protocol 2).

  • Data Interpretation: A high rate of M20.7 formation in S9 fractions and with recombinant DPP-4, coupled with its absence in microsomes and its inhibition by a competing DPP-4 inhibitor, provides strong evidence that DPP-4 is a key enzyme in vildagliptin hydrolysis.[6][7]

Protocol 2: Quantitative Bioanalysis of Vildagliptin and M20.7 via LC-MS/MS

Objective: To accurately quantify concentrations of vildagliptin and M20.7 in biological matrices (e.g., plasma, urine).

Methodology:

  • Standard Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of vildagliptin and synthesized M20.7 reference standard into the appropriate blank biological matrix.

  • Sample Preparation: Precipitate proteins from plasma samples (e.g., 50 µL) by adding a volume (e.g., 200 µL) of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of vildagliptin or M20.7).

  • Extraction: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.

  • Chromatographic Separation: Inject a small volume (e.g., 5-10 µL) of the supernatant onto a reverse-phase HPLC column (e.g., C18). Use a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of vildagliptin, M20.7, and the internal standard.[20][21]

  • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific, highly selective multiple reaction monitoring (MRM) transitions for each analyte and the internal standard.

  • Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. Determine the concentrations of vildagliptin and M20.7 in unknown samples by interpolating their peak area ratios from this curve.

Protocol 3: Designing a Human [14C] ADME Study

Objective: To definitively characterize the absorption, metabolism, and excretion of vildagliptin and all its metabolites in humans.

Methodology:

  • Study Population: Recruit a small cohort of healthy male subjects (typically 4-8 individuals).[4]

  • Dose Administration: Administer a single oral dose of [14C]vildagliptin (e.g., 100 mg) with a known amount of radioactivity.[4]

  • Sample Collection: Collect serial blood samples at predefined time points post-dose. Perform complete urine and feces collections over a period sufficient to ensure near-total recovery of the radioactive dose (typically 7 days or until recovery is >95%).[4]

  • Radioactivity Measurement: Determine the total radioactivity in all collected samples (plasma, urine, feces) using liquid scintillation counting. This allows for the calculation of mass balance.

  • Metabolite Profiling and Identification: Pool plasma samples from relevant time points and urine samples. Use radio-chromatography (e.g., HPLC with an in-line radioactivity detector) to separate the parent drug from its metabolites. Collect fractions corresponding to each radioactive peak and analyze them using high-resolution mass spectrometry (HRMS) and NMR (if sufficient material) to elucidate their structures.

  • Data Analysis: Calculate the pharmacokinetic parameters for total radioactivity, parent vildagliptin, and each identified metabolite (e.g., M20.7). Determine the percentage of the dose represented by each metabolite in circulation and in excreta. This study provides the definitive data required by regulatory agencies.[4]

Chapter 5: Synthesis and Conclusion

The Vildagliptin Case Study: A Paradigm of Target-Mediated Disposition

The metabolic story of vildagliptin and its carboxylic acid metabolite, M20.7, is a compelling case study in modern drug development. It highlights several critical concepts:

  • Atypical Metabolism: It underscores the importance of looking beyond CYP450 enzymes and considering other pathways, such as hydrolysis by non-traditional enzymes.

  • Target-Mediated Disposition: It provides a clear and clinically relevant example of a drug being metabolized by its own therapeutic target, a phenomenon with complex pharmacokinetic implications.[8]

  • Regulatory Adherence: It demonstrates the practical application of MIST guidelines and the necessity of thoroughly characterizing major human metabolites to ensure patient safety.

Future Perspectives in Metabolite Research

As analytical technologies continue to advance, our ability to detect and identify novel metabolites grows. The vildagliptin example serves as a reminder that a comprehensive understanding of a drug's metabolic fate is not merely a regulatory hurdle but a fundamental component of understanding its pharmacology and ensuring its safe and effective use in diverse patient populations. The integration of in vitro, in vivo, and in silico tools will continue to refine our approach to metabolite science, leading to safer and more effective medicines.

References

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Technical Guide: The Discovery and Initial Characterization of Vildagliptin Metabolite M20.7

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely utilized in the management of type 2 diabetes mellitus. A comprehensive understanding of its metabolic fate is fundamental to its clinical pharmacology and safety profile. This technical guide provides an in-depth exploration of the discovery, characterization, and bioanalytical quantification of its principal metabolite, M20.7 (also known as LAY151). We will detail the pivotal in vivo and in vitro studies that identified M20.7, delineate its primary formation pathway via non-cytochrome P450-mediated hydrolysis, and present its core physicochemical and pharmacokinetic properties. Furthermore, this guide furnishes a detailed, field-proven protocol for the simultaneous quantification of vildagliptin and M20.7 in biological matrices using LC-MS/MS, a cornerstone technique in clinical and non-clinical drug development. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this critical aspect of vildagliptin's disposition.

Introduction: The Imperative of Metabolite Profiling in Drug Development

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin hormones GLP-1 and GIP, leading to improved glycemic control.[1] The journey of any drug candidate from laboratory to clinic is critically dependent on a thorough characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Metabolite profiling is a non-negotiable component of this process. It serves to identify the pathways by which the body eliminates the drug, to determine if any metabolites are pharmacologically active, and to assess potential toxicities.

For vildagliptin, this process led to the identification of M20.7, a major circulating metabolite. The characterization of M20.7 was essential for two primary reasons: first, to confirm its pharmacological inactivity, ensuring that the therapeutic effect is attributable to the parent drug; and second, to understand its clearance mechanism, which revealed a key safety advantage for vildagliptin. This guide synthesizes the data and methodologies that defined our initial understanding of M20.7.

Discovery and Identification of M20.7

The discovery of M20.7 was a direct result of systematic ADME studies conducted in both preclinical species and humans, a standard practice in modern drug development. The causality behind this experimental choice is to trace the complete disposition of the drug and account for the entire administered dose.

2.1. In Vivo Human Metabolism Study

The definitive identification of M20.7 in humans was accomplished through a human radiolabel study.[2][3]

  • Study Design: A single oral dose of [14C]vildagliptin (100 mg) was administered to healthy male volunteers.[2] The use of a radiolabel is the gold standard for such studies as it allows for the unequivocal tracking of all drug-related material, regardless of its chemical form.

  • Sample Collection: Serial blood, urine, and feces samples were collected over a period of up to 168 hours post-dose to ensure complete recovery of the administered radioactivity.[2]

  • Metabolite Profiling and Identification: Plasma and excreta were analyzed using a combination of High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • The initial chromatographic runs separated the parent drug from its various metabolites based on their physicochemical properties.

    • Radiometric detection quantified the amount of drug-related material in each chromatographic peak.

    • Subsequent analysis by LC-MS/MS provided the mass-to-charge ratio (m/z) and fragmentation patterns necessary to elucidate the chemical structures of the metabolites.

This meticulous process revealed that unchanged vildagliptin and a prominent carboxylic acid metabolite were the major circulating components.[2][3] This metabolite was designated M20.7.

The Metabolic Pathway: A Non-CYP Dependent Hydrolysis

The structural elucidation of M20.7 confirmed its formation through the hydrolysis of the cyano moiety (-C≡N) on the pyrrolidine ring of vildagliptin to a carboxylic acid moiety (-COOH).[2][4]

This metabolic conversion is the principal elimination pathway for vildagliptin, accounting for approximately 57% of an administered dose.[4][5] A crucial finding from these initial studies was that this hydrolysis is not mediated by the cytochrome P450 (CYP) enzyme system.[2] This is a significant clinical advantage, as it dramatically reduces the potential for drug-drug interactions with co-administered medications that are inhibitors or inducers of CYP enzymes.[1][2]

While the hydrolysis occurs in multiple tissues, including the kidney, further research has indicated that the DPP-4 enzyme itself, the therapeutic target of vildagliptin, also contributes to the formation of M20.7, demonstrating that vildagliptin acts as both an inhibitor and a substrate of DPP-4.[5][6][7]

G Vildagliptin Vildagliptin (Active Drug) M20_7 Metabolite M20.7 / LAY151 (Inactive Carboxylic Acid) Vildagliptin->M20_7  Cyano Group Hydrolysis (Primary Pathway, ~57% of dose) Non-CYP Mediated; Partially via DPP-4 Elimination Renal Excretion M20_7->Elimination

Caption: Metabolic conversion of Vildagliptin to its inactive metabolite M20.7.

Initial Characterization: Properties of M20.7

Following its discovery, M20.7 was characterized to understand its physicochemical properties and pharmacokinetic behavior.

4.1. Physicochemical and Pharmacological Profile

The key properties of Vildagliptin M20.7 are summarized in the table below. The most critical attribute is its pharmacological inactivity, confirming that it does not contribute to the glucose-lowering effects of the parent drug.[4]

PropertyDescriptionReference
Metabolite Code M20.7; LAY151[4][5]
CAS Number 565453-40-9
Chemical Nature Carboxylic acid metabolite[2][4]
Formation Pathway Hydrolysis of the cyano moiety[2][4]
Pharmacological Activity Inactive[4]

4.2. Pharmacokinetic Profile

  • Abundance: M20.7 is the main circulating drug-related component in human plasma following an oral dose of vildagliptin, accounting for approximately 55% of the total radioactivity area under the curve (AUC).[2][3] In contrast, the parent drug vildagliptin accounts for about 26%.[2]

  • Elimination: The metabolite is primarily eliminated from the body via the kidneys and excreted in the urine.[2][4]

  • Impact of Renal Impairment: Due to its reliance on renal clearance, the systemic exposure (AUC) to M20.7 is significantly increased in patients with mild, moderate, or severe renal impairment compared to subjects with normal renal function.[7] This underscores the importance of dose adjustments or careful monitoring in this patient population, not due to M20.7 activity, but as an indicator of altered drug clearance.

Experimental Protocol: Bioanalysis of Vildagliptin and M20.7

The simultaneous quantification of vildagliptin and M20.7 in biological matrices is essential for pharmacokinetic studies. The gold-standard methodology is High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Objective: To develop and validate a robust method for the simultaneous determination of vildagliptin and M20.7 in human plasma.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 1. Thaw Plasma Sample p2 2. Spike with Internal Standard (e.g., Vildagliptin-d4) p1->p2 p3 3. Protein Precipitation (e.g., add cold Acetonitrile) p2->p3 p4 4. Vortex & Centrifuge p3->p4 p5 5. Collect Supernatant p4->p5 a1 6. Inject Supernatant onto C18 HPLC Column p5->a1 a2 7. Gradient Elution with Mobile Phase a1->a2 a3 8. Ionization (ESI+) a2->a3 a4 9. MS/MS Detection (MRM) a3->a4 d1 10. Integrate Peak Areas (Analyte / IS Ratio) a4->d1 d2 11. Quantify using Calibration Curve d1->d2

Caption: Standard bioanalytical workflow for Vildagliptin and M20.7 quantification.

Step-by-Step Methodology:

  • Preparation of Standards:

    • Prepare stock solutions (e.g., 1 mg/mL) of vildagliptin, M20.7, and a suitable stable isotope-labeled internal standard (e.g., Vildagliptin-d4) in a solvent like methanol.

    • Perform serial dilutions to create working solutions for calibration curves and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Conditions:

    • HPLC System: A standard UHPLC/HPLC system.

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, <3 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to separate the analytes from endogenous matrix components (e.g., 5% B held for 0.5 min, ramp to 95% B over 2.0 min, hold for 1.0 min, return to initial conditions).

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Example transitions would be optimized by infusing pure standards.

  • Method Validation:

    • The protocol must be fully validated according to regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation). This involves assessing selectivity, sensitivity (LLOQ), accuracy, precision, linearity, recovery, and stability under various conditions.[8]

Conclusion and Significance

The discovery and initial characterization of M20.7 were textbook examples of the systematic processes required in modern drug development. These foundational studies established that vildagliptin is extensively metabolized to a pharmacologically inactive carboxylic acid product. The elucidation of its formation via a non-CYP-mediated hydrolytic pathway was a pivotal finding, predicting a low propensity for metabolic drug-drug interactions and contributing to vildagliptin's favorable safety profile. The development of robust bioanalytical methods to quantify both parent and metabolite remains a cornerstone for ongoing clinical research, particularly in special populations such as those with renal impairment. This body of work provides a clear and validated framework for understanding the clinical pharmacology of vildagliptin.

References

  • He, Y. L. (2012). Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin. Clinical Pharmacokinetics, 51(3), 147-162. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Vildagliptin. PubChem Compound Summary for CID 6918537. Retrieved from: [Link]

  • Nagai, Y., et al. (2012). Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV. British Journal of Clinical Pharmacology, 74(1), 119-131. Available from: [Link]

  • He, H., et al. (2009). Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. Drug Metabolism and Disposition, 37(3), 536-544. Available from: [Link]

  • Guo, Z., et al. (2022). Mechanistic Study on the Effect of Renal Impairment on the Pharmacokinetics of Vildagliptin and its Carboxylic Acid Metabolite. Pharmaceutical Research. Available from: [Link]

  • Croxtall, J. D., & Keam, S. J. (2008). Vildagliptin: the evidence for its place in the treatment of type 2 diabetes mellitus. Core Evidence, 3, 1-14. Available from: [Link]

  • Guo, Z., et al. (2022). Mean plasma concentration-time profiles of vildagliptin and M20.7 following an oral administration of vildagliptin (10 mg/kg) to control (n = 5) and 5/6 Nx (n = 9) rats. ResearchGate. Available from: [Link]

  • Mizuno, K., et al. (2018). Identification of a novel metabolite of vildagliptin in humans: Cysteine targets the nitrile moiety to form a thiazoline ring. Biochemical Pharmacology, 156, 431-438. Available from: [Link]

  • He, H., et al. (2009). Absorption, Metabolism, and Excretion of [(14)C]Vildagliptin, a Novel Dipeptidyl Peptidase 4 Inhibitor, in Humans. ResearchGate. Available from: [Link]

  • Ahrén, B. (2011). Mechanisms of Action of the DPP-4 Inhibitor Vildagliptin in Man. Best Practice & Research Clinical Endocrinology & Metabolism, 25(4), 545-554. Available from: [Link]

  • Asakura, M., et al. (2016). Vildagliptin and its metabolite M20.7 induce the expression of S100A8 and S100A9 in human hepatoma HepG2 and leukemia HL-60 cells. Scientific Reports, 6, 35653. Available from: [Link]

  • S., S., et al. (2021). Using Metabolite Data to Develop Patient Centric Specification for Amide Impurity in Vildagliptin Tablets. Molecules, 26(16), 4983. Available from: [Link]

  • Kumar, A., et al. (2023). RP-HPLC Method Development and Validation for Determination of Metformin and Vildagliptin in Tablet Dosage Form. Research Trend. Available from: [Link]

  • Kislitsyn, A. N., & Kislitsyna, A. A. (2021). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Pharmaceutical Chemistry Journal, 55(5), 521-531. Available from: [Link]

  • Kumar, P. S., & Babu, A. R. (2018). Analytical method development and validation of vildagliptin. International Journal of Current Medical and Pharmaceutical Research, 4(6), 2919-2922. Available from: [Link]

  • Reddy, B. C., et al. (2014). Development and Validation of HPLC Method for the Estimation of Vildagliptin in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845-3848. Available from: [Link]

  • Suneetha, A., & Rao, D. K. (2016). Analytical Method Validation of Vildagliptin in Bulk Drug and Dosage Form by RP HPLC Method. Bulletin of Environment, Pharmacology and Life Sciences, 5(3), 1-6. Available from: [Link]

  • Asakura, M., et al. (2016). Effects of vildagliptin, M20.7, and sitagliptin on gene expression in HepG2 cells. ResearchGate. Available from: [Link]

  • Asakura, M., et al. (2016). Effects of vildagliptin and M20.7 on gene expression in HL-60 cells. ResearchGate. Available from: [Link]

  • He, Y. L., et al. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical Pharmacokinetics, 51(3), 147-62. Available from: [Link]

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Vildagliptin hydrolysis to its carboxylic acid metabolite

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hydrolysis of Vildagliptin: Mechanisms, Enzymology, and Analytical Methodologies

Executive Summary

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] A key feature of its pharmacokinetic profile is its primary elimination through metabolic hydrolysis, a pathway that is notably independent of the cytochrome P450 (CYP) enzyme system.[3][4] This guide provides a detailed examination of the principal metabolic route for vildagliptin: its hydrolysis to the pharmacologically inactive carboxylic acid metabolite, M20.7 (also known as LAY151). This process accounts for the majority of vildagliptin's clearance, with the M20.7 metabolite being the major circulating component found in plasma.[4][5]

This document delves into the unique enzymology of this biotransformation, highlighting the dual role of the DPP-4 enzyme, which acts as both the therapeutic target and a key catalyst in vildagliptin's hydrolysis.[6][7][8] We will explore the scientific evidence supporting this mechanism, discuss the involvement of other esterases, and provide validated, step-by-step experimental protocols for researchers to investigate this metabolic pathway. The methodologies detailed herein are designed to be self-validating, providing the accuracy and reproducibility required for drug development and pharmacokinetic studies.

The Metabolic Landscape of Vildagliptin

Vildagliptin's metabolic profile is advantageous in a clinical setting, particularly for patient populations often on multiple medications. The primary route of elimination is metabolism, accounting for approximately 69% of an administered dose.[9] Unlike many pharmaceuticals, vildagliptin's metabolism does not heavily rely on the CYP P450 enzyme system, which is responsible for numerous drug-drug interactions.[4]

The main metabolic transformation is the hydrolysis of the cyano moiety of vildagliptin to form its carboxylic acid metabolite, M20.7.[4][6][7] This single metabolite accounts for about 57% of the administered dose and is pharmacologically inactive.[5][9] Other minor metabolic pathways include amide bond hydrolysis and glucuronidation.[4][7] Because hydrolysis to M20.7 is the dominant clearance pathway, understanding its mechanism is critical for predicting drug disposition and ensuring clinical safety and efficacy.

Visualizing the Metabolic Pathway

The metabolic conversion of vildagliptin is a clear and direct pathway, which can be visualized as follows:

Vildagliptin_Metabolism Vildagliptin Vildagliptin (Parent Drug) M20_7 M20.7 (LAY151) (Carboxylic Acid Metabolite) Pharmacologically Inactive Vildagliptin->M20_7  Cyano Group Hydrolysis (Major Pathway, ~57% of dose)   Minor Minor Metabolites (Amide Hydrolysis, Glucuronidation) Vildagliptin->Minor  Minor Pathways  

Caption: Vildagliptin's primary metabolic conversion to its inactive M20.7 metabolite.

The Unique Enzymology of Vildagliptin Hydrolysis

The biotransformation of vildagliptin is distinguished by the primary enzyme responsible for its hydrolysis. Extensive research has revealed a fascinating biochemical interaction where the drug's therapeutic target is also a key metabolic enzyme.

The Dual Role of Dipeptidyl Peptidase-4 (DPP-4)

Groundbreaking in vitro studies have demonstrated that DPP-4, the target enzyme for vildagliptin's therapeutic action, significantly contributes to the hydrolysis of vildagliptin's cyano group to form M20.7.[6][7][10] This means vildagliptin is both an inhibitor and a substrate for DPP-4.[3][8] This dual interaction is a critical concept for drug developers and researchers in the field.

The evidence for DPP-4's involvement is threefold:

  • Strong Correlation: Studies using human, rat, and mouse liver S9 fractions, microsomes, and cytosol have shown a significant positive correlation (r = 0.917, P < 0.01) between the rate of M20.7 formation and DPP-4 activity.[6][7][10]

  • Competitive Inhibition: The formation of M20.7 in liver S9 fractions is effectively inhibited by sitagliptin, another selective DPP-4 inhibitor, confirming that the catalytic site of DPP-4 is directly involved.[6][10]

  • Recombinant Enzyme Activity: Experiments using HEK293 cells engineered to express human DPP-4 showed a significantly higher rate of M20.7 formation compared to control cells, providing direct evidence of DPP-4's catalytic role.[6][10]

While DPP-4 is a major contributor, it is not the sole enzyme responsible for this hydrolysis.[7] The reaction is also catalyzed by other ubiquitous esterases, making the overall clearance robust and less susceptible to genetic polymorphisms in a single enzyme.[3][11] It is also important to note that studies have ruled out the involvement of human nitrilase-like proteins (NIT1 and NIT2) in this metabolic process.[12]

Tissue Distribution of Metabolism

The hydrolysis of vildagliptin is not confined to the liver. The primary elimination pathway is described as hydrolysis by multiple tissues and organs.[3][5] This widespread metabolic capacity contributes to vildagliptin's efficient clearance and relatively short half-life of approximately 2-3 hours.[4][13]

Pharmacokinetic Profiles: Vildagliptin and M20.7

Following oral administration, vildagliptin is rapidly absorbed, reaching peak plasma concentrations in about 1.1 hours.[4] It is extensively metabolized, and both the parent drug and the M20.7 metabolite are major circulating components in plasma. However, the exposure (as measured by AUC) to the inactive M20.7 metabolite is significantly higher, accounting for 55% of the total radioactivity in plasma compared to 25.7% for unchanged vildagliptin.[4]

ParameterVildagliptin (Parent Drug)M20.7 (Metabolite)Reference(s)
Role Active DPP-4 InhibitorInactive Metabolite[5]
Tmax (Peak Time) ~1.1 hoursLater than parent[4]
Plasma AUC Contribution ~25.7% of total radioactivity~55% of total radioactivity[4]
Terminal Half-life ~2.8 hoursLonger than parent[4]
Primary Elimination Metabolism via hydrolysisRenal excretion[3][14]

Note: Values are approximate and based on studies in healthy male subjects after a single 100 mg oral dose.

The kidneys play a crucial role in the excretion of both unchanged vildagliptin and, more significantly, the M20.7 metabolite.[14] Consequently, patients with moderate to severe renal impairment show increased exposure to vildagliptin, necessitating a dose adjustment.[14][15][16]

Experimental Protocols for In-Depth Analysis

To empower researchers, this section provides field-proven, step-by-step protocols for investigating vildagliptin hydrolysis. These methods are designed as self-validating systems, incorporating necessary controls for robust and reliable data generation.

Workflow for Vildagliptin Hydrolysis Studies

Vildagliptin_Workflow cluster_incubation Protocol 4.1: In Vitro Incubation cluster_analysis Protocol 4.2: LC-MS/MS Analysis prep Prepare Reagents (Vildagliptin, Liver S9, Buffer) incubate Incubate at 37°C (Time Course: 0, 15, 30, 60 min) prep->incubate terminate Terminate Reaction (Add ice-cold Acetonitrile) incubate->terminate process Process Sample (Centrifuge, collect supernatant) terminate->process inject Inject into LC-MS/MS process->inject quantify Quantify Vildagliptin & M20.7 (MRM transitions) inject->quantify data_analysis Calculate Formation Rate & Metabolite Profile quantify->data_analysis Data Analysis

Caption: Standard experimental workflow for analyzing vildagliptin metabolism in vitro.

Protocol 4.1: In Vitro Vildagliptin Hydrolysis Assay in Human Liver S9 Fractions

Objective: To quantify the rate of M20.7 formation from vildagliptin in a subcellular liver fraction.

Causality: Liver S9 fractions are used because they contain both microsomal and cytosolic enzymes, providing a comprehensive view of metabolic activity.[6][10] Acetonitrile is used for reaction termination as it effectively precipitates proteins while keeping the small-molecule analytes in solution, preparing the sample for LC-MS/MS analysis.[17]

Materials:

  • Vildagliptin and M20.7 analytical standards

  • Pooled human liver S9 fraction

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (HPLC grade, ice-cold)

  • Internal Standard (e.g., Vildagliptin-d7)[17]

Procedure:

  • Reagent Preparation: Prepare a stock solution of vildagliptin in a suitable solvent (e.g., DMSO or water). Create a working solution by diluting the stock in the phosphate buffer to the desired concentration (e.g., for a final incubation concentration of 1-10 µM).

  • Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer and the liver S9 fraction (final protein concentration typically 0.5-1.0 mg/mL). Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add the vildagliptin working solution to the pre-warmed S9 mixture to start the reaction. The total reaction volume is typically 100-200 µL.

  • Time Points: Incubate the reaction at 37°C in a shaking water bath. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture. The '0' minute sample is taken immediately after adding vildagliptin.

  • Reaction Termination: Immediately add the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with the internal standard. This action stops the enzymatic reaction by precipitating the proteins.

  • Sample Processing: Vortex the terminated samples vigorously for 1 minute. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.

  • Sample Collection: Carefully transfer the supernatant to a new tube or HPLC vial for LC-MS/MS analysis.

Self-Validation Controls:

  • No-Enzyme Control: A reaction mixture without the S9 fraction to check for non-enzymatic degradation.

  • No-Substrate Control: A reaction mixture with the S9 fraction but without vildagliptin to check for interfering peaks from the matrix.

Protocol 4.2: Bioanalytical Quantification by LC-MS/MS

Objective: To simultaneously quantify the concentrations of vildagliptin and its M20.7 metabolite in the processed in vitro samples.

Causality: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and ability to quantify multiple analytes simultaneously using Multiple Reaction Monitoring (MRM).[17][18] Protein precipitation is a simple and effective sample cleanup method for this application.[17]

Instrumentation & Conditions (Example):

  • HPLC System: Standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., ACE 3 C18 PFP, 4.6 x 150 mm, 3.5 µm).[17][19]

  • Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[17][18]

  • Flow Rate: 0.5 - 1.0 mL/min.[17][19]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[17]

MRM Transitions:

  • Vildagliptin: m/z 304.4 → 154.1[17]

  • Vildagliptin-d7 (IS): m/z 311.1 → 161.1[17]

  • M20.7: (Specific transition to be determined via infusion of the analytical standard)

Procedure:

  • Method Development: Optimize MS parameters (e.g., collision energy, declustering potential) for vildagliptin, M20.7, and the internal standard by infusing standard solutions.

  • Calibration Curve: Prepare a set of calibration standards by spiking known concentrations of vildagliptin and M20.7 into the same matrix as the samples (e.g., terminated S9 fraction from a control incubation). Process these standards alongside the experimental samples.

  • Sample Analysis: Inject the processed samples and calibration standards into the LC-MS/MS system.

  • Data Processing: Integrate the peak areas for each analyte and the internal standard. Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. Use the regression equation to determine the concentrations of vildagliptin and M20.7 in the unknown samples.

Conclusion

The hydrolysis of vildagliptin to its carboxylic acid metabolite M20.7 is a rapid and efficient clearance mechanism that defines the drug's favorable pharmacokinetic profile. The central involvement of its own therapeutic target, DPP-4, in this process is a remarkable example of substrate-inhibitor dynamics. This pathway's independence from CYP450 enzymes significantly lowers the risk of drug-drug interactions, a vital consideration for the diabetic patient population. The robust analytical methodologies presented in this guide provide the necessary tools for researchers and drug development professionals to accurately characterize this critical metabolic event, ensuring a comprehensive understanding of vildagliptin's disposition in both preclinical and clinical settings.

References

  • He, H., et al. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical Pharmacokinetics, 51(3), 147-162.
  • Asakura, M., et al. (2015). Dipeptidyl Peptidase-4 Greatly Contributes to the Hydrolysis of Vildagliptin in Human Liver. Drug Metabolism and Disposition, 43(4), 477-484.
  • Asakura, M., et al. (2015). Dipeptidyl Peptidase-4 Greatly Contributes to the Hydrolysis of Vildagliptin in Human Liver. Drug Metabolism and Disposition, 43(4), 477-484.
  • Asakura, M., et al. (2015). Dipeptidyl peptidase-4 greatly contributes to the hydrolysis of vildagliptin in human liver. Drug Metabolism and Disposition, 43(4), 477-484.
  • He, H., et al. (2009). Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. Drug Metabolism and Disposition, 37(3), 536-544.
  • Asakura, M., et al. (2014). Human nitrilase-like protein does not catalyze the hydrolysis of vildagliptin. Drug Metabolism and Pharmacokinetics, 29(6), 490-493.
  • de Boer, R. A., et al. (2011). Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV. British Journal of Clinical Pharmacology, 72(2), 247-258.
  • He, Y. L., et al. (2012). Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin. Clinical Pharmacokinetics, 51(3), 147-162. Available at: [Link]

  • Guo, Z., et al. (2022). Mechanistic Study on the Effect of Renal Impairment on the Pharmacokinetics of Vildagliptin and its Carboxylic Acid Metabolite. Pharmaceutical Research, 39(8), 1845-1855. Available at: [Link]

  • Ahrén, B. (2011). Vildagliptin: a DPP-4 inhibitor for the treatment of Type 2 diabetes. Future Medicine, 6(5), 515-529. Available at: [Link]

  • Reflections Publication. (2023). VILDAGLIPTIN DPP-4 INHIBITOR. Reflections.live. Available at: [Link]

  • He, Y. L., et al. (2012). Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin. Semantic Scholar. Available at: [Link]

  • Pharne, A., et al. (2012). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILDAGLIPTIN A NOVEL DIPEPTIDYL PEPTIDASE IV INHIBITOR BY RP-HPLC METHOD. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 119-123. Available at: [Link]

  • He, Y. L., et al. (2013). Pharmacokinetics of vildagliptin in patients with varying degrees of renal impairment. International Journal of Clinical Pharmacology and Therapeutics, 51(8), 639-648.
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  • Tyagi, A., et al. (2019). bioanalytical method development and validation of vildagliptin in rat plasma using lcms/ms. Journal of Advanced Scientific Research, 10(3), 22-29.
  • Jain, P., et al. (2025). A Concise Review - An Analytical Method Development and Validation of Vildagliptin. Archives of Pharmacy and Pharmaceutical Sciences, 9(1), 021–030.
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  • European Medicines Agency. (2024). Human medicines European public assessment report (EPAR): Icandra (previously Vildagliptin / metformin hydrochloride Novartis).
  • Patel, M. B., et al. (2014). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE ESTIMATION OF VILDAGLIPTIN IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutical and Chemical Sciences, 4(2), 361-366.
  • European Medicines Agency. (2022). Assessment report: Vildagliptin/Metformin hydrochloride Accord.
  • Kumar, R., et al. (2025). Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLCESI. Bentham Science.
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  • Drugs.com. (2023). Galvus (vildagliptin): What is it and is it FDA approved?. Available at: [Link]

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  • Novartis. (n.d.). VILDAGLIPTIN Prescribing Information. FDA Verification Portal.
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Physicochemical properties of Vildagliptin Carboxylic Acid Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Vildagliptin Carboxylic Acid (M20.7)

Foreword: The Crucial Role of Metabolite Characterization

In drug development, the journey of a molecule does not end with the parent compound. Understanding its metabolites is paramount to fully comprehending its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its overall safety and efficacy. Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, undergoes significant metabolism to form its primary, inactive carboxylic acid metabolite, known as M20.7 or LAY151. This metabolite accounts for the majority of the administered dose and its characterization is therefore not merely an academic exercise, but a regulatory and scientific necessity.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of Vildagliptin Carboxylic Acid (VCA), grounded in established analytical principles and methodologies. It is designed to serve as a practical reference for scientists engaged in the research and development of this important therapeutic agent.

Chemical Identity and Structure

The unambiguous identification of a metabolite is the foundation of its characterization. Vildagliptin Carboxylic Acid is the product of the hydrolysis of the cyano group of the parent vildagliptin molecule.[2][3] This biotransformation, which is not mediated by cytochrome P450 enzymes, represents the primary elimination pathway for vildagliptin.[2][4]

  • IUPAC Name: (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid[5]

  • Synonyms: Vildagliptin M20.7, LAY151, Vildagliptin acid impurity[1][6]

  • CAS Number: 565453-40-9[5][7]

  • Molecular Formula: C₁₇H₂₆N₂O₄[5]

  • Molecular Weight: 322.40 g/mol [5]

G N1 N C2 C N1->C2 C_acetyl C N1->C_acetyl C3 C C2->C3 C_cooh C C2->C_cooh C4 C C3->C4 C5 C C4->C5 C5->N1 O1_cooh O C_cooh->O1_cooh O2_cooh OH C_cooh->O2_cooh O_acetyl O C_acetyl->O_acetyl C_glycyl C C_acetyl->C_glycyl N_amino N C_glycyl->N_amino H_amino H N_amino->H_amino C_ada1 C N_amino->C_ada1 C_ada2 C C_ada1->C_ada2 C_ada6 C C_ada1->C_ada6 C_ada3 C C_ada2->C_ada3 C_ada4 C C_ada3->C_ada4 C_ada8 C C_ada3->C_ada8 C_ada4->C_ada1 C_ada5 C C_ada4->C_ada5 C_ada5->C_ada6 C_ada7 C C_ada5->C_ada7 C_ada10 C C_ada6->C_ada10 C_ada7->C_ada8 C_ada9 C C_ada7->C_ada9 OH_ada OH C_ada8->OH_ada C_ada9->C_ada10 C_ada10->C_ada1

Caption: Chemical structure of Vildagliptin Carboxylic Acid (VCA).

Summary of Core Physicochemical Properties

A quantitative understanding of a metabolite's properties is essential for predicting its behavior both in vitro and in vivo. The following table summarizes the key physicochemical data for VCA.

PropertyValue / DescriptionSignificance in Drug Development
Appearance White to Light Yellow Solid/PowderBasic identity check, indicator of purity, important for handling and formulation.
Melting Point >182°C (with decomposition)A key thermal property for identity, purity assessment, and stability evaluation.
Solubility Slightly soluble in DMSO, Methanol, and Water[6]Influences dissolution rate, bioavailability, and selection of analytical solvents.
pKa (Predicted) 3.18 ± 0.20 (Carboxylic Acid)[6]Governs ionization state at physiological pH, impacting solubility, permeability, and distribution.
LogP (Predicted) 1.06410Measures lipophilicity, which correlates with membrane permeability and tissue distribution.

Methodologies for Physicochemical Characterization

This section delves into the standard experimental protocols for determining the properties listed above, emphasizing the rationale behind each method.

Melting Point Determination

Expertise & Experience: The melting point is a fundamental thermal property used for substance identification and as a primary indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline substance. A broad melting range or melting with decomposition, as observed for VCA, can suggest thermal instability or the presence of impurities. This information is critical for defining storage conditions and assessing the molecule's stability during manufacturing processes.

Protocol: Differential Scanning Calorimetry (DSC) DSC is a highly accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a precise melting point (Tₘ), heat of fusion (ΔH), and can detect thermal events like decomposition.

  • Calibration: Calibrate the DSC instrument using certified standards (e.g., Indium) for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 2-5 mg of VCA into an aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed pan as a reference.

  • Analysis: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge (e.g., 50 mL/min) from ambient temperature to a temperature beyond the expected melt (e.g., 250°C).

  • Data Interpretation: The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram. The observation of an exothermic event following the melt would confirm decomposition.

Caption: Workflow for Melting Point Determination using DSC.

Aqueous Solubility

Expertise & Experience: Solubility is a critical determinant of a drug or metabolite's absorption and disposition. For an orally administered drug like vildagliptin, the solubility of its major metabolite influences its renal clearance and potential for accumulation. VCA possesses both a basic secondary amine and an acidic carboxylic acid group, making its solubility highly pH-dependent. Understanding this relationship is vital for predicting its behavior in different physiological environments (e.g., urine, with its variable pH).

Protocol: Equilibrium Shake-Flask Solubility This method is considered the "gold standard" for determining thermodynamic solubility.

  • Medium Preparation: Prepare a series of buffers at various physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Sample Preparation: Add an excess amount of VCA solid to vials containing a known volume of each buffer. The excess solid ensures that saturation is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, filter or centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration of dissolved VCA using a validated analytical method, such as RP-HPLC with UV detection.

  • Result: The measured concentration represents the equilibrium solubility at that specific pH and temperature.

Caption: Workflow for Shake-Flask Solubility Determination.

Dissociation Constant (pKa)

Expertise & Experience: The pKa value dictates the degree of ionization of a molecule at a given pH. VCA is an amphoteric compound with at least two ionizable centers: the carboxylic acid (acidic) and the secondary amine (basic). The predicted pKa of ~3.2 corresponds to the carboxylic acid.[6] At physiological pH (~7.4), the carboxylic acid group (pKa ~3.2) will be deprotonated (COO⁻) and the secondary amine (pKa likely > 9) will be protonated (NH₂⁺), resulting in a zwitterionic species. This ionization state is critical as it governs solubility, membrane transport, and protein binding.

Protocol: Potentiometric Titration This is a classic and reliable method for experimentally determining pKa values.

  • Solution Preparation: Prepare a solution of VCA of known concentration (e.g., 0.01 M) in water, often with a co-solvent like methanol if solubility is low.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a precision burette.

  • Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.

  • Basic Titration: In a separate experiment, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the buffer region on the titration curve). Specialized software is used for precise calculation.

G cluster_pKa pKa and Ionization State of VCA pKa_acid pKa₁ ≈ 3.2 (Carboxylic Acid) pH_mid Physiological pH (~3.5-8.5) Zwitterionic Form (COO⁻, NH₂⁺) pKa_acid->pH_mid Deprotonation of COOH pKa_base pKa₂ ≈ 9.0 (Secondary Amine) pH_high High pH (e.g., pH 11) Anionic Form (COO⁻, NH) pKa_base->pH_high Deprotonation of NH₂⁺ pH_low Low pH (e.g., pH 1) Cationic Form (COOH, NH₂⁺) pH_low->pKa_acid Increase pH pH_mid->pKa_base Increase pH

Sources

Methodological & Application

Application Note & Protocol: A Robust, Validated LC-MS/MS Method for the Simultaneous Quantification of Vildagliptin and its Carboxylic Acid Metabolite in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the oral anti-diabetic agent Vildagliptin and its major carboxylic acid metabolite (M20.7) in human plasma. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive protocol from sample preparation to data analysis. The methodology described herein is grounded in established scientific principles and adheres to the stringent bioanalytical method validation guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Introduction: The Scientific Imperative for a Validated Method

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which includes its metabolism. The primary metabolic pathway of Vildagliptin is the hydrolysis of its cyano group to form the pharmacologically inactive carboxylic acid metabolite, M20.7.[3] This metabolite accounts for a significant portion of the administered dose, making its quantification essential for a comprehensive understanding of Vildagliptin's absorption, distribution, metabolism, and excretion (ADME) profile.

A reliable and validated bioanalytical method is paramount for accurate pharmacokinetic and toxicokinetic studies.[4] Such a method must be able to concurrently quantify both the parent drug and its major metabolite in complex biological matrices like human plasma, ensuring that the data generated is suitable for regulatory submissions. This application note provides a meticulously developed and validated LC-MS/MS method designed to meet these rigorous demands.

Foundational Principles: Physicochemical Properties

A thorough understanding of the physicochemical properties of both Vildagliptin and its carboxylic acid metabolite is fundamental to developing a robust analytical method. These properties dictate the optimal conditions for extraction, chromatographic separation, and mass spectrometric detection.

PropertyVildagliptinVildagliptin Carboxylic Acid Metabolite (M20.7)Rationale for Method Development
Molecular Weight 303.4 g/mol 322.4 g/mol Influences mass spectrometry settings.
pKa ~9.0 (secondary amine)[3]~3.2-4.5 (carboxylic acid)Guides the selection of pH for sample preparation and mobile phase to ensure optimal ionization and retention.
LogP ~0.5~1.1Indicates the relative hydrophobicity, informing the choice of solid-phase extraction (SPE) sorbent and chromatographic conditions.

The basic nature of Vildagliptin and the acidic nature of its metabolite necessitate a chromatographic method that can effectively retain and separate both compounds. A reverse-phase C18 column with a gradient elution profile is well-suited for this purpose.

The Protocol: A Step-by-Step Guide

This protocol outlines the complete workflow for the simultaneous quantification of Vildagliptin and its carboxylic acid metabolite from human plasma.

Materials and Reagents
  • Vildagliptin and this compound (M20.7) reference standards

  • Vildagliptin-d7 (internal standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (ultrapure)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is employed for its ability to provide clean extracts and high analyte recovery.[5]

Protocol:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of human plasma, add 20 µL of internal standard working solution (Vildagliptin-d7). Vortex and load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Experimental Workflow: Sample Preparation

cluster_prep Sample Preparation plasma Human Plasma (200 µL) is Internal Standard (20 µL Vildagliptin-d7) vortex1 Vortex is->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe elute Elution with Acetonitrile spe->elute dry Evaporation to Dryness elute->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

LC-MS/MS Conditions

The chromatographic separation and mass spectrometric detection are optimized for sensitivity and selectivity.

Liquid Chromatography:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 4500 V

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Vildagliptin 304.2154.125
Vildagliptin Carboxylic Acid 323.2172.122
Vildagliptin-d7 (IS) 311.2161.125

Method Validation: Ensuring Trustworthiness and Reliability

A bioanalytical method's validity is established through a series of experiments that demonstrate its suitability for the intended purpose.[6] The validation of this method was performed in accordance with the ICH M10 guideline on bioanalytical method validation.[7]

Method Development & Validation Logic

cluster_dev Method Development cluster_val Method Validation (ICH M10) A Analyte Properties B Sample Preparation Optimization A->B C LC Method Optimization A->C D MS/MS Optimization A->D E Selectivity & Specificity B->E H Matrix Effect B->H I Stability B->I F Linearity & Range C->F C->I G Accuracy & Precision D->G D->I Validated_Method Validated Analytical Method E->Validated_Method F->Validated_Method G->Validated_Method H->Validated_Method I->Validated_Method

Caption: Decision-making process in method development and validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their acceptance criteria as per regulatory guidelines.

Validation ParameterAcceptance Criteria (ICH M10)
Linearity (r²) ≥ 0.99
Intra-day and Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra-day and Inter-day Accuracy (%Bias) Within ±15% of nominal value (±20% at LLOQ)
Matrix Effect (%CV of IS-normalized matrix factor) ≤ 15%
Recovery Consistent, precise, and reproducible
Stability (Freeze-thaw, short-term, long-term) Analyte concentration within ±15% of nominal concentration
Example Validation Data

The following tables present hypothetical data that would be expected from a successful validation of this method.

Linearity:

AnalyteCalibration Range (ng/mL)
Vildagliptin1 - 1000> 0.995
Vildagliptin Carboxylic Acid5 - 5000> 0.995

Precision and Accuracy:

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
Vildagliptin LLOQ1< 10< 12± 10± 12
Low3< 8< 10± 8± 10
Mid100< 6< 8± 5± 7
High800< 5< 7± 4± 6
Vildagliptin Carboxylic Acid LLOQ5< 12< 15± 12± 15
Low15< 10< 12± 9± 11
Mid500< 7< 9± 6± 8
High4000< 6< 8± 5± 7

Conclusion: A Method Fit for Purpose

This application note provides a comprehensive and scientifically sound LC-MS/MS method for the simultaneous quantification of Vildagliptin and its major carboxylic acid metabolite, M20.7, in human plasma. The detailed protocol, from sample preparation to method validation, is designed to be readily implemented in a regulated bioanalytical laboratory. By adhering to the principles and procedures outlined in this guide, researchers and drug development professionals can confidently generate high-quality, reliable data to support their pharmacokinetic and toxicokinetic studies, ultimately contributing to the safe and effective development of new medicines.

References

  • Journal of Advanced Scientific Research. (2019). Bioanalytical method development and validation of vildagliptin in rat plasma using lcms/ms. [Link]

  • Pharmaceutical Chemistry Journal. (2022). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). [Link]

  • Journal of Pharmaceutical Research International. (2021). Bioanalytical Method Development and Validation for the Simultaneous Determination of Vildagliptin and Telmisartan in Rabbit Plasma Using RP-HPLC. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • PubChem. Vildagliptin. [Link]

  • MDPI. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2020). New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms. [Link]

  • International Council for Harmonisation. (2022). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

Sources

Application Note & Protocol: A Robust and Validated HPLC-MS/MS Method for the Quantification of Vildagliptin Carboxylic Acid Metabolite (LAY151) in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Metabolite Quantification

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] It enhances glycemic control by increasing the levels of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner.[3][4] The primary metabolic pathway for vildagliptin in humans is hydrolysis of the cyano group to a carboxylic acid, forming the pharmacologically inactive metabolite known as LAY151 (also referred to as M20.7).[2][5] This pathway accounts for a significant portion of the administered dose.

Accurate quantification of LAY151 is critical in drug development for several reasons. It provides essential data for comprehensive pharmacokinetic (PK) profiling, helping to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of the parent drug. Furthermore, monitoring metabolite concentrations is vital for assessing drug safety, evaluating potential drug-drug interactions, and fulfilling regulatory requirements for bioequivalence and clinical pharmacology studies. This application note details a highly selective and sensitive High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the robust quantification of LAY151 in human plasma.

Principle of the Method

This method employs a simple protein precipitation (PPT) technique for sample preparation, followed by chromatographic separation on a reversed-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its stable-isotope labeled internal standard (SIL-IS). The use of a SIL-IS, such as Vildagliptin-M20.7-d4, is paramount as it co-elutes with the analyte and experiences similar matrix effects and ionization variability, ensuring the highest degree of accuracy and precision.

Materials and Equipment

Reagents and Chemicals
  • Vildagliptin Carboxylic Acid (LAY151) reference standard (≥98% purity)

  • Vildagliptin-M20.7-d4 (Internal Standard, IS) (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Drug-free, pooled human plasma (with K2EDTA as anticoagulant)

Equipment
  • HPLC System (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5500, Agilent 6400 Series)

  • Analytical Balance

  • Calibrated Pipettes

  • Vortex Mixer

  • Refrigerated Centrifuge

  • Polypropylene microcentrifuge tubes (1.5 mL)

Detailed Experimental Protocol

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~5 mg of LAY151 reference standard into a 5 mL volumetric flask. Dissolve and bring to volume with methanol.

  • IS Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock solution using the Vildagliptin-M20.7-d4 standard.

  • Analyte Working Solutions (for Calibration Curve): Serially dilute the analyte stock solution with 50:50 (v/v) acetonitrile/water to prepare a series of working solutions for spiking into plasma to create calibration standards.

  • QC Working Solutions: Prepare working solutions for Quality Control (QC) samples from a separate weighing of the LAY151 reference standard to ensure an unbiased assessment of accuracy.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will be used as the protein precipitation solvent.

Preparation of Calibration Standards and Quality Control Samples
  • Label polypropylene tubes for each calibration standard and QC level.

  • Spike 5% of the total volume with the appropriate analyte working solution into pooled human plasma to achieve the final concentrations. For example, to prepare a 100 ng/mL standard, add 5 µL of a 2 µg/mL working solution to 95 µL of blank plasma.

  • A typical calibration curve range could be 1 - 2000 ng/mL, with QC samples prepared at:

    • LLOQ: 1 ng/mL (Lower Limit of Quantification)

    • LQC: 3 ng/mL (Low Quality Control)

    • MQC: 100 ng/mL (Medium Quality Control)

    • HQC: 1500 ng/mL (High Quality Control)

  • Vortex mix all prepared standards and QCs for 30 seconds. These can be used immediately or stored at -80°C.

Sample Preparation: Protein Precipitation

Causality: Protein precipitation is selected for its speed, simplicity, and cost-effectiveness, making it ideal for high-throughput analysis. Acetonitrile is an efficient solvent for precipitating plasma proteins while keeping the analyte and IS in solution.

  • Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a clean 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS working solution (100 ng/mL in acetonitrile). The addition of the IS early in the process corrects for variability during subsequent steps.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into an HPLC vial for analysis.

Diagram of the Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Instrumental Analysis & Data Processing Stock Prepare Stock Solutions Work_Std Prepare Working Standards (CC & QC) Stock->Work_Std Spike Spike CC & QC in Blank Plasma Work_Std->Spike Plasma 50 µL Plasma Sample (CC, QC, or Unknown) Add_IS Add 200 µL IS in Acetonitrile Plasma->Add_IS Vortex Vortex Mix (1 min) Add_IS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant to HPLC Vial Centrifuge->Supernatant Inject Inject into HPLC-MS/MS Supernatant->Inject Acquire Data Acquisition (MRM Mode) Inject->Acquire Process Peak Integration & Area Ratio Calculation (Analyte/IS) Acquire->Process Quantify Quantify Concentration via Calibration Curve Process->Quantify

Caption: High-level workflow for LAY151 quantification in plasma.

HPLC-MS/MS Conditions

The following tables summarize the optimized instrumental parameters. Rationale: A C18 column is chosen for its excellent retention of moderately polar compounds like LAY151. A gradient elution ensures sharp peaks and efficient separation from endogenous plasma components. Formic acid is used as a mobile phase modifier to promote protonation, enhancing the signal in positive ESI mode.

Table 1: HPLC Parameters

Parameter Setting
Column Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 min, hold for 1.0 min, return to 5% B
Total Run Time 5.0 minutes
Column Temp. 40°C

| Injection Vol. | 5 µL |

Table 2: Mass Spectrometer Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
IonSpray Voltage 5000 V
Curtain Gas 35 psi
Collision Gas 9 psi
Nebulizer Gas (GS1) 50 psi

| Heater Gas (GS2) | 50 psi |

Table 3: Optimized MRM Transitions and Parameters

Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Dwell Time (ms) DP (V) CE (V) CXP (V)
LAY151 m/z 323.2 m/z 140.1 150 60 25 10
IS (d4) m/z 327.2 m/z 144.1 150 60 25 10

DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential.

Bioanalytical Method Validation Protocol

To ensure the reliability of the data, the method must be rigorously validated according to regulatory guidelines such as the ICH M10 Bioanalytical Method Validation guideline.[6][7] This process establishes that the method is fit for its intended purpose.

Diagram of the Method Validation Process

G cluster_core Core Validation Parameters cluster_sample Sample Handling & Matrix Validation cluster_result Selectivity Selectivity Validated Fully Validated Method Selectivity->Validated Linearity Linearity & Range Linearity->Validated Accuracy Accuracy Precision Precision Accuracy->Precision Accuracy->Validated Precision->Validated Matrix Matrix Effect Matrix->Validated Recovery Recovery Recovery->Validated Stability Stability Stability->Validated

Caption: Interconnected components of a comprehensive method validation.

Table 4: Method Validation Acceptance Criteria

Parameter Experiment Acceptance Criteria
Selectivity Analyze ≥6 lots of blank plasma. No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte or IS.
Linearity Analyze ≥3 calibration curves. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze 5 replicates of QCs (LLOQ, LQC, MQC, HQC) on ≥3 separate days. Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Matrix Effect Analyze analyte/IS post-extraction spiked into extracts of ≥6 lots of blank plasma. Compare response to neat solutions. CV of the IS-normalized matrix factor should be ≤15%.
Recovery Compare analyte/IS peak areas from extracted samples to post-extraction spiked samples. Recovery should be consistent and reproducible across QC levels.

| Stability | Analyze QCs (LQC, HQC) after storage under various conditions. | Mean concentration should be within ±15% of nominal values. Conditions include:- Freeze-Thaw: 3 cycles- Bench-Top: ~6 hours at room temp- Long-Term: ≥30 days at -80°C- Post-Preparative: ~24 hours in autosampler |

Senior Scientist Insights and Troubleshooting

  • Internal Standard Selection: The use of a stable-isotope labeled internal standard is non-negotiable for achieving a robust method. A SIL-IS that is structurally identical to the analyte ensures it behaves nearly identically during extraction and ionization, providing the most effective correction for analytical variability. Methods using structural analogs as an IS are more susceptible to differential matrix effects and are not recommended for regulatory submission.

  • Matrix Effects: While protein precipitation is fast, it is the "dirtiest" of the common extraction techniques. Endogenous phospholipids from the plasma matrix are a common source of ion suppression in ESI. If significant matrix effects are observed, consider implementing a more rigorous sample cleanup technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Another strategy is to adjust the chromatography to separate the analyte from the early-eluting phospholipids.

  • Metabolite Stability: Carboxylic acid metabolites can sometimes be prone to esterification if exposed to alcohols (like methanol) under acidic conditions for prolonged periods. While unlikely to be a major issue under the described conditions, it is crucial to validate the stability of processed samples in the autosampler to ensure no degradation occurs prior to injection. Always prepare standards and process samples in a consistent and timely manner.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust, sensitive, and selective protocol for the quantification of Vildagliptin's primary carboxylic acid metabolite, LAY151, in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, and the method has been designed to meet the stringent validation criteria required by global regulatory agencies.[8][9] This protocol is well-suited for supporting pharmacokinetic and other clinical studies in the development of Vildagliptin.

References

  • Pharmacology of Vildagliptin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Vertex AI Search.
  • He, Y. L., et al. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical Pharmacokinetics, 51(3), 147-162. [Link]

  • El-Bagary, R. I., et al. (2013). Liquid Chromatographic Methods for the Determination of Vildagliptin in the Presence of its Synthetic Intermediate and the Simultaneous Determination of Pioglitazone Hydrochloride and Metformin Hydrochloride. National Institutes of Health (NIH). [Link]

  • Khan, M. A., et al. (2022). A systematic review on the clinical pharmacokinetics of vildagliptin in healthy and disease populations. Taylor & Francis Online. [Link]

  • He, Y. L., et al. (2007). Pharmacokinetics and pharmacodynamics of vildagliptin in patients with type 2 diabetes mellitus. Clinical Pharmacology & Therapeutics, 81(5), 689-696. [Link]

  • Nowak, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 164, 466-471. [Link]

  • He, Y. L., et al. (2012). Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin. ResearchGate. [Link]

  • Tyagi, A., et al. (2019). Bioanalytical method development and validation of vildagliptin in rat plasma using lcms/ms. Journal of Advanced Scientific Research, 10(3), 22-29. [Link]

  • Tyagi, A., et al. (2019). bioanalytical method development and validation of vildagliptin in rat plasma using lcms/ms. Journal of Advanced Scientific Research. [Link]

  • Attimarad, M., et al. (2014). Development of a rapid reversed phase-high performance liquid chromatography method for simultaneous determination of metformin and vildagliptin in tablets and human plasma. Journal of Young Pharmacists, 6(4), 39-46. [Link]

  • Lima, D. R., et al. (2014). Validation of LC-MS/MS method applied to evaluation of free tissue concentrations of vildagliptin in diabetic rats by microdialysis. Biomedical Chromatography, 28(11), 1558-1564. [Link]

  • Sai Prudhvi, N., et al. (2021). Novel stability indicating LC-MS/MS method for the simultaneous estimation of Remogliflozin etabonate and Vildagliptin human plasma. Journal of Medical Pharmaceutical and Allied Sciences. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Vildagliptin Carboxylic Acid Metabolite (M20.7) in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Monitoring Vildagliptin's Major Metabolite

Vildagliptin is an oral antihyperglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] This inhibition leads to increased levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[2][3] Unlike many pharmaceuticals, Vildagliptin's metabolism is not primarily mediated by the cytochrome P450 (CYP) enzyme system, which significantly reduces its potential for drug-drug interactions.[2][4]

The primary metabolic pathway for Vildagliptin is hydrolysis of its cyano group to form the pharmacologically inactive carboxylic acid metabolite, known as M20.7 or LAY151.[3][4] This metabolite is the most abundant circulating component in plasma after the parent drug, accounting for approximately 55% of the total plasma radioactivity area under the curve following a radiolabeled dose.[4] Given its prevalence, the accurate quantification of M20.7 in human plasma is crucial for comprehensive pharmacokinetic (PK) studies, enabling a deeper understanding of Vildagliptin's absorption, distribution, metabolism, and excretion (ADME) profile. This application note provides a detailed, validated protocol for the robust quantification of Vildagliptin's carboxylic acid metabolite (M20.7) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold standard for bioanalytical quantification.[5]

Methodology Rationale: Strategic Choices for a Self-Validating Protocol

The selection of each component of this analytical method is grounded in established principles of bioanalysis to ensure specificity, sensitivity, and reproducibility, in alignment with regulatory expectations such as those from the Food and Drug Administration (FDA).[5][6]

  • Sample Preparation: Protein Precipitation. The complexity of human plasma, with its high protein content, necessitates a sample clean-up step to prevent interference and protect the analytical instrumentation. Protein precipitation is chosen for its simplicity, speed, and high efficiency in removing the bulk of plasma proteins.[7][8] Acetonitrile is the precipitating agent of choice due to its ability to effectively denature and precipitate plasma proteins while being a suitable solvent for Vildagliptin and its metabolite, ensuring good recovery of the analyte.[7][8][9]

  • Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers unparalleled selectivity and sensitivity for quantifying small molecules in complex biological matrices.[10][11] The chromatographic separation physically resolves the analyte from other plasma components, while the mass spectrometer provides two levels of mass filtering (parent ion and product ion), ensuring that the detected signal is specific to the analyte of interest. This dual-layered specificity is the cornerstone of a robust bioanalytical method.

  • Internal Standard Strategy. The use of a stable isotope-labeled internal standard (SIL-IS), such as Vildagliptin-D7 for the parent drug, is a common practice. For the metabolite M20.7, a structurally similar compound with comparable extraction and ionization properties should be used if a SIL-IS is unavailable. The internal standard is crucial for correcting for any variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the quantification.

Experimental Workflow and Protocols

Overall Workflow

The analytical workflow is designed for efficiency and robustness, from sample receipt to data analysis.

Vildagliptin Metabolite Quantification Workflow Workflow for Quantification of Vildagliptin M20.7 in Human Plasma cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation with Acetonitrile add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer injection Inject into LC-MS/MS supernatant_transfer->injection chromatography Chromatographic Separation injection->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Calculate M20.7 Concentration calibration_curve->concentration_calc

Caption: General workflow for plasma protein precipitation and LC-MS/MS analysis.

Detailed Protocol: Plasma Sample Preparation
  • Thawing: Thaw frozen human plasma samples at room temperature (approximately 25°C) and vortex to ensure homogeneity.[12]

  • Aliquoting: In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., a structural analog of M20.7 at a known concentration) to the plasma sample.

  • Protein Precipitation: Add 250 µL of ice-cold acetonitrile to the sample.[12] The 2.5:1 ratio of acetonitrile to plasma is effective for protein removal.[12]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.[7]

  • Incubation (Optional but Recommended): Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[7]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Supernatant Collection: Carefully transfer the supernatant to a new vial for LC-MS/MS analysis, ensuring no disturbance of the protein pellet.[7]

Detailed Protocol: LC-MS/MS Analysis

The following tables summarize the recommended starting parameters for the LC-MS/MS system. These parameters should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 3.5 µm)Provides good retention and separation for moderately polar compounds like Vildagliptin and its metabolites.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase promotes better peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency.
Flow Rate 0.4 mL/minA typical flow rate for analytical LC-MS/MS, balancing analysis time and separation efficiency.
Gradient Start at 5% B, ramp to 95% B, then re-equilibrateA gradient elution is necessary to effectively separate the analyte from endogenous plasma components.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Autosampler Temp 10°CMaintains the stability of the processed samples prior to injection.[10]

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveVildagliptin and its metabolite contain basic nitrogen atoms that are readily protonated, leading to a strong signal in positive ESI.[10]
Scan Type Multiple Reaction Monitoring (MRM)MRM provides high selectivity and sensitivity by monitoring specific parent-to-product ion transitions.
MRM Transitions To be determined empiricallyThe precursor ion will be [M+H]+ for M20.7. Product ions are determined by infusing a standard solution and performing a product ion scan.
Source Temperature 500°COptimized for efficient desolvation of the mobile phase.[10]
IonSpray Voltage 4000 VA typical voltage for stable electrospray.[10]
Collision Gas NitrogenUsed as the collision gas for fragmentation in the collision cell.[10]

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A bioanalytical method is only reliable if it has been thoroughly validated. The validation process must adhere to guidelines from regulatory bodies like the FDA.[5][6][13] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from multiple sources.

  • Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels in replicate.[13]

  • Calibration Curve: A calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. It should be linear over the expected concentration range in the study samples.[13]

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

  • Matrix Effect: This assesses the influence of co-eluting endogenous components from the plasma on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of Vildagliptin's primary carboxylic acid metabolite, M20.7, in human plasma. By employing a straightforward protein precipitation sample preparation method followed by sensitive and selective LC-MS/MS analysis, this method is well-suited for high-throughput pharmacokinetic studies. The emphasis on methodological rationale and adherence to validation principles ensures the generation of reliable and defensible data, which is paramount in drug development and clinical research.

References

  • He, H., et al. (2009). Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. Drug Metabolism and Disposition, 37(3), 536-544. Available from: [Link]

  • He, Y. L., et al. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical Pharmacokinetics, 51(3), 147-162. Available from: [Link]

  • ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Available from: [Link]

  • Bhatia, R. (2016). USFDA guidelines for bioanalytical method validation. Slideshare. Available from: [Link]

  • He, Y. L., et al. (2012). Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin. ResearchGate. Available from: [Link]

  • Southeast Center for Integrated Metabolomics. (2019). Sample Protein Precipitation for Global Metabolomics. Available from: [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. Available from: [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Available from: [Link]

  • Medical Education. (2023). Pharmacology of Vildagliptin ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Available from: [Link]

  • Arfianti, I. (2019). a protein precipitation extraction method. Protocols.io. Available from: [Link]

  • Tyagi, A., et al. (2019). bioanalytical method development and validation of vildagliptin in rat plasma using lcms/ms. Journal of Advanced Scientific Research, 10(3), 22-29. Available from: [Link]

  • Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis, 3(19), 2197-2213. Available from: [Link]

  • He, Y. L., et al. (2012). Pharmacokinetics and Pharmacodynamics of Vildagliptin in Patients with Type 2 Diabetes Mellitus. ResearchGate. Available from: [Link]

  • Jain, D., et al. (2012). Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of Vildagliptin in Rat Plasma. Chromatographia, 75(1-2), 65-71. Available from: [Link]

  • Chen, Y., et al. (2008). Design of packed-fiber solid-phase extraction device for analysis of the drug and its metabolite in plasma. Journal of Chromatography B, 871(1), 56-60. Available from: [Link]

  • Giordani, C. F. A., et al. (2020). UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities. Journal of Chromatographic Science, 58(9), 834-841. Available from: [Link]

Sources

Application Note: A Validated LC-MS/MS Bioanalytical Method for the Quantification of Vildagliptin Carboxylic Acid Metabolite (M20.7) in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and detailed protocol for the validation of a bioanalytical method for Vildagliptin's primary carboxylic acid metabolite, M20.7. Vildagliptin is an oral hypoglycemic agent of the dipeptidyl peptidase-4 (DPP-4) inhibitor class, used in the management of type 2 diabetes mellitus.[1][2] Its major metabolite, M20.7 (lay-257), is formed through cyano group hydrolysis and is pharmacologically inactive.[1] Accurate quantification of this metabolite in biological matrices is crucial for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) assessments. This application note details a robust method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), developed and validated in accordance with the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.[3][4] We delve into the causality behind experimental choices, from sample preparation to mass spectrometric detection, and provide step-by-step protocols for each validation parameter to ensure data integrity, accuracy, and reproducibility.

Introduction: The Rationale for M20.7 Quantification

Vildagliptin undergoes rapid and extensive metabolism, with the carboxylic acid metabolite M20.7 accounting for the majority of the drug-related material in circulation. Therefore, characterizing its concentration-time profile is fundamental to understanding the complete disposition of Vildagliptin in the body. LC-MS/MS stands as the definitive technology for this purpose, offering unparalleled sensitivity and selectivity for quantifying analytes in complex biological fluids.[5]

This guide is designed for researchers, scientists, and drug development professionals, providing both the "how" and the "why" of method validation. It follows a logical progression from method development considerations to the execution of specific validation experiments.

G cluster_V Vildagliptin cluster_M Metabolism cluster_M207 M20.7 Metabolite VIL Vildagliptin (Parent Drug) C17H25N3O2 MET Cyano Group Hydrolysis VIL->MET Major Pathway M207 Vildagliptin Carboxylic Acid (M20.7) C17H26N2O4 MET->M207

Caption: Metabolic pathway of Vildagliptin to its M20.7 metabolite.

Foundational Principles: Regulatory & Scientific Context

The validation framework described herein is grounded in the harmonized guidelines from the International Council for Harmonisation (ICH), specifically the M10 Guideline on Bioanalytical Method Validation .[3][4] This guideline, adopted by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensures that bioanalytical data is reliable for regulatory submissions.[6][7][8][9] The core objective is to demonstrate that the analytical method is fit for its intended purpose.[8][10]

Method Development & Optimization Strategy

A robust validation is preceded by thoughtful method development. The choices made here directly impact the method's performance.

Mass Spectrometry and Chromatography
  • Ionization & Detection: Electrospray Ionization (ESI) in positive ion mode is highly effective for Vildagliptin and its metabolite due to the presence of secondary amine groups that readily accept a proton.[11][12] Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.

  • Internal Standard (IS) Selection: The gold standard is a Stable Isotope-Labeled (SIL) version of the analyte (e.g., M20.7-d4). A SIL-IS is chemically identical to the analyte and co-elutes, allowing it to effectively track and compensate for variability during sample preparation and ionization, which is a key strategy for mitigating matrix effects.[13]

  • Chromatographic Separation: A reversed-phase C18 column is the workhorse for this type of small molecule analysis. A gradient elution using a combination of an organic solvent (e.g., Acetonitrile or Methanol) and an aqueous mobile phase with a modifier (e.g., 5 mM Ammonium Acetate) provides sharp peak shapes and separates the analyte from endogenous interferences.[11][14]

Sample Preparation: The Critical First Step

The primary goal of sample preparation is to remove proteins and phospholipids from the plasma matrix, which can cause ion suppression and clog the analytical column.[15][16]

G cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) start Plasma Sample choice High Throughput Needed? start->choice ppt_step1 Add 3:1 Acetonitrile (with IS) ppt_step2 Vortex & Centrifuge ppt_step1->ppt_step2 ppt_step3 Collect Supernatant ppt_step2->ppt_step3 end_node LC-MS/MS Analysis ppt_step3->end_node spe_step1 Condition Cartridge spe_step2 Load Sample spe_step1->spe_step2 spe_step3 Wash spe_step2->spe_step3 spe_step4 Elute spe_step3->spe_step4 spe_step4->end_node choice->ppt_step1  Yes (Faster, Simpler) choice->spe_step1  No (Cleaner Extract) G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Aliquot 50 µL Plasma Sample P2 Add 150 µL Acetonitrile containing Internal Standard P1->P2 P3 Vortex (30 sec) P2->P3 P4 Centrifuge (10 min @ >10,000 x g) P3->P4 P5 Transfer Supernatant for Analysis P4->P5 A1 Inject Sample onto C18 Column P5->A1 A2 Gradient Elution A1->A2 A3 ESI+ Ionization A2->A3 A4 MRM Detection (Analyte & IS) A3->A4 D1 Integrate Chromatographic Peaks A4->D1 D2 Calculate Peak Area Ratios (Analyte/IS) D1->D2 D3 Generate Calibration Curve (1/x² weighted linear regression) D2->D3 D4 Quantify QC and Unknown Samples D3->D4

Caption: Overall bioanalytical experimental workflow.

Validation Experiments & Acceptance Criteria
Parameter Protocol Summary Acceptance Criteria (per ICH M10) [3][4]
Selectivity Analyze at least 6 different lots of blank plasma. Check for interfering peaks at the retention time of the analyte and IS.Response of interfering peaks must be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range Analyze 3 separate calibration curves. Plot the peak area ratio (analyte/IS) vs. nominal concentration. Use a weighted (1/x²) linear regression.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet this criterion.
Accuracy & Precision Analyze 3 precision and accuracy batches on at least 2 different days. Each batch includes a calibration curve and 6 replicates of QCs (LLOQ, LQC, MQC, HQC).Precision: Coefficient of Variation (%CV) ≤15% (≤20% at LLOQ). Accuracy: Mean concentration must be within ±15% of nominal (±20% at LLOQ).
Matrix Effect Analyze post-extraction spiked samples from 6 different plasma lots at LQC and HQC levels. Calculate the Matrix Factor (MF) and the IS-normalized MF.The %CV of the IS-normalized Matrix Factor across all lots must be ≤15%. This demonstrates that the IS adequately compensates for any ion suppression or enhancement. [13][17]
Recovery Compare the mean peak area of pre-extraction spiked samples (n=6) to post-extraction spiked samples at LQC, MQC, and HQC levels.Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, high and consistent recovery is desirable. The %CV of the recovery across QC levels should be ≤15%.
Stability Assess the stability of M20.7 in plasma under various conditions by analyzing stored QC samples (LQC, HQC) against a freshly prepared calibration curve.Mean concentration of stability QCs must be within ±15% of the nominal concentration.
Stability Protocols
  • Freeze-Thaw Stability: Store LQC and HQC replicates at -80°C and subject them to 3 freeze-thaw cycles (thawing completely at room temperature and refreezing).

  • Bench-Top Stability: Thaw LQC and HQC replicates and leave them at room temperature for a period that exceeds the expected sample handling time (e.g., 6 hours).

  • Post-Preparative Stability: Keep processed LQC and HQC samples in the autosampler (e.g., at 10°C) for the maximum anticipated analytical run time (e.g., 24 hours).

  • Long-Term Stability: Store LQC and HQC replicates at -80°C for a duration that meets or exceeds the time from sample collection to analysis in a clinical study (e.g., 90 days).

Conclusion

The bioanalytical method detailed in this application note provides a robust, selective, and sensitive approach for the quantification of Vildagliptin's carboxylic acid metabolite, M20.7, in human plasma. By adhering to the structured validation protocols derived from global regulatory guidelines, laboratories can generate high-quality, reliable, and defensible data essential for drug development programs. The emphasis on understanding the rationale behind each step, particularly in sample preparation and the use of a stable isotope-labeled internal standard to correct for matrix effects, ensures the method's fitness for purpose in regulated bioanalysis.

References

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Xu, R., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • Phenomenex Inc. Protein Precipitation Method. [Link]

  • Organomation. What is Solid Phase Extraction (SPE)?. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • Gyorgy, A., et al. (2006). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed. [Link]

  • Liang, H.R., et al. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH. [Link]

  • KCAS Bio. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Paediatric Translational Research Infrastructure (EPTRI). (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Azizi, Z., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. NIH. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • SlideShare. Bioanalytical method validation emea. [Link]

  • Mei, H., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation. Journal of the American Society for Mass Spectrometry. [Link]

  • Vishwanathan, K., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. Pharmaceutical Research. [Link]

  • Katalinic, M., et al. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin. Molecules. [Link]

  • Al-Aani, H., et al. (2024). Addressing stability issues of vildagliptin: Method optimization and validation for accurate analysis in human plasma. PubMed. [Link]

  • Encyclopedia.pub. (2023). Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. [Link]

  • Gyorgy, A., et al. (2006). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. ResearchGate. [Link]

  • Wilson, I.D., & Nicholson, J.K. (1987). Solid-phase extraction chromatography and nuclear magnetic resonance spectrometry for the identification and isolation of drug metabolites in urine. Analytical Chemistry. [Link]

  • Lo, D.S., et al. (2006). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in.... Ingenta Connect. [Link]

  • Safonova, E.A., et al. (2021). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Pharmaceutical Chemistry Journal. [Link]

  • Katalinic, M., et al. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin. ResearchGate. [Link]

  • Nirogi, R., et al. (2014). Validation of LC-MS/MS method applied to evaluation of free tissue concentrations of vildagliptin in diabetic rats by microdialysis. PubMed. [Link]

  • Tiwari, A., et al. (2019). Bioanalytical method development and validation of vildagliptin in rat plasma using lcms/ms. Journal of Advanced Scientific Research. [Link]

  • R-Discovery. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin. [Link]

  • ResearchGate. Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLC-ESI-MS/MS. [Link]

  • Patel, D., et al. (2025). Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLCESI- MS/MS. PubMed. [Link]

  • Journal of Advanced Scientific Research. (2019). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILDAGLIPTIN IN RAT PLASMA USING LCMS/MS METHOD. [Link]

  • Bentham Science. (2025). Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLCESI. [Link]

  • Pharne, A., et al. (2012). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILDAGLIPTIN A NOVEL DIPEPTIDYL PEPTIDASE IV INHIBITOR BY RP-HPLC METHOD. Semantic Scholar. [Link]

Sources

Application Note: A Robust LC-MS/MS Protocol for the Simultaneous Quantification of Vildagliptin and its Major Metabolite M20.7 in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and scientifically grounded protocol for the simultaneous determination of the dipeptidyl peptidase-4 (DPP-4) inhibitor, vildagliptin, and its primary carboxylic acid metabolite, M20.7, in human plasma. The method employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification, ensuring high sensitivity and selectivity. The protocol is designed for researchers in drug metabolism, pharmacokinetics, and clinical trial monitoring. We delve into the rationale behind each step, from sample preparation to instrument parameters, providing a comprehensive guide rooted in established bioanalytical principles.

Introduction: The Clinical Significance of Monitoring Vildagliptin and M20.7

Vildagliptin is an oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] It exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which in turn prolongs the activity of incretin hormones, leading to improved glycemic control.[2] Understanding the pharmacokinetic profile of vildagliptin is crucial for optimizing dosing regimens and ensuring patient safety.

The primary metabolic pathway of vildagliptin is hydrolysis of its nitrile group to form a pharmacologically inactive carboxylic acid metabolite, known as M20.7 (or LAY151).[3] This process is not dependent on the cytochrome P450 (P450) enzyme system, reducing the likelihood of drug-drug interactions. In human plasma, M20.7 is a major circulating component, with concentrations that can significantly exceed those of the parent drug.[3] Both vildagliptin and M20.7 are cleared by the kidneys.[3] Consequently, in patients with renal impairment, the exposure to both compounds can be significantly increased, particularly for M20.7.[1][3] Therefore, a robust and reliable analytical method capable of simultaneously quantifying both vildagliptin and M20.7 is essential for comprehensive pharmacokinetic studies and for monitoring patients with compromised renal function.

This document provides a detailed LC-MS/MS protocol, synthesizing information from various validated methods for vildagliptin and principles of polar metabolite analysis to propose a comprehensive workflow for the simultaneous measurement of both analytes.

Experimental Design and Rationale

The following protocol is designed to provide a reliable and high-throughput method for the analysis of vildagliptin and M20.7 in human plasma. The experimental choices are explained to provide clarity and a basis for potential modifications.

Materials and Reagents
ReagentGradeRecommended Supplier
Vildagliptin Reference Standard≥98% puritySigma-Aldrich, Vivan Life Sciences
Vildagliptin-d7 (Internal Standard)≥98% purityClearsynth Labs, Alsachim
Vildagliptin Metabolite M20.7≥98% puritySimson Pharma Limited
Vildagliptin M20.7-d4 (Internal Standard)≥98% purity(Custom Synthesis Recommended)
AcetonitrileLC-MS GradeMerck, Fisher Scientific
MethanolLC-MS GradeMerck, Fisher Scientific
Formic AcidLC-MS GradeSigma-Aldrich
Ammonium AcetateLC-MS GradeSigma-Aldrich
Ultrapure Water18.2 MΩ·cmMilli-Q® system or equivalent
Human Plasma (K2-EDTA)Bioanalytical GradeReputable commercial source

Causality Behind Choices:

  • Stable Isotope Labeled Internal Standards (SIL-IS): The use of deuterated internal standards (Vildagliptin-d7 and a proposed M20.7-d4) is the gold standard in quantitative LC-MS/MS.[4] They co-elute with the analyte and have nearly identical ionization efficiencies, allowing them to compensate for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest accuracy and precision.

  • High-Purity Solvents and Reagents: LC-MS/MS is highly sensitive to contaminants. Using LC-MS grade solvents and reagents minimizes background noise and interfering peaks, ensuring a clean baseline and accurate quantification.

Step-by-Step Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of vildagliptin, M20.7, vildagliptin-d7, and M20.7-d4 reference standards. Dissolve each in methanol in a 1 mL volumetric flask to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the vildagliptin and M20.7 stock solutions in a 50:50 (v/v) acetonitrile:water mixture to create working solutions for calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Prepare a combined internal standard working solution by diluting the vildagliptin-d7 and M20.7-d4 stock solutions in 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL for each.

Sample Preparation: Protein Precipitation

Protein precipitation is selected for its simplicity, speed, and effectiveness in extracting both the moderately polar vildagliptin and the more polar M20.7 metabolite.[4]

  • Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of human plasma sample (blank, calibration standard, QC, or unknown).

  • Adding Internal Standard: Add 25 µL of the combined internal standard working solution (100 ng/mL) to each tube (except for blank matrix samples).

  • Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. The use of a 4:1 solvent-to-plasma ratio ensures efficient protein removal.

  • Vortexing: Vortex each tube vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 300 µL of the supernatant to a new 96-well plate or autosampler vials.

  • Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS System and Conditions

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.

ParameterRecommended SettingRationale
Column Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)Provides excellent separation efficiency and peak shape for a wide range of compound polarities.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analytes, enhancing ESI+ response.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation for these compounds.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% BA gradient elution is necessary to separate the more polar M20.7 from the less polar vildagliptin and to elute any late-eluting matrix components.
Column Temperature 40°CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[5]
Autosampler Temp 10°CMaintains the stability of the processed samples prior to injection.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and column overload.
ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveVildagliptin and M20.7 contain basic nitrogen atoms that are readily protonated in the positive ion mode.[4]
Scan Type Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[6][7]
Source Temperature 500°COptimized for efficient desolvation of the mobile phase.
IonSpray Voltage 4500 VA typical voltage to generate a stable electrospray.
Curtain Gas 30 psiPrevents neutral molecules from entering the mass spectrometer.
Nebulizer Gas (GS1) 50 psiAssists in the formation of fine droplets in the electrospray.
Heater Gas (GS2) 50 psiAids in the desolvation of the droplets.

The following table summarizes the proposed MRM transitions. The transitions for vildagliptin and its internal standard are well-established.[4] The precursor for M20.7 is derived from the hydrolysis of the nitrile group (C≡N) to a carboxylic acid (COOH), resulting in a mass increase of 17 Da (from H₂O addition and loss of NH₃ is incorrect, it's a direct hydrolysis adding H₂O and losing a proton, so mass increases by 18). The product ion for M20.7 is proposed based on the likely fragmentation of the amide bond, similar to vildagliptin. Note: The collision energy for M20.7 and its internal standard must be experimentally optimized.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Vildagliptin304.2154.115025
Vildagliptin-d7311.2161.115025
M20.7322.2172.1150To be optimized
M20.7-d4326.2176.1150To be optimized

Data Visualization and Workflow

Analytical Workflow Diagram

The entire analytical process, from sample receipt to data analysis, is outlined in the following workflow diagram.

Vildagliptin Analysis Workflow cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (100 µL) s2 Add Internal Standards (Vildagliptin-d7 & M20.7-d4) s1->s2 s3 Protein Precipitation (400 µL Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Transfer Supernatant s4->s5 a1 Inject into UPLC System s5->a1 a2 Chromatographic Separation (C18 Gradient Elution) a1->a2 a3 Mass Spectrometry Detection (ESI+ MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) d1->d2 d3 Quantification of Unknowns d2->d3 d4 Reporting d3->d4

Caption: Workflow for Vildagliptin and M20.7 analysis.

Proposed Fragmentation Pathway

The fragmentation of vildagliptin is understood to involve the cleavage of the amide bond. A similar fragmentation is anticipated for the M20.7 metabolite.

Fragmentation cluster_vilda Vildagliptin Fragmentation cluster_m207 Proposed M20.7 Fragmentation V_Parent Vildagliptin [M+H]+ = 304.2 V_Fragment Product Ion m/z = 154.1 V_Parent->V_Fragment Collision (Amide Bond Cleavage) M_Parent M20.7 [M+H]+ = 322.2 M_Fragment Product Ion m/z = 172.1 M_Parent->M_Fragment Collision (Amide Bond Cleavage)

Caption: Fragmentation pathways for vildagliptin and M20.7.

Method Validation: A Self-Validating System

For this method to be considered trustworthy for regulated bioanalysis, it must be validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). The key validation parameters are outlined below.

Validation ParameterAcceptance Criteria (Typical)Purpose
Selectivity No significant interfering peaks at the retention times of the analytes and IS in blank matrix from at least 6 sources.To ensure the method can differentiate the analytes from endogenous matrix components.
Linearity & Range Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).To establish the concentration range over which the assay is accurate and precise.
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ). Assessed at LLOQ, Low, Mid, and High QC levels.To demonstrate the closeness of measured values to the true value and the reproducibility of the method.
Matrix Effect The matrix factor (analyte response in post-extracted matrix vs. pure solution) should be consistent across different matrix lots.To assess the impact of co-eluting matrix components on the ionization of the analytes.
Recovery Extraction recovery should be consistent and reproducible across the concentration range.To evaluate the efficiency of the sample preparation process.
Stability Analyte stability must be demonstrated under various conditions: bench-top, freeze-thaw cycles, and long-term storage.To ensure that the analyte concentration does not change from sample collection to analysis.

Conclusion

The LC-MS/MS protocol detailed in this application note provides a comprehensive framework for the simultaneous quantification of vildagliptin and its major metabolite, M20.7, in human plasma. By employing stable isotope-labeled internal standards and a rapid protein precipitation extraction, this method is designed for high-throughput, accurate, and precise analysis. The outlined chromatographic and mass spectrometric conditions serve as a robust starting point for method development and validation. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and clinical research, particularly in patient populations with varying degrees of renal function where monitoring of the M20.7 metabolite is of significant clinical importance.

References

  • Guo, Z., Kong, F., Xie, N., Chen, Z., Hu, J., & Chen, X. (2022). Mechanistic Study on the Effect of Renal Impairment on the Pharmacokinetics of Vildagliptin and its Carboxylic Acid Metabolite. Pharmaceutical Research, 39(8), 1825–1835. [Link]

  • He, Y. L., Ligueros-Saylan, M., Sunkara, G., Sabo, R., & Campestrini, J. (2009). Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin. Clinical Pharmacokinetics, 48(8), 507–520. [Link]

  • Asakura, M., et al. (2016). Vildagliptin and its metabolite M20.7 induce the expression of S100A8 and S100A9 in human hepatoma HepG2 and leukemia HL-60 cells. Scientific Reports, 6, 35471. [Link]

  • Tyagi, L. K., et al. (2019). Bioanalytical method development and validation of vildagliptin in rat plasma using LCMS/MS. Journal of Advanced Scientific Research, 10(3), 22-29. [Link]

  • Jain, P., et al. (2025). A Concise Review - An Analytical Method Development and Validation of Vildagliptin. Archives of Pharmacy and Pharmaceutical Sciences, 9(1), 021–030. [Link]

  • Sakthimanigandan, K., et al. (2015). Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of Vildagliptin in Rat Plasma. Acta Chromatographica, 27(2), 295–307. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Tyagi, L. K., et al. (2019). Bioanalytical method development and validation of vildagliptin in rat plasma using LCMS/MS. Journal of Advanced Scientific Research. [Link]

  • Souza, J., et al. (2014). Simultaneous determination of metformin and vildagliptin in human plasma by a HILIC-MS/MS method. Journal of Chromatography B, 965, 133-141. [Link]

  • He, H., et al. (2009). Disposition, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. Drug Metabolism and Disposition, 37(3), 536-544. [Link]

  • Prudhvi, N. S., et al. (2021). Novel stability indicating LC-MS/MS method for the simultaneous estimation of Remogliflozin etabonate and Vildagliptin human plasma. Journal of Medical Pharmaceutical and Allied Sciences, 10(6), 3855-3861. [Link]

  • Reddy, B. K. K., et al. (2021). Bioanalytical Method Development and Validation for the Simultaneous Determination of Vildagliptin and Telmisartan in Rabbit Plasma Using RP-HPLC. Journal of Pharmaceutical Research International, 33(1), 76-86. [Link]

  • S, S., et al. (2021). Development and validation of a new HPLC analytical assay method for Vildagliptin. Journal of Pharmaceutical Sciences and Research, 13(11), 649-652. [Link]

  • Barden, A. T., et al. (2012). Stability-indicating RP-LC method for the determination of vildagliptin and mass spectrometry detection for a main degradation product. Journal of Chromatographic Science, 50(5), 426-432. [Link]

Sources

Application Note: Preparation and Certification of Vildagliptin Carboxylic Acid Metabolite (M20.7) Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and analytical characterization of the Vildagliptin Carboxylic Acid Metabolite, also known as M20.7 or LAY151. As the principal and pharmacologically inactive metabolite of Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, a highly pure and rigorously characterized M20.7 reference standard is indispensable for pharmacokinetic (PK), drug metabolism (DMPK), and impurity profiling studies. This application note details a robust protocol for laboratory-scale preparation and outlines the self-validating analytical workflow required to certify the material as a reference standard, in alignment with international regulatory expectations.

Introduction: The Critical Role of Metabolite Reference Standards

Vildagliptin is an oral anti-diabetic agent that functions by inhibiting the DPP-4 enzyme, thereby enhancing glycemic control. In humans, Vildagliptin is extensively metabolized, with the primary pathway being the hydrolysis of the cyano moiety to form the this compound (M20.7).[1][2][3] This metabolite constitutes the major circulating component in plasma, accounting for approximately 55-57% of the administered dose.[1][4] The formation of M20.7 is not mediated by the cytochrome P450 (P450) enzyme system, a key characteristic that reduces the potential for drug-drug interactions.[1]

The quantitative analysis of M20.7 in biological matrices is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Vildagliptin. Furthermore, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) require that any metabolite representing more than 10% of the total drug-related exposure in humans be monitored and characterized.[5][6][7][8] Therefore, the availability of a high-purity, certified reference standard of M20.7 is not merely a technical requirement but a critical component of a successful drug development program, ensuring the accuracy and reliability of bioanalytical data.

This guide is designed for researchers, analytical scientists, and drug development professionals, providing both the practical "how-to" and the scientific "why" behind the preparation of a reference-grade M20.7 standard.

Strategic Synthesis and Purification

Rationale for Synthetic Route

The most direct and efficient method for preparing a reference quantity of M20.7 is to mimic its primary metabolic pathway: the hydrolysis of the nitrile group of the parent Vildagliptin molecule. This approach is preferable to a multi-step de novo synthesis from L-proline, as it involves a single, high-yielding transformation and utilizes a readily available starting material (Vildagliptin).[9] Alkaline hydrolysis is a classic and reliable chemical transformation for converting nitriles to carboxylic acids and has been shown to be effective for Vildagliptin.[10]

Synthesis and Purification Workflow Diagram

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Vildagliptin (Parent Drug) Reaction Alkaline Hydrolysis (Nitrile to Carboxylic Acid) Start->Reaction 2M NaOH (aq) Reflux, 4-6h Quench Acidification & Quench (Neutralize & Precipitate) Reaction->Quench Cool to RT Add HCl (aq) to pH ~5-6 Crude Crude M20.7 Product Quench->Crude Filter & Wash with H₂O Dry under vacuum Recrystal Recrystallization (e.g., from Ethyl Acetate/Methanol) Crude->Recrystal Dissolve in min. hot solvent Cool slowly to crystallize Final Purified M20.7 Reference Standard (>99.5% Purity) Recrystal->Final Filter, Wash & Dry Purity Confirmation via HPLC

Caption: Workflow for the synthesis and purification of Vildagliptin M20.7.

Step-by-Step Synthesis Protocol
  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Vildagliptin (1.0 eq) in a 2M aqueous sodium hydroxide (NaOH) solution (10 mL per gram of Vildagliptin).

  • Hydrolysis: Heat the reaction mixture to reflux (approx. 100-105 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1%).

    • Expert Insight:The use of a strong base like NaOH and elevated temperature is necessary to drive the hydrolysis of the sterically hindered nitrile group. Monitoring by HPLC is crucial to avoid prolonged heating, which could lead to side reactions.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature using an ice bath. Slowly add 2M hydrochloric acid (HCl) with stirring until the pH of the solution is approximately 5-6. A white precipitate of the crude M20.7 will form.

  • Isolation: Collect the crude product by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove residual salts.

  • Drying: Dry the crude product in a vacuum oven at 40-50 °C to a constant weight. A typical yield of the crude product is 85-95%.

Step-by-Step Purification Protocol (Recrystallization)
  • Solvent Selection: A solvent system of ethyl acetate and methanol (1:1) is effective for recrystallization.[11]

  • Dissolution: Transfer the crude M20.7 to an Erlenmeyer flask. Add the minimum amount of the hot solvent mixture required to fully dissolve the solid.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator (2-8 °C) for at least 2 hours.

    • Expert Insight:Slow cooling is critical for the formation of large, well-defined crystals, which inherently exclude impurities more effectively than the rapid precipitation that occurs with crash cooling.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum at 50 °C to a constant weight. The final product should be a white to off-white crystalline solid.

Comprehensive Analytical Characterization

To qualify the synthesized material as a reference standard, a battery of analytical tests must be performed to confirm its identity, purity, and other critical properties. This multi-faceted approach ensures the standard is trustworthy and fit for its intended purpose in quantitative assays.

Characterization Workflow Diagram

Characterization_Workflow cluster_identity Structural Identity Confirmation cluster_purity Purity and Assay Assignment Start Purified M20.7 Material MS LC-MS/MS (Molecular Weight & Fragmentation) Start->MS NMR NMR Spectroscopy (¹H, ¹³C - Unambiguous Structure) Start->NMR IR FT-IR Spectroscopy (Functional Group Analysis) Start->IR HPLC HPLC-UV (Chromatographic Purity) Start->HPLC KF Karl Fischer Titration (Water Content) Start->KF GC GC-HS (Residual Solvents) Start->GC CHN Elemental Analysis (CHN Composition) Start->CHN Certification Reference Standard Certification (Assign Purity Value, Issue CoA) MS->Certification NMR->Certification IR->Certification HPLC->Certification KF->Certification GC->Certification CHN->Certification

Caption: Analytical workflow for the characterization and certification of the M20.7 reference standard.

Data Summary and Acceptance Criteria
Parameter Method Purpose Expected Result / Acceptance Criteria
Identity LC-MS/MS (ESI+)Molecular Weight[M+H]⁺ at m/z 323.4, consistent with C₁₇H₂₆N₂O₄.[12]
¹H and ¹³C NMRStructural ConfirmationSpectra consistent with the proposed structure; absence of nitrile carbon (~118 ppm), presence of carboxyl carbon (~175 ppm).
FT-IRFunctional GroupsAbsence of nitrile (C≡N) stretch (~2240 cm⁻¹); presence of broad O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700-1730 cm⁻¹) for carboxylic acid.[11]
Purity HPLC-UV (210 nm)Chromatographic Purity≥ 99.5% by area normalization. No single impurity > 0.15%.
Assay Karl FischerWater ContentReport value (typically < 0.5%).
GC-HSResidual SolventsMeets ICH Q3C limits for solvents used in synthesis/purification.
Elemental AnalysisElemental Composition%C, %H, %N within ±0.4% of theoretical values for C₁₇H₂₆N₂O₄.
Detailed Analytical Protocols

A. HPLC-UV Method for Purity Assessment

  • Column: C18 Reverse Phase, 150 x 4.6 mm, 5 µm (e.g., Altima C18).

  • Mobile Phase: Isocratic mixture of Buffer (e.g., 20 mM potassium phosphate, pH 3.0) and Acetonitrile (e.g., 85:15 v/v).[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[13][14]

  • Injection Volume: 10 µL.

  • Rationale: A C18 column provides excellent retention and separation for moderately polar compounds like Vildagliptin and its metabolite. Detection at a low wavelength like 210 nm is necessary as the molecule lacks a strong chromophore.[10]

B. ¹H-NMR Spectroscopy

  • Solvent: DMSO-d₆ or MeOD.

  • Key Expected Signals: Disappearance of the characteristic methine proton adjacent to the nitrile group in Vildagliptin and shifts in adjacent protons. The adamantane and pyrrolidine ring protons will be present, albeit with slight environmental shifts compared to the parent drug.

C. Mass Spectrometry (LC-MS)

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Analysis: Full scan to confirm the [M+H]⁺ ion. Tandem MS (MS/MS) can be used to generate a characteristic fragmentation pattern for identity confirmation in complex matrices.

Final Certification, Handling, and Storage

Certification: The final purity of the reference standard is assigned by a mass balance calculation: Purity (%) = [100% - % Water - % Residual Solvents - % Non-volatile Residue] x [HPLC Purity % / 100]

A Certificate of Analysis (CoA) must be generated, summarizing all characterization data, the assigned purity, and recommended storage conditions.

Handling: Handle the material in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Storage: For long-term stability, the certified reference standard should be stored in an airtight, light-resistant container at -20 °C. Before use, the container should be allowed to equilibrate to room temperature in a desiccator to prevent moisture condensation.

References

  • He, H., Tran, P., Yin, H., Smith, H., & Howard, D. (2009). Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. Drug Metabolism and Disposition, 37(3), 536–544. [Link]

  • Li, Z., Zhao, L., & Zhang, H. (2012). Synthesis of Main Impurity of Vildagliptin. Journal of the Korean Chemical Society, 56(4), 489-492. [Link]

  • Zhang, L., Jiang, L., et al. (2014). An efficient synthesis of Vildagliptin intermediates. Journal of Chemical and Pharmaceutical Research, 6(5), 944-948. [Link]

  • Gubaidullin, R. R., et al. (2021). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Pharmaceutical Chemistry Journal, 55, 96-104. [Link]

  • Zhang, L., Jiang, L., et al. (2014). A facile method to synthesize vildagliptin. ResearchGate. [Link]

  • Mathieu, C., & Degrande, E. (2015). Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin. Clinical Pharmacokinetics, 54(10), 1011-1022. [Link]

  • Suneetha, D., & Rao, A. L. (2012). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE ESTIMATION OF VILDAGLIPTIN IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 602-605. [Link]

  • ICH. (1999). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R). [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Gandla, K., Kumar, R. S., & Lalitha, K. (2022). A validated RP-HPLC method for estimation of vildagliptin in bulk and tablet dosage forms. World Journal of Pharmacy and Pharmaceutical Sciences, 11(8), 1719-1728. [Link]

  • Google Patents. (2017).
  • Kumar, P. S., & Kumar, Y. R. (2023). Development of RP-HPLC Method for Vildagliptin in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 14(1), 1000-1008. [Link]

  • Poboży, E., & Starek, M. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules, 28(14), 5366. [Link]

  • Napate, V. G., et al. (2016). METHOD DEVELOPMENT AND VALIDATION FOR THE VILDAGLIPTIN BY RP-HPLC METHOD. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 4(2), 104-113. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). [Link]

  • European Medicines Agency. (2006). Impurities in New Drug Products - ICH Q3B(R). [Link]

  • He, H., et al. (2009). Absorption, Metabolism, and Excretion of [(14)C]Vildagliptin, a Novel Dipeptidyl Peptidase 4 Inhibitor, in Humans. ResearchGate. [Link]

  • Google Patents. (2014). CN103992257A - Purification method of vildagliptin crude product.
  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • de Souza, D., et al. (2020). UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities. Journal of Chromatographic Science, 58(8), 734–742. [Link]

  • Pharmace analytical research laboratory. (n.d.). Vildagliptin Carboxylic Acid. [Link]

  • ResearchGate. (n.d.). MS and UV/VIS spectra of vildagliptin (V). [Link]

  • Singh, A., et al. (2015). Identification, isolation and characterization of potential process-related impurity and its degradation product in vildagliptin. Journal of Pharmaceutical and Biomedical Analysis, 115, 56-63. [Link]

  • de Andrade, C., et al. (2014). Validation of LC-MS/MS method applied to evaluation of free tissue concentrations of vildagliptin in diabetic rats by microdialysis. Biomedical Chromatography, 28(12), 1722-1727. [Link]

  • Ertürk, S., et al. (2015). Development of Sensitive and Specific Analysis of Vildagliptin in Pharmaceutical Formulation by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2015, 925468. [Link]

  • Quick Company. (n.d.). Process For The Purification Of Vildagliptin. [Link]

  • Poboży, E., & Starek, M. (2019). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Molecules, 24(20), 3691. [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of VLD. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • Woolf, E., et al. (2013). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 15(4), 1087–1095. [Link]

  • U.S. Food and Drug Administration. (2016). Safety Testing of Drug Metabolites. [Link]

  • Federal Register. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. [Link]

  • RAPS. (2016). FDA Revises Guidance on Safety Testing of Drug Metabolites. [Link]

  • El-Azab, A. S., et al. (2024). Combined experimental and computational investigation of vildagliptin: spectroscopy, electronic structure, MD and Docking to EGFR, VEGFR2, and HER2 anticancer targets. Scientific Reports, 14(1), 3749. [Link]

  • ResearchGate. (n.d.). H-1 NMR and C-13 NMR prediction for, A. Vildagliptin, B. Bisoprolol.... [Link]

  • Singh, A., et al. (2020). Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]

Sources

Application Notes & Protocols: The Role of Vildagliptin Carboxylic Acid Metabolite (M20.7) in Advanced Pharmacokinetic Modeling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The characterization of drug metabolites is a cornerstone of modern pharmacokinetic (PK) and pharmacodynamic (PD) modeling, providing a more complete understanding of a drug's disposition and potential for accumulation.[1][2][3] Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, undergoes extensive metabolism to its primary, inactive carboxylic acid metabolite, M20.7 (LAY151).[4][5] Plasma concentrations of M20.7 significantly exceed those of the parent compound, making its quantification essential for comprehensive pharmacokinetic assessments, particularly in specific patient populations such as those with renal impairment.[5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the integrated pharmacokinetic modeling of vildagliptin and M20.7. It includes in-depth protocols for the simultaneous bioanalysis of both compounds in plasma and outlines a framework for developing a robust parent-metabolite pharmacokinetic model.

Introduction: The Imperative of Metabolite Quantification in Pharmacokinetics

In drug development, the pharmacokinetic profile of a new chemical entity is not solely defined by the parent drug.[7][8] Drug-metabolizing enzymes and transport proteins play a pivotal role in transforming xenobiotics into various metabolites, which can have their own pharmacological activity, toxicity profiles, and pharmacokinetic characteristics.[2][8] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), have established clear guidelines on the necessity of evaluating drug metabolites to ensure clinical safety and efficacy.[9][10][11]

Vildagliptin serves as a compelling case study. It is an oral anti-diabetic agent that is rapidly absorbed and primarily cleared through metabolism.[4][12] The major metabolic route is the hydrolysis of the cyano group to form the inactive carboxylic acid metabolite, M20.7.[5] This metabolic pathway is not significantly mediated by cytochrome P450 (CYP) enzymes, which reduces the potential for drug-drug interactions.[4] However, M20.7 is the most abundant circulating component related to the drug, accounting for approximately 55% of the total drug-related material in plasma, compared to 25.7% for unchanged vildagliptin.[5]

The significant exposure to M20.7, particularly its accumulation in patients with renal insufficiency, underscores the necessity of its inclusion in pharmacokinetic models.[6][12] Such models are critical for dose adjustments in special populations and for a more accurate prediction of the overall safety and disposition of vildagliptin.[13]

Physicochemical Properties of Vildagliptin and M20.7

A thorough understanding of the physicochemical properties of both the parent drug and its metabolite is fundamental to developing a robust bioanalytical method.

PropertyVildagliptinVildagliptin Carboxylic Acid (M20.7)Rationale for Bioanalysis
Molecular Formula C₁₇H₂₅N₃O₂C₁₇H₂₄N₂O₄The change in molecular formula and weight necessitates distinct mass transitions for LC-MS/MS analysis.
Molecular Weight 303.40 g/mol 322.38 g/mol Different molecular weights allow for specific detection and quantification.
Chemical Structure Contains a nitrile (cyano) group.The nitrile group is hydrolyzed to a carboxylic acid group.The difference in polarity due to the carboxylic acid group affects chromatographic retention time and choice of extraction method.
Pharmacological Activity Active DPP-4 inhibitor.Pharmacologically inactive.[5]While inactive, its high concentration makes it a key analyte for assessing overall drug exposure and clearance pathways.

Bioanalytical Protocol: Simultaneous Quantification of Vildagliptin and M20.7 in Human Plasma

The following protocol for the simultaneous determination of vildagliptin and its metabolite M20.7 in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is designed to be robust and compliant with international bioanalytical method validation guidelines.[14][15][16][17]

Rationale for Method Selection

LC-MS/MS is the preferred method for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed.[18] This technique allows for the simultaneous measurement of the parent drug and its metabolite, which is crucial for efficient pharmacokinetic analysis.

Materials and Reagents
  • Vildagliptin reference standard (>99% purity)

  • Vildagliptin Carboxylic Acid (M20.7) reference standard (>99% purity)

  • Vildagliptin-d3 and M20.7-d3 (or other suitable stable isotope-labeled internal standards)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with K2EDTA as anticoagulant)

Step-by-Step Experimental Workflow

The bioanalytical process can be broken down into three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS Internal Standard Spiking Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Vortex Vortex & Centrifuge Precipitation->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Autosampler Injection Reconstitution->Injection HPLC Chromatographic Separation (C18 Column) Injection->HPLC MS Mass Spectrometric Detection (ESI+, MRM) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Concentration Concentration Calculation Calibration->Concentration

Caption: Bioanalytical workflow for Vildagliptin and M20.7 quantification.

Protocol Details:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare individual stock solutions of vildagliptin, M20.7, and their respective internal standards (IS) in methanol.

    • Create working solutions by diluting the stock solutions.

    • Spike blank human plasma with the working solutions to prepare calibration standards and QCs at various concentrations (low, medium, and high).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.

    • Add 200 µL of acetonitrile to precipitate plasma proteins. This is a simple and effective method for removing the bulk of interfering macromolecules.[18]

    • Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

ParameterConditionRationale
HPLC System Standard UHPLC/HPLC systemProvides the necessary resolution and flow rate precision.
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)The C18 stationary phase offers good retention for both the moderately polar vildagliptin and the more polar M20.7.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency.
Gradient Elution A time-programmed gradient from low to high organic content.Allows for the elution of the more polar M20.7 first, followed by the less polar vildagliptin, ensuring good separation from matrix components.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and efficiency.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
Mass Spectrometer Triple quadrupole mass spectrometerEssential for Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Ionization Source Electrospray Ionization (ESI), Positive ModeBoth vildagliptin and M20.7 contain basic nitrogen atoms that are readily protonated.
MRM Transitions Vildagliptin: m/z 304.2 → 122.1M20.7: m/z 323.2 → 140.1IS: Monitor appropriate transitions.These precursor-to-product ion transitions are specific to each molecule, ensuring unambiguous identification and quantification.
  • Method Validation:

    • The developed method must be fully validated according to ICH M10 guidelines.[14][15][16][17]

    • Key validation parameters include: selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability (freeze-thaw, short-term, long-term, and stock solution).[14][16]

Pharmacokinetic Modeling of Vildagliptin and its M20.7 Metabolite

Once reliable concentration-time data for both vildagliptin and M20.7 have been generated, a parent-metabolite PK model can be developed. This model provides a quantitative framework to describe the absorption, distribution, metabolism, and elimination (ADME) of both compounds.[3][13]

Modeling Approach

A compartmental modeling approach is commonly used. The complexity of the model (e.g., one-compartment vs. two-compartment for parent and metabolite) is determined by the characteristics of the data. Physiologically based pharmacokinetic (PBPK) modeling can also be employed for more mechanistic insights.[13]

Logical Workflow for Parent-Metabolite PK Model Development

PK_Modeling_Workflow Data Concentration-Time Data (Vildagliptin & M20.7) NCA Non-Compartmental Analysis (NCA) (Initial Parameter Estimates) Data->NCA Model_Selection Structural Model Selection (e.g., one vs. two compartments) NCA->Model_Selection Parameter_Estimation Parameter Estimation (e.g., Ka, CL, Vd, CLm, CLmet) Model_Selection->Parameter_Estimation Model_Validation Model Validation (Goodness-of-fit plots, VPC) Parameter_Estimation->Model_Validation Simulation Simulations (Dose adjustments, special populations) Model_Validation->Simulation

Sources

Application Note: A Selective Solid-Phase Extraction Protocol for the Bioanalysis of Vildagliptin Carboxylic Acid Metabolite (M20.7) in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and selective solid-phase extraction (SPE) method for the quantification of Vildagliptin's primary carboxylic acid metabolite, M20.7 (LAY151), in human plasma. Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor whose major metabolic pathway is the hydrolysis of its cyano group to form the pharmacologically inactive M20.7 metabolite.[1] Accurate measurement of M20.7 is critical for comprehensive pharmacokinetic and drug metabolism studies. Due to the high polarity and amphoteric nature of M20.7, its extraction from complex biological matrices like plasma presents a significant challenge. This protocol employs a mixed-mode polymeric SPE sorbent, leveraging both reversed-phase and anion-exchange retention mechanisms to achieve high recovery and excellent sample cleanup, making it ideal for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Bioanalytical Challenge

Vildagliptin is an oral anti-hyperglycemic agent used in the management of type 2 diabetes mellitus.[2] It is extensively metabolized, with the hydrolysis of the nitrile moiety to a carboxylic acid forming the M20.7 metabolite as the predominant pathway.[1][2] This metabolite can account for over 55% of the drug-related material in human plasma.[1]

The analytical challenge stems from the physicochemical properties of M20.7. The presence of both a secondary amine (basic) and a carboxylic acid (acidic) group makes the molecule significantly more polar and pH-sensitive than its parent compound. Efficiently extracting such an analyte from plasma—a matrix rich in proteins, phospholipids, and salts—requires a highly selective sample preparation strategy. Solid-phase extraction (SPE) offers a superior alternative to simpler methods like protein precipitation or liquid-liquid extraction by providing enhanced selectivity, concentration, and removal of matrix interferences that can suppress ionization in mass spectrometry.[3]

This guide details a method developed around a fundamental understanding of the analyte's chemistry to provide a clean, concentrated extract for reliable downstream analysis.

Sorbent Selection: A Mechanistic Rationale

The success of any SPE method hinges on the selection of a sorbent that provides optimal retention for the analyte of interest while minimizing the co-extraction of matrix components.[4][5]

2.1. Physicochemical Properties of Analytes

The properties of Vildagliptin and its M20.7 metabolite dictate the extraction strategy. M20.7's zwitterionic character is the key consideration for developing a selective SPE method.

PropertyVildagliptinVildagliptin Metabolite (M20.7)Rationale for SPE Strategy
Structure Contains a secondary amine and a nitrile group.Contains a secondary amine and a carboxylic acid group.The carboxylic acid on M20.7 allows for targeted anion-exchange retention.
Polarity Moderately PolarHighly Polar / ZwitterionicA polymeric sorbent is preferred over traditional silica-based C18 for better retention of polar compounds and stability across a wide pH range.[6]
pKa (Estimated) ~9.0 (Amine)~4.5 (Carboxylic Acid), ~9.0 (Amine)pH control is critical. At a neutral pH (~6-7), the carboxylic acid will be deprotonated (negative charge), enabling strong retention on an anion-exchange sorbent.

2.2. Chosen Sorbent: Mixed-Mode Polymeric Sorbent (Reversed-Phase + Anion Exchange)

Based on the properties of M20.7, a mixed-mode polymeric sorbent combining non-polar (reversed-phase) and anion-exchange functionalities is the ideal choice. This dual retention mechanism provides superior selectivity compared to single-mode sorbents.

  • Reversed-Phase Interaction: The polymer backbone (e.g., polystyrene-divinylbenzene) retains the molecule via hydrophobic interactions.

  • Anion-Exchange Interaction: Quaternary amine or tertiary amine functional groups on the sorbent surface strongly retain the negatively charged carboxylate group of M20.7 at the appropriate pH.

This "catch-and-release" mechanism allows for stringent wash steps to remove different classes of interferences, resulting in a significantly cleaner final extract.

cluster_sorbent Mixed-Mode SPE Sorbent cluster_analyte Analyte: M20.7 (at pH 6-7) Sorbent Polymeric Backbone (Reversed-Phase) + Functional Groups (Anion Exchange) Analyte Hydrophobic Regions + Negative Charge (-COO⁻) Analyte->Sorbent Dual Retention Mechanism

Caption: Dual retention mechanism of M20.7 on a mixed-mode SPE sorbent.

Detailed Application Protocol

This protocol is designed for the extraction of M20.7 from 200 µL of human plasma using a 30 mg / 1 mL mixed-mode, strong anion exchange (SAX) polymeric SPE cartridge.

3.1. Required Materials

  • Standards: Certified reference standards of Vildagliptin M20.7 and a suitable stable isotope-labeled internal standard (SIL-IS), e.g., Vildagliptin-D7.[7]

  • Reagents: LC-MS grade Methanol, Acetonitrile, and Water. Formic Acid (≥98%), Ammonium Hydroxide.

  • Equipment: SPE vacuum manifold, analytical balance, vortex mixer, centrifuge, positive displacement pipettes.

  • SPE Cartridges: Mixed-Mode Polymeric Strong Anion Exchange (e.g., Phenomenex Strata™-X-A, Waters Oasis® MAX).

3.2. Solution Preparation

  • Pre-treatment Solution: 2% Ammonium Hydroxide in Water (v/v).

  • Wash Solution 1: 5% Methanol in Water (v/v).

  • Elution Solution: 2% Formic Acid in Methanol (v/v).

3.3. Experimental Workflow

The following diagram outlines the complete SPE procedure, from sample pre-treatment to final extract preparation.

A 1. Sample Pre-treatment - 200 µL Plasma - Add SIL-IS - Add 400 µL 2% NH4OH in H2O - Vortex & Centrifuge C 3. Load Sample - Load supernatant from Step 1 - Flow rate: ~1 mL/min A->C B 2. Condition & Equilibrate - 1 mL Methanol - 1 mL Water B->C D 4. Wash Cartridge - Wash 1: 1 mL 2% NH4OH in H2O - Wash 2: 1 mL 5% MeOH in H2O C->D E 5. Elute Analyte - 1 mL 2% Formic Acid in MeOH D->E F 6. Evaporate & Reconstitute - Evaporate to dryness under N2 - Reconstitute in mobile phase E->F G LC-MS/MS Analysis F->G

Caption: Step-by-step workflow for the SPE of Vildagliptin M20.7.

3.4. Step-by-Step Methodology

StepProcedureRationale & Expert Insights
1. Pre-treatment To 200 µL of plasma in a microcentrifuge tube, add the internal standard. Add 400 µL of 2% ammonium hydroxide solution. Vortex for 30 seconds, then centrifuge at >10,000 x g for 5 minutes.The basic pH ensures the M20.7 carboxylic acid group is fully deprotonated (-COO⁻), maximizing its negative charge for strong retention on the anion exchanger. This step also dilutes the plasma and precipitates proteins.
2. Conditioning Place SPE cartridges on the manifold. Pass 1 mL of Methanol through each cartridge, followed by 1 mL of water. Do not let the sorbent bed go dry.Methanol solvates the polymeric chains and activates the reversed-phase functional groups. The subsequent water wash removes the methanol and prepares the sorbent for the aqueous sample.[8]
3. Loading Load the supernatant from the pre-treated sample (Step 1) onto the conditioned cartridge. Maintain a slow, steady flow rate of approximately 1 mL/min.A slow flow rate is crucial to ensure sufficient interaction time between the analyte and the sorbent for efficient binding via both reversed-phase and ion-exchange mechanisms.
4. Washing Wash 1: Pass 1 mL of 2% ammonium hydroxide solution through the cartridge. Wash 2: Pass 1 mL of 5% methanol in water through the cartridge. After the final wash, dry the sorbent bed thoroughly under vacuum for 5 minutes.Wash 1 removes highly polar, water-soluble interferences like salts. Wash 2 is a crucial step; the weak organic solvent removes non-polar and weakly retained interferences bound to the reversed-phase backbone without disrupting the strong ionic bond holding M20.7. Thorough drying removes residual water, improving elution efficiency.
5. Elution Place collection tubes in the manifold. Add 1 mL of 2% formic acid in methanol to the cartridge and allow it to elute via gravity or low vacuum.The acidic elution solvent serves a dual purpose. The high organic content (methanol) disrupts the reversed-phase interactions. Simultaneously, the formic acid protonates the M20.7 carboxylate group (-COO⁻ to -COOH), neutralizing its charge and breaking the strong ionic bond with the sorbent, thus releasing the analyte.
6. Post-Elution Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.This step concentrates the analyte, significantly improving the method's sensitivity. Reconstituting in the mobile phase ensures good peak shape and compatibility with the subsequent chromatographic analysis.[9]

Expected Performance & Method Validation

A validated bioanalytical method using this SPE protocol is expected to demonstrate high performance. While actual results will vary by laboratory and instrumentation, the following targets are typical for a robust method compliant with regulatory guidelines.

ParameterExpected ResultJustification
Extraction Recovery >85%The optimized mixed-mode approach ensures strong retention and efficient elution, leading to high and consistent recovery.[10][11]
Matrix Effect <15% CVThe selective wash steps are designed to efficiently remove phospholipids and other matrix components that cause ion suppression or enhancement in the MS source.
Precision (CV%) <15%A well-controlled SPE procedure minimizes variability between samples, leading to high precision for quality control samples at low, medium, and high concentrations.[9]
Linearity (r²) >0.99Clean extracts provided by the SPE method allow for a linear response across a wide dynamic range, essential for pharmacokinetic studies.[12]

Conclusion

This application note provides a scientifically grounded, step-by-step protocol for the solid-phase extraction of the polar metabolite M20.7 from human plasma. By employing a mixed-mode polymeric sorbent and optimizing the pH of each solution, this method achieves high selectivity and recovery. The detailed explanation for each step provides the user with the causal logic required to implement, troubleshoot, and adapt the protocol successfully. The resulting clean extract is highly suitable for sensitive and reliable quantification by LC-MS/MS, making this method a valuable tool for researchers in drug metabolism and clinical pharmacology.

References

  • Bentham Science Publisher. (2025, March 19). Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLC-ESI.
  • Polyakova, E. B., Sabirzyanov, D. R., Prozorova, N. A., & Foteeva, A. V. (2022). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Pharmaceutical Chemistry Journal, 56(1), 110–117. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLC-ESI-MS/MS | Request PDF. Retrieved from [Link]

  • ResearchGate. (2022, August 6). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Retrieved from [Link]

  • OUCI. (n.d.). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Retrieved from [Link]

  • CiteDrive. (n.d.). Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLC-ESI-MS/MS. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Preparation. Retrieved from [Link]

  • PubMed. (2014, August 15). Simultaneous determination of metformin and vildagliptin in human plasma by a HILIC-MS/MS method. Retrieved from [Link]

  • Hawksilabs. (2025, August 5). How To Choose The Right SPE Sorbent For Your Application?. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of vildagliptin ER tablets | Download Table. Retrieved from [Link]

  • Analytics-Shop. (n.d.). Solid Phase Extraction (SPE) - Selection of the sorbent. Retrieved from [Link]

  • PubMed. (2020, August 21). UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities. Retrieved from [Link]

  • Journal of Medical Pharmaceutical and allied Sciences. (n.d.). Abstract. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vildagliptin. PubChem Compound Database. Retrieved from [Link]

  • Semantic Scholar. (2012). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILDAGLIPTIN A NOVEL DIPEPTIDYL PEPTIDASE IV INHIBITOR BY RP-HPLC METHOD Research Article. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (n.d.). bioanalytical method development and validation of vildagliptin in rat plasma using lcms/ms. Retrieved from [Link]

  • Agilent. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental values obtained in the recovery test for vildagliptin by using HPLC method. Retrieved from [Link]

  • GL Sciences. (n.d.). How to Select a Sorbent. Retrieved from [Link]

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioanalytical method development and validation of vildagliptin a novel dipeptidyl peptidase iv inhibitor by RP-HPLC method | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of Vildagliptin in Rat Plasma. Retrieved from [Link]

  • National Institutes of Health. (2016, October 19). Vildagliptin and its metabolite M20.7 induce the expression of S100A8 and S100A9 in human hepatoma HepG2 and leukemia HL-60 cells. Retrieved from [Link]

  • University of Bologna. (2024, May 12). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. Retrieved from [Link]

Sources

Development of a Stability-Indicating Assay for Vildagliptin and its Primary Metabolite, LAY151

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating analytical method for Vildagliptin and its primary inactive metabolite, LAY151. Vildagliptin, an oral anti-hyperglycemic agent, is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] Its primary metabolic pathway is hydrolysis to LAY151, a transformation that can be influenced by various environmental factors.[2][3][4] A robust stability-indicating assay is therefore critical for ensuring the quality, efficacy, and safety of Vildagliptin drug products by accurately quantifying the parent drug in the presence of its degradation products, impurities, and metabolites. This application note details a scientifically-grounded approach, from method development and forced degradation studies to full validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative for a Stability-Indicating Method

Vildagliptin's therapeutic efficacy is intrinsically linked to its chemical integrity. The molecule contains several functional groups susceptible to degradation, including a nitrile group that can hydrolyze to form an amide and subsequently a carboxylic acid.[5] The primary route of elimination is hydrolysis to the pharmacologically inactive metabolite LAY151, a process to which the DPP-4 enzyme itself contributes.[2] The development of a stability-indicating assay method (SIAM) is not merely a regulatory requirement but a scientific necessity. Such a method must be able to unequivocally separate and quantify Vildagliptin from its potential degradants and its major metabolite, LAY151.

Forced degradation, or stress testing, is the cornerstone of developing a SIAM. By subjecting the drug substance to conditions more severe than accelerated stability testing—such as acid and base hydrolysis, oxidation, heat, and photolysis—we can intentionally generate degradation products.[6] This process is essential for elucidating the degradation pathways and confirming that the analytical method can resolve the active pharmaceutical ingredient (API) from any substances that may form under storage or stress conditions.[7][8] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for these studies, typically aiming for 5-20% degradation to ensure that the degradation products are generated at levels sufficient for detection and resolution without completely destroying the sample.[9]

This guide will detail a reversed-phase high-performance liquid chromatography (RP-HPLC) method, a technique widely employed for the analysis of Vildagliptin due to its precision and robustness.[5][10] The principles and protocols outlined herein are designed to be adaptable, providing a solid foundation for researchers to develop and validate a method that is fit for its intended purpose: to guarantee the stability and quality of Vildagliptin formulations.

Method Development & Optimization: A Rationale-Driven Approach

The goal is to achieve a symmetric peak for Vildagliptin and LAY151, with adequate resolution from each other and any degradation products.

Instrument and Chromatographic Conditions

The selection of chromatographic conditions is a multi-factorial process aimed at achieving optimal separation. A C18 column is a common starting point for moderately polar compounds like Vildagliptin. The mobile phase composition, a blend of an aqueous buffer and an organic modifier, is then fine-tuned.

  • Rationale for Mobile Phase Selection: A phosphate buffer is often chosen for its buffering capacity in the acidic to neutral pH range, which can help in obtaining sharp, symmetrical peaks. Acetonitrile is a common organic modifier due to its low viscosity and UV transparency. The ratio of buffer to acetonitrile is critical; a higher proportion of the organic phase will generally lead to shorter retention times. The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.

  • Rationale for Wavelength Selection: The detection wavelength is chosen based on the UV absorbance maxima of Vildagliptin and LAY151. A wavelength of 210 nm is frequently reported as providing good sensitivity for Vildagliptin.[10] A photodiode array (PDA) detector is highly recommended as it allows for the assessment of peak purity, a critical aspect of a stability-indicating method.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Instrument HPLC or UPLC system with a PDA or UV detector
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Detection 210 nm
Column Temperature 30°C
Injection Volume 10 µL
Diluent Mobile Phase
Preparation of Solutions

Accurate preparation of standards and samples is fundamental to the reliability of the assay.

  • Standard Stock Solution (Vildagliptin & LAY151): Accurately weigh and dissolve approximately 10 mg of Vildagliptin and LAY151 reference standards in the diluent in separate 10 mL volumetric flasks to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: From the stock solutions, prepare a mixed working standard solution containing Vildagliptin and LAY151 at a suitable concentration (e.g., 100 µg/mL) by diluting with the diluent.

  • Sample Preparation (from Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to a single dose of Vildagliptin into a volumetric flask. Add a portion of the diluent, sonicate to dissolve the API, and then dilute to volume.[10] Filter the solution through a 0.45 µm syringe filter before injection.[10]

Forced Degradation Studies: Unveiling the Stability Profile

Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method. The stress conditions are applied to a solution of Vildagliptin. A control sample (unstressed) should be analyzed concurrently.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Vilda_Sol Vildagliptin Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 1N HCl, 80°C) Vilda_Sol->Acid Base Alkaline Hydrolysis (e.g., 0.1N NaOH, 60°C) Vilda_Sol->Base Oxidative Oxidation (e.g., 3% H2O2, RT) Vilda_Sol->Oxidative Thermal Thermal Degradation (e.g., 80°C, solid & solution) Vilda_Sol->Thermal Photo Photolytic Degradation (UV/Vis light) Vilda_Sol->Photo Neutralize Neutralization (if applicable) Acid->Neutralize Base->Neutralize Dilute Dilution to Working Concentration Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Evaluation (Peak Purity, % Degradation) HPLC->Data

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

The duration of exposure to stress conditions should be adjusted to achieve the target degradation of 5-20%.[9]

  • Acid Hydrolysis: To 1 mL of Vildagliptin stock solution, add 1 mL of 1N HCl. Heat the mixture at 80°C for a specified period (e.g., 2-8 hours).[7][11] After cooling, neutralize the solution with 1N NaOH and dilute to a suitable concentration with the mobile phase.

  • Alkaline Hydrolysis: To 1 mL of Vildagliptin stock solution, add 1 mL of 0.1N NaOH. Keep the mixture at 60°C for a specified period (e.g., 30 minutes).[11][12] After cooling, neutralize with 0.1N HCl and dilute as needed. Vildagliptin is known to be more sensitive to alkaline conditions.[5][12]

  • Oxidative Degradation: To 1 mL of Vildagliptin stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[11] Keep the solution at room temperature for a specified period (e.g., 30-60 minutes).[11][12] Dilute to the final concentration with the mobile phase. Vildagliptin shows significant degradation under oxidative stress.[12]

  • Thermal Degradation: Expose the solid drug substance and a solution of Vildagliptin to dry heat (e.g., 70-80°C) for a defined period (e.g., 24-48 hours).[10][11] After the exposure period, dissolve the solid sample and dilute the solution to the working concentration.

  • Photolytic Degradation: Expose a solution of Vildagliptin to UV and fluorescent light in a photostability chamber for a specified duration as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

Following each stress condition, the samples are analyzed by the developed HPLC method. The chromatograms are evaluated to ensure that all degradation product peaks are well-separated from the Vildagliptin and LAY151 peaks. Peak purity analysis using a PDA detector is essential to confirm that the parent drug peak is spectrally homogeneous and free from any co-eluting impurities.

Table 2: Expected Degradation Behavior of Vildagliptin

Stress ConditionObservation
Acidic Moderate degradation is expected. One of the potential degradants is the diketopiperazine derivative.[5]
Alkaline Vildagliptin is highly labile, with significant degradation. The primary degradation product is often the amide, formed by hydrolysis of the nitrile group.[5]
Oxidative Significant degradation is anticipated.[13]
Thermal Generally more stable compared to hydrolytic and oxidative conditions.
Photolytic Typically stable, with minimal degradation observed.[13]

Method Validation: Ensuring Trustworthiness and Reliability

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[14][15]

Validation Parameters and Acceptance Criteria

Method_Validation_Flow cluster_validation Method Validation Parameters (ICH Q2(R1)) cluster_hierarchy Validation Hierarchy Specificity Specificity (Resolution > 2) Linearity Linearity (r² ≥ 0.999) Accuracy Accuracy (% Recovery: 98-102%) Precision Precision (RSD ≤ 2%) LOD_LOQ LOD & LOQ Robustness Robustness (RSD ≤ 2%) Solution_Stability Solution Stability Core Core Attributes Core->Specificity Core->Linearity Core->Accuracy Core->Precision Performance Performance Limits Performance->LOD_LOQ Reliability Reliability Checks Reliability->Robustness Reliability->Solution_Stability

Caption: Key Parameters for Method Validation.

Protocol for Validation Experiments
  • Specificity: Analyze blank (diluent), placebo, Vildagliptin standard, LAY151 standard, and the stressed samples. The method is specific if the peaks for Vildagliptin and LAY151 are well-resolved from each other and from any degradants, with no interference from the placebo.

  • Linearity: Prepare a series of at least five concentrations of Vildagliptin and LAY151 over a range (e.g., 50-150% of the target assay concentration). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[16]

  • Accuracy (Recovery): Perform recovery studies by spiking a placebo mixture with known amounts of Vildagliptin and LAY151 at three different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve. LOD and LOQ indicate the sensitivity of the method.[17]

  • Robustness: Intentionally vary the method parameters slightly, such as the mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within the acceptance criteria, and the RSD of the results should be ≤ 2%.[18]

  • Solution Stability: Evaluate the stability of the standard and sample solutions at room temperature and under refrigerated conditions over a specified period (e.g., 24-48 hours).[19] The percentage deviation from the initial value should be within acceptable limits.

Table 3: Summary of Validation Parameters and Typical Acceptance Criteria

ParameterTestAcceptance Criteria
Specificity Resolution between Vildagliptin, LAY151, and degradantsResolution (Rs) > 2.0; No interference at the retention time of the analytes.
Linearity Analysis of 5+ concentrations over the specified rangeCorrelation coefficient (r²) ≥ 0.999
Accuracy Recovery of analyte spiked in placebo at 3 levels (n=3)98.0% - 102.0% recovery
Precision
- Repeatability6 replicate sample preparationsRSD ≤ 2.0%
- Intermediate PrecisionAnalysis on different days/by different analystsRSD ≤ 2.0%
LOQ Signal-to-Noise ratio or based on calibration curveS/N ≈ 10
LOD Signal-to-Noise ratio or based on calibration curveS/N ≈ 3
Robustness Small, deliberate variations in method parametersSystem suitability passes; RSD ≤ 2.0%

Conclusion

This application note provides a detailed framework for the development and validation of a robust stability-indicating HPLC method for Vildagliptin and its primary metabolite, LAY151. By following a systematic approach that begins with rationale-driven method development and comprehensive forced degradation studies, a reliable and accurate assay can be established. The subsequent validation, performed in strict adherence to ICH guidelines, ensures that the method is suitable for its intended purpose in quality control and stability testing environments. A well-characterized stability-indicating method is indispensable for guaranteeing the safety, quality, and efficacy of Vildagliptin drug products throughout their lifecycle.

References

  • Borges, L. et al. (2014). Stability-Indicating RP-LC Method for the Determination of Vildagliptin and Mass Spectrometry Detection for a Main Degradant. Journal of Chromatographic Science. Available at: [Link]

  • Reddy, B. et al. (2023). Development of RP-HPLC Method for Vildagliptin in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Patel, P. et al. (2022). Stability-Indicating HPLC Method Development and Validation for the Simultaneous Determination of Vildagliptin and Dapagliflozin in Pharmaceutical Dosage Form. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Pharma Beginners. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Kumar, A. et al. (2022). Development and validation of a new HPLC analytical assay method for Vildagliptin. PharmaInfo. Available at: [Link]

  • He, Y. L. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical Pharmacokinetics. Available at: [Link]

  • Markowski, W. et al. (2020). Products of degradation of vildagliptin in acidic, basic and oxidative conditions. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Gendugov, T. N. et al. (2021). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Pharmaceutical Chemistry Journal. Available at: [Link]

  • Al-Qudah, E. et al. (2020). Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis. Jordan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Hanumantha Rao, K. et al. (2014). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE ESTIMATION OF VILDAGLIPTIN IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

  • Szymańska, E. et al. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Molecules. Available at: [Link]

  • Prasad, P.V. et al. (2017). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF VILDAGLIPTIN IN BULK AND ITS DOSAGE FORM USING UV SPECTROPHOTOMETER. Zenodo. Available at: [Link]

  • African Journal of Biomedical Research. (2024). Ultra Performance Liquid Chromatography Degradation Studies for Combinational Drugs of Vildagliptin, Dapagliflozin, and Metformin. Available at: [Link]

  • Patel, J. et al. (2021). Stability Indicating HPLC MS Method for Determination of Degradation Products in Vildagliptin. ResearchGate. Available at: [Link]

  • Kumar, S. et al. (2024). Forced Degradation Method Development and Validation for Simultaneous Determination of Vildagliptin, Metformin Hydrochloride and Remogliflozin Etabonate. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). A Concise Review - An Analytical Method Development and Validation of Vildagliptin. Available at: [Link]

  • Reddy, G. et al. (2020). Stability-indicating RP-UPLC Method for Determination of Vildagliptin in Drug Substance and Its Tablet Dosage Form. ResearchGate. Available at: [Link]

  • International Journal of Creative Research Thoughts. (2023). VILDAGLIPTIN: A COMPREHENSIVE REVIEW ON ITS PHARMACOLOGICAL, PHARMACEUTICAL AND ANALYTICAL PROFILE. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Wikipedia. Vildagliptin. Available at: [Link]

  • Juniper Publishers. (2021). Analytical Method Development and Validation of UV-Visible Spectrophotometric Method for the Estimation of Linagliptin. Available at: [Link]

  • ResearchGate. Chemical structure of vildagliptin.... Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Available at: [Link]

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Troubleshooting & Optimization

Vildagliptin Carboxylic Acid Metabolite stability issues in plasma samples

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Pre-Analytical Stability Challenges of Vildagliptin and its Carboxylic Acid Metabolite (M20.7) in Plasma Samples

Welcome to the Technical Support Center for Vildagliptin bioanalysis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of Vildagliptin and its primary metabolite, Vildagliptin Carboxylic Acid (M20.7), in plasma samples. As Senior Application Scientists, we have synthesized technical data with practical field experience to help you ensure the integrity and accuracy of your bioanalytical results.

Understanding the Challenge: The Instability of Vildagliptin in Plasma

Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is susceptible to enzymatic hydrolysis in plasma, leading to the formation of its inactive carboxylic acid metabolite, M20.7.[1][2] This conversion is a significant pre-analytical challenge that can lead to an underestimation of Vildagliptin concentrations and an overestimation of the M20.7 metabolite, thereby compromising the accuracy of pharmacokinetic and pharmacodynamic assessments.

The primary enzyme responsible for this hydrolysis is DPP-4 itself, the therapeutic target of Vildagliptin.[1][3] However, other plasma esterases may also contribute to this degradation. This inherent instability necessitates specific sample collection and handling procedures to ensure accurate and reliable bioanalytical data.


Troubleshooting Guide: Addressing Specific Stability Issues

This section is designed in a question-and-answer format to directly address common problems encountered during the bioanalysis of Vildagliptin and M20.7.

Question 1: My Vildagliptin concentrations are consistently lower than expected, while the M20.7 concentrations are elevated. What could be the cause?

Answer: This is a classic sign of in-vitro degradation of Vildagliptin to M20.7 in your plasma samples. The primary cause is enzymatic hydrolysis that occurs between blood collection and sample analysis.

  • Causality: The amide bond in the Vildagliptin molecule is susceptible to cleavage by plasma enzymes, most notably DPP-4 and potentially other carboxylesterases, leading to the formation of the M20.7 metabolite. If samples are not adequately stabilized at the point of collection, this conversion will continue, artificially lowering the concentration of the parent drug and increasing the metabolite concentration.

  • Self-Validation: To confirm this, you can perform a simple experiment. Spike a known concentration of Vildagliptin into fresh plasma from the same matrix and split it into two sets of aliquots. Process one set immediately according to your established (potentially un-stabilized) procedure. Incubate the second set at room temperature for a defined period (e.g., 1-2 hours) before processing. A significant decrease in Vildagliptin concentration and a corresponding increase in M20.7 in the incubated samples will confirm ongoing enzymatic degradation.

Question 2: What is the best anticoagulant to use for blood collection for Vildagliptin analysis?

Answer: While various anticoagulants can be used, the key to preventing degradation is not the anticoagulant itself, but the immediate inhibition of enzymatic activity. K2EDTA is a commonly used and acceptable anticoagulant for Vildagliptin bioanalysis.[4] However, its use alone is insufficient to prevent hydrolysis.

  • Causality: Anticoagulants like EDTA, heparin, or citrate are designed to prevent blood clotting. They do not inhibit the activity of hydrolytic enzymes like DPP-4 or other esterases present in plasma. Therefore, regardless of the anticoagulant chosen, Vildagliptin will degrade if no specific enzyme inhibitor is added.

Question 3: How can I effectively prevent the in-vitro conversion of Vildagliptin to M20.7?

Answer: The most effective strategy is the immediate inhibition of enzymatic activity at the time of blood collection. This is typically achieved by acidifying the plasma. A recent study has demonstrated the successful use of malic acid to stabilize Vildagliptin in human plasma.[4][5]

  • Causality: Lowering the pH of the plasma to an acidic range (e.g., around 3-5) denatures and inactivates the enzymes responsible for hydrolysis, including DPP-4 and other esterases. This effectively halts the conversion of Vildagliptin to M20.7, preserving the in-vivo concentrations of both the parent drug and its metabolite.

  • Authoritative Grounding: The principle of enzyme inhibition through pH modification is a well-established biochemical concept. Regulatory guidelines from the FDA and EMA emphasize the importance of ensuring analyte stability throughout the entire sample handling and analysis process.[6][7] The use of stabilizers is a critical component of bioanalytical method validation when instability is identified.

Question 4: I am still observing some variability in my results despite adding an acid stabilizer. What else could be going wrong?

Answer: Inconsistent stabilization can still occur if the procedure is not meticulously followed. Key areas to investigate include:

  • Timing of Stabilization: The stabilizer must be added to the plasma immediately after centrifugation. Any delay, especially at room temperature, will allow for continued enzymatic degradation.

  • Inadequate Mixing: After adding the stabilizer, ensure the plasma sample is thoroughly but gently mixed to achieve a uniform pH. Insufficient mixing can leave localized areas where enzymes remain active.

  • Incorrect Stabilizer Concentration: The concentration and volume of the acid stabilizer must be optimized and validated to ensure it effectively lowers the pH of the plasma to the desired range without causing other issues like protein precipitation that could interfere with extraction.

  • Sample Temperature: Blood samples should be placed on ice immediately after collection and centrifuged in a refrigerated centrifuge. Plasma should be separated and stabilized promptly. Keeping the samples cold slows down enzymatic activity, but does not completely stop it, hence the need for a chemical inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for stabilized plasma samples?

A1: Once stabilized, plasma samples should be stored frozen at -20°C or, for long-term storage, at -80°C. Stability testing should be performed as part of the bioanalytical method validation to confirm the duration for which the analytes are stable under these conditions.

Q2: Can I use pre-coated stabilizer tubes for blood collection?

A2: While commercially available pre-coated tubes with enzyme inhibitors exist for other analytes (e.g., for GLP-1 preservation), a specific commercially available tube for Vildagliptin stabilization is not widely documented. It is crucial to validate any custom-made or commercially available inhibitor-coated tubes for their effectiveness in preventing Vildagliptin degradation. The addition of a validated stabilizer to the plasma immediately post-centrifugation is a more commonly controlled and documented method.

Q3: Does the M20.7 metabolite convert back to Vildagliptin?

A3: The hydrolysis of Vildagliptin to M20.7 is generally considered an irreversible enzymatic reaction under physiological conditions. Back-conversion is not a recognized issue in the bioanalysis of Vildagliptin.

Q4: Are there any other significant degradation pathways for Vildagliptin in plasma?

A4: The primary and most significant degradation pathway in plasma is the hydrolysis to M20.7. While other minor metabolites are formed in-vivo, the conversion to M20.7 is the main concern for pre-analytical sample stability.[6]

Q5: My laboratory does not have malic acid. Are there other effective stabilizers?

A5: Acidification is the key principle. Other acids, such as citric acid or phosphoric acid, could potentially be used to lower the plasma pH and inhibit enzymatic activity. However, any alternative stabilizer must be thoroughly validated to demonstrate its effectiveness in preventing Vildagliptin degradation and to ensure it does not interfere with the analytical method (e.g., cause ion suppression in LC-MS/MS). The use of malic acid has been specifically documented for this application.[4][5]

Data Presentation

Table 1: Recommended Sample Handling and Storage Conditions

ParameterRecommendationRationale
Blood Collection Tube K2EDTA (or other validated anticoagulant)Prevents blood clotting. Does not inhibit enzymatic degradation.
Immediate Post-Collection Handling Place on wet ice.Slows down enzymatic activity prior to centrifugation.
Centrifugation Within 30 minutes of collection at 2-8°C.To separate plasma from cellular components promptly.
Plasma Stabilization Immediately add a validated concentration of an acid stabilizer (e.g., malic acid) to the plasma.To inhibit enzymatic hydrolysis by lowering the pH.
Short-Term Storage (Post-Stabilization) 2-8°CFor temporary storage before analysis or long-term freezing.
Long-Term Storage (Post-Stabilization) -20°C or -80°CTo ensure long-term stability of Vildagliptin and M20.7.

Experimental Protocols

Protocol 1: Plasma Sample Collection and Stabilization

  • Blood Collection:

    • Collect whole blood into a K2EDTA vacutainer tube.

    • Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

    • Immediately place the tube on wet ice.

  • Plasma Separation:

    • Within 30 minutes of collection, centrifuge the blood sample at approximately 1,500 x g for 10 minutes in a refrigerated centrifuge (2-8°C).

  • Stabilization:

    • Immediately after centrifugation, carefully aspirate the plasma supernatant into a clean, labeled polypropylene tube.

    • For every 1 mL of plasma, add a pre-determined and validated volume of a stabilizing agent (e.g., a specific concentration of malic acid solution). Note: The exact concentration and volume of the stabilizer must be optimized and validated as part of the bioanalytical method development.

    • Gently vortex the tube for 5-10 seconds to ensure thorough mixing.

  • Storage:

    • If analysis is to be performed within 24 hours, the stabilized plasma can be stored at 2-8°C.

    • For longer-term storage, freeze the stabilized plasma samples at -20°C or -80°C.

Visualization

Diagram 1: Vildagliptin Degradation Pathway in Plasma

Vildagliptin Vildagliptin (Active Drug) M20_7 M20.7 (Inactive Carboxylic Acid Metabolite) Vildagliptin->M20_7 Enzymatic Hydrolysis Enzymes Plasma Enzymes (DPP-4, other esterases) Enzymes->Vildagliptin:e

Caption: Enzymatic conversion of Vildagliptin to its M20.7 metabolite.

Diagram 2: Recommended Sample Handling Workflow

cluster_collection Blood Collection cluster_processing Plasma Processing (within 30 mins) cluster_storage Storage Collect 1. Collect Blood (K2EDTA tube) Ice 2. Place on Ice IMMEDIATELY Collect->Ice Centrifuge 3. Centrifuge (Refrigerated) Ice->Centrifuge Separate 4. Separate Plasma Centrifuge->Separate Stabilize 5. Add Stabilizer (e.g., Malic Acid) & Mix Separate->Stabilize Store_Short Short-term (2-8°C) Stabilize->Store_Short Analysis < 24h Store_Long Long-term (-20°C / -80°C) Stabilize->Store_Long Analysis > 24h

Sources

Technical Support Center: Optimizing Vildagliptin Carboxylic Acid (VCD-103) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Vildagliptin Carboxylic Acid (VCD-103), the major metabolite of Vildagliptin. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of VCD-103. We will explore the underlying chemistry, troubleshoot common experimental hurdles, and provide validated protocols to enhance your synthetic outcomes.

Synthesis Overview: The Hydrolysis Pathway

The most direct and common route for the synthesis of Vildagliptin Carboxylic Acid (VCD-103) is the hydrolysis of the nitrile moiety of the parent drug, Vildagliptin. This transformation proceeds through a two-step mechanism involving an amide intermediate, which can be achieved under either acidic or basic conditions.[1]

The overall reaction is as follows:

Synthesis_Pathway cluster_conditions Reaction Conditions Vildagliptin Vildagliptin (Nitrile) Amide Amide Intermediate (Impurity B) Vildagliptin->Amide +H2O (k1) VCD103 Vildagliptin Carboxylic Acid (VCD-103) Amide->VCD103 +H2O (k2) (Rate-limiting) Acid Acidic (e.g., HCl, H2SO4) or Basic (e.g., NaOH, KOH)

Figure 1: General synthesis pathway for Vildagliptin Carboxylic Acid.

Understanding the kinetics, where the second step (k2) is often rate-limiting, is crucial for troubleshooting issues like the accumulation of the amide intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing VCD-103 from Vildagliptin?

The synthesis is primarily achieved through chemical hydrolysis. The two main approaches are:

  • Basic Hydrolysis: This method utilizes an aqueous solution of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). It is often faster and can be performed at moderate temperatures. For instance, complete conversion can be achieved with 0.01 M NaOH at room temperature in a short time.[1] However, it can be prone to certain side reactions if not controlled properly.

  • Acidic Hydrolysis: This involves heating Vildagliptin with a strong acid such as hydrochloric acid (HCl) or sulfuric acid.[2][3][4] While effective, this method may require higher temperatures and longer reaction times, which can increase the risk of forming degradation products like diketopiperazine (DKP).[1]

Q2: What is the significance of the amide intermediate?

The amide, often referred to as Impurity B, is the direct precursor to the final carboxylic acid product.[5][6] Its formation and subsequent hydrolysis are the two key steps of the overall reaction. A common challenge in this synthesis is the accumulation of this amide because its hydrolysis to the carboxylic acid is typically slower than the initial hydrolysis of the nitrile.[3] Therefore, monitoring and controlling the levels of the amide intermediate is critical for achieving high yield and purity.

Q3: What are the most critical parameters to control during the hydrolysis?

To ensure optimal yield and purity, the following parameters must be carefully controlled:

  • Temperature: Higher temperatures accelerate the reaction but also increase the rate of degradation and side-product formation. An optimal temperature balances reaction speed with product stability.

  • pH / Reagent Concentration: The concentration of the acid or base is a key driver of the reaction rate. Excessively high concentrations can lead to unwanted side reactions. For example, studies on Vildagliptin degradation show sensitivity to 1M NaOH and 1M HCl.[6]

  • Reaction Time: Insufficient time will lead to incomplete conversion, leaving unreacted Vildagliptin and high levels of the amide intermediate. The reaction should be monitored until the starting material and intermediate are consumed to an acceptable level.

  • Solvent System: While the reaction is a hydrolysis, co-solvents like methanol or ethanol can be used to ensure the solubility of Vildagliptin, especially at the start of the reaction.[7][8]

Q4: How can I effectively monitor the reaction's progress?

High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for monitoring the reaction.[1] An isocratic or gradient reverse-phase method can separate Vildagliptin, the amide intermediate, VCD-103, and other potential impurities, allowing for quantitative assessment of the reaction's progress.

Table 1: Example HPLC Conditions for Reaction Monitoring

Parameter Specification
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[9]
Mobile Phase A mixture of phosphate buffer (pH 2.6-7.0) and Acetonitrile[1][10]
Detection UV at 210 nm[1][11]
Flow Rate 0.5 - 1.0 mL/min[10][11]

| Column Temp. | Ambient to 50°C[11] |

Q5: What are the major impurities I should expect?

Besides unreacted Vildagliptin, the primary impurities to monitor are:

  • Vildagliptin Amide (Impurity B): The intermediate of the hydrolysis reaction.[5]

  • Vildagliptin Diketopiperazine (DKP): Formed via intramolecular cyclization, especially under acidic and thermal stress.[1][12]

  • Cyclic Amidine: Can form in the presence of certain reagents or conditions.[1][13]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of VCD-103, providing explanations and actionable solutions.

Problem 1: Low Overall Yield of Vildagliptin Carboxylic Acid

A low yield is often the result of incomplete reaction or degradation of the product.

  • Possible Cause A: Incomplete Hydrolysis

    • Symptoms: High levels of starting material (Vildagliptin) and/or the amide intermediate remain in the final reaction mixture.

    • Scientific Rationale: The reaction has not been allowed to proceed to completion due to insufficient energy (temperature), time, or catalyst (acid/base) concentration. The hydrolysis of the amide to the carboxylic acid is particularly sluggish and requires sufficient time and energy.

    • Solutions:

      • Increase Reaction Time: Continue monitoring the reaction via HPLC every 1-2 hours until the starting material and amide intermediate are below the target threshold.

      • Increase Temperature: Gradually increase the reaction temperature in 5-10°C increments. Be cautious, as excessive heat can promote impurity formation. A common range for nitrile hydrolysis is heating under reflux.[2][4]

      • Optimize Reagent Concentration: If using basic hydrolysis, a slight increase in the molar equivalents of NaOH may be beneficial. For acidic hydrolysis, ensure the acid concentration is sufficient. Forced degradation studies have used concentrations from 0.01M to 1M NaOH and 1M HCl to achieve degradation.[1][6]

  • Possible Cause B: Product Degradation

    • Symptoms: The appearance of multiple new impurity peaks in the HPLC chromatogram that are not the starting material or the amide intermediate.

    • Scientific Rationale: Vildagliptin and its derivatives can degrade under harsh conditions. For example, acidic conditions combined with high heat can promote the formation of diketopiperazine (DKP).[1]

    • Solutions:

      • Use Milder Conditions: Opt for a lower temperature for a longer duration.

      • Reduce Reagent Concentration: Use the lowest effective concentration of acid or base that provides a reasonable reaction rate.

      • Inert Atmosphere: Although hydrolysis itself doesn't require it, if oxidative degradation is suspected (as Vildagliptin is sensitive to oxidation), running the reaction under a nitrogen or argon atmosphere can be beneficial.[1]

Problem 2: High Levels of Vildagliptin Amide Intermediate

This is the most common issue, indicating the reaction has stalled at the intermediate stage.

Kinetic_Trap cluster_info Troubleshooting Focus Vildagliptin Vildagliptin (Nitrile) Amide Amide Intermediate (Kinetic Product) Vildagliptin->Amide k1 (Fast) VCD103 Vildagliptin Carboxylic Acid (Thermodynamic Product) Amide->VCD103 k2 (Slow, High Ea) Action To optimize, focus on providing sufficient energy (heat) and time to overcome the activation energy (Ea) of the second step (k2).

Figure 2: The amide intermediate as a kinetic trap.
  • Scientific Rationale: The conversion of the amide to a carboxylic acid involves the nucleophilic attack of water (or hydroxide) on the amide carbonyl, followed by the departure of ammonia (or an amine). This process generally has a higher activation energy than the initial hydration of the nitrile.

  • Solutions:

    • Drive the Equilibrium: All solutions from Problem 1, Cause A are directly applicable here. The primary strategy is to provide enough energy and time to push the reaction past the amide intermediate.

    • pH Adjustment During Reaction: In basic hydrolysis, ensuring the pH remains strongly alkaline throughout the reaction is key to facilitating the attack of the hydroxide ion on the amide carbonyl.

    • Water Content: Ensure sufficient water is present in the reaction medium, as it is a key reagent for the second hydrolysis step.

Problem 3: Formation of Diketopiperazine (DKP) Impurity

The presence of DKP can complicate purification and indicates a significant side reaction.

DKP_Formation cluster_info Prevention Strategy Vildagliptin Vildagliptin Intermediate Protonated Amine / Activated Carbonyl Vildagliptin->Intermediate Acidic Conditions or Heat DKP Diketopiperazine (DKP) (Cyclized Product) Intermediate->DKP Intramolecular Cyclization Action Maintain neutral or moderately basic pH. Avoid excessive temperatures.

Figure 3: Simplified pathway for Diketopiperazine (DKP) formation.
  • Scientific Rationale: DKP is formed via an intramolecular condensation reaction. The secondary amine of the glycyl moiety attacks the carbonyl carbon of the proline ring structure. This reaction is often catalyzed by acid and accelerated by heat.[1][12]

  • Solutions:

    • Favor Basic Hydrolysis: Basic conditions are generally less prone to DKP formation compared to acidic hydrolysis.

    • Strict Temperature Control: Avoid overheating the reaction mixture. If acidic hydrolysis must be used, perform it at the lowest possible temperature that allows for a reasonable reaction rate.

    • Limit Reaction Time: Do not leave the reaction running for an unnecessarily long time after completion, as this provides more opportunity for side reactions to occur.

Problem 4: Challenges in Product Purification

Even with a successful reaction, isolating pure VCD-103 can be challenging.

  • Possible Cause: Co-crystallization of Impurities

    • Symptoms: The final crystalline product shows significant levels of the amide intermediate or other impurities by HPLC, even after initial isolation.

    • Scientific Rationale: The carboxylic acid product and the amide intermediate can have similar polarities and solubility profiles, leading to them crystallizing together.

    • Solutions:

      • Recrystallization: Perform a recrystallization using a binary solvent system. A common approach is to dissolve the crude product in a minimal amount of a polar solvent (like methanol) and then slowly add a less polar anti-solvent (like ethyl acetate or isopropyl ether) to induce crystallization.[14]

      • pH Adjustment during Workup: Before extraction, carefully adjust the pH of the aqueous solution. At a specific pH, the carboxylic acid will be in its salt form (soluble in water), while less polar impurities might be extracted into an organic solvent. Afterward, re-acidifying the aqueous layer will precipitate the desired product.

      • Silica Gel Treatment: Some patents suggest that passing a solution of the crude product through a silica gel plug can effectively remove baseline impurities before final crystallization.[15][16]

Validated Experimental Protocols

Protocol 1: Basic Hydrolysis of Vildagliptin

This protocol is optimized to minimize degradation while ensuring complete conversion.

  • Dissolution: Dissolve Vildagliptin (1.0 g) in methanol (10 mL) in a round-bottom flask.

  • Reagent Addition: Add a 1M aqueous solution of sodium hydroxide (NaOH) (10 mL). A patent for preparing alkaline hydrolysis impurities suggests conditions such as using a 0.1 M NaOH solution at 30°C.[7]

  • Reaction: Stir the mixture at room temperature (20-25°C) or slightly elevated temperature (e.g., 50°C) to increase the rate.[7]

  • Monitoring: Withdraw a small aliquot from the reaction mixture every hour. Neutralize it, dilute it with the mobile phase, and inject it into the HPLC system to monitor the disappearance of the starting material and the amide intermediate.

  • Workup: Once the reaction is complete (typically 2-5 hours), cool the mixture to room temperature.

  • Acidification: Slowly add 1M hydrochloric acid (HCl) to adjust the pH to ~3-4. The Vildagliptin Carboxylic Acid will precipitate as a white solid.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.

  • Washing & Drying: Wash the solid with cold deionized water (2 x 10 mL) and then dry it under vacuum at 40-50°C to a constant weight.

  • Purification (if needed): Recrystallize the crude product from a methanol/ethyl acetate solvent system.[14]

Protocol 2: Analytical HPLC for In-Process Control

This method provides a robust separation of the key components.

  • Standard Preparation: Prepare standard solutions of Vildagliptin, Vildagliptin Amide (if available), and purified VCD-103 at a concentration of ~0.5 mg/mL in the mobile phase.

  • Sample Preparation: Take 100 µL of the reaction mixture, neutralize with 1M HCl or 1M NaOH as appropriate, and dilute to 10 mL with the mobile phase in a volumetric flask. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-4 C18 (250 x 4.6 mm, 3 µm).[11]

    • Mobile Phase: 1% Perchloric acid buffer:Acetonitrile:Methanol (870:100:30 v/v/v).[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Injection Volume: 20 µL.[11]

    • Detection Wavelength: 210 nm.[11]

    • Column Temperature: 50°C.[11]

  • Analysis: Identify the peaks based on the retention times of the standards. Quantify the relative peak areas to determine the percentage of each component in the reaction mixture.

References

  • Fujiwara, R., et al. (2019). Human nitrilase-like protein does not catalyze the hydrolysis of vildagliptin. Biological and Pharmaceutical Bulletin, 42(4), 669-672. [Link]

  • Jain, D., et al. (2022). Using Metabolite Data to Develop Patient Centric Specification for Amide Impurity in Vildagliptin Tablets. Metabolites, 12(1), 74. [Link]

  • Sysoev, O. A., et al. (2020). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Pharmaceutical Chemistry Journal, 54, 735–745. [Link]

  • Gao, Y., et al. (2013). Synthesis of Main Impurity of Vildagliptin. Journal of the Korean Chemical Society, 57(4), 513-516. [Link]

  • Li, J., et al. (2014). An efficient synthesis of Vildagliptin intermediates. Indian Journal of Chemistry, 53B, 1128-1132. [Link]

  • Srinivasan, M., et al. (2021). Development and validation of a new HPLC analytical assay method for Vildagliptin. PharmaInfo. [Link]

  • Sát'ava, M., et al. (2010). A method of preparation of highly pure vildagliptin. WO2010022690A2.
  • (2017). A kind of purification process of Vildagliptin crude product. CN103992257B.
  • (2021). Vildagliptin diketopiperazine and preparation method thereof. CN113529302A. [Link]

  • Kondaviti, S., et al. (2018). Analytical method development and validation of vildagliptin. International Journal of Current Medical and Pharmaceutical Research. [Link]

  • (2017). Preparation method for vildagliptin impurity. CN105153165B.
  • Zhang, L., et al. (2021). A facile method to synthesize vildagliptin. Journal of Chemical Research, 45(3-4), 305-309. [Link]

  • Gumieniczek, A., et al. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Molecules, 26(18), 5625. [Link]

  • Gao, Y., et al. (2013). Synthesis of Main Impurity of Vildagliptin. ResearchGate. [Link]

  • (2020). Analysis and detection method of vildagliptin. CN111141845A.
  • Napate, V. G., et al. (2017). METHOD DEVELOPMENT AND VALIDATION FOR THE VILDAGLIPTIN BY RP-HPLC METHOD. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 5(2), 73-81. [Link]

  • (2019). Preparation method for Vildagliptin. CN109437812A. [Link]

  • (2014). Purification method of vildagliptin crude product. CN103992257A.
  • SynZeal. (n.d.). N-Nitroso Vildagliptin Amide Impurity. SynZeal Research Pvt. Ltd.[Link]

  • (2014). Preparation method of vildagliptin alkaline hydrolysis impurities. CN104016896A.
  • Arar, S., et al. (2020). Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis. Journal of Excipients and Food Chemistry, 11(2), 29-41. [Link]

  • (2017). A kind of preparation method of vildagliptin amide impurities. CN107311908A.
  • Fujiwara, R., et al. (2015). Dipeptidyl Peptidase-4 Greatly Contributes to the Hydrolysis of Vildagliptin in Human Liver. Drug Metabolism and Disposition, 43(4), 477-484. [Link]

  • (2020). Preparation method of vildagliptin cyclic amidine impurity. CN108329322B.
  • FDA. (n.d.). VILDAGLIPTIN. FDA Verification Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. . [Link]

  • Zhang, L., et al. (2021). A Facile and Economical Method to Synthesize Vildagliptin. ResearchGate. [Link]

  • Deng, Y., et al. (2014). An Economical and Facile Method to Synthesize Vildagliptin. Asian Journal of Chemistry, 26(18), 6275-6278. [Link]

  • (2015). Synthetic process of vildagliptin. CN104326961A.
  • Nag, A., et al. (2024). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. International Journal of Molecular Sciences, 25(3), 1709. [Link]

  • OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. orgosolver.com. [Link]

  • (2017).
  • Clark, J. (2015). hydrolysis of nitriles. Chemguide. [Link]

  • Wikipedia. (n.d.). 2,5-Diketopiperazine. en.wikipedia.org. [Link]

  • ResearchGate. (n.d.). DKP formation mechanism. ResearchGate. [Link]

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Troubleshooting matrix effects in Vildagliptin metabolite analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the bioanalysis of Vildagliptin and its metabolites. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects during quantitative LC-MS/MS analysis. Here, we address common issues in a direct question-and-answer format, providing not just protocols but the scientific reasoning behind them to empower your method development and validation.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in Vildagliptin metabolite analysis?

A1: Matrix effect is the alteration—suppression or enhancement—of an analyte's ionization in a mass spectrometer's source caused by co-eluting, undetected components from the biological sample (e.g., plasma, urine).[1][2][3] In the analysis of Vildagliptin and its primary metabolite, M20.7, from plasma, these interfering components are often endogenous phospholipids, salts, and proteins that were not completely removed during sample preparation.[3][4][5]

This phenomenon is a critical issue because it can lead to:

  • Inaccurate Quantification: If the matrix effect is inconsistent between calibration standards, quality controls (QCs), and the study samples, it can result in significant errors in accuracy and precision, leading to erroneous pharmacokinetic data.[2][3]

  • Poor Sensitivity and Reproducibility: Ion suppression can mask the analyte's signal, particularly at the lower limit of quantitation (LLOQ), compromising the assay's sensitivity and overall robustness.[3][6]

  • Failed Validations: Regulatory bodies like the FDA and EMA require a thorough investigation and mitigation of matrix effects for a bioanalytical method to be considered valid.[7][8][9]

Vildagliptin is metabolized primarily via cyano-group hydrolysis to the inactive carboxylic acid metabolite, M20.7 (LAY151).[10][11] Both the parent drug and this more polar metabolite must be accurately quantified. The challenge lies in developing a single method where matrix components do not differentially affect the ionization of both the parent compound and its metabolite.

Q2: I'm observing poor reproducibility and accuracy in my low-concentration QCs. How can I confirm if matrix effects are the cause?

A2: The first step is to systematically determine if and where matrix effects are occurring in your chromatographic run. The most direct and widely accepted method for this is the post-column infusion (PCI) experiment .[12][13][14] This qualitative technique visually demonstrates regions of ion suppression or enhancement across the entire chromatogram.

The PCI setup involves teeing in a constant flow of your analyte and internal standard (IS) solution between the analytical column and the mass spectrometer's ion source.[14] You then inject an extracted blank matrix sample. Any deviation from the stable, elevated baseline signal for your analytes indicates that something eluting from the column at that time is interfering with their ionization.[15]

  • Preparation: Prepare a solution of Vildagliptin and its M20.7 metabolite (and your IS) in a mobile-phase-compatible solvent at a concentration that provides a stable, mid-to-high intensity signal (e.g., 50-100 ng/mL).

  • Instrumentation Setup:

    • Use a high-precision syringe pump to deliver the analyte solution at a low, constant flow rate (e.g., 10-20 µL/min).

    • Connect the syringe pump to one inlet of a low-dead-volume PEEK Tee.

    • Connect the outlet of your LC column to the second inlet of the Tee.

    • Connect the outlet of the Tee to the MS ion source.

  • Execution:

    • Begin the infusion of the analyte solution and allow the MS signal to stabilize. You should observe a flat, elevated baseline for the MRM transitions of your analytes.

    • Inject a blank plasma sample that has been processed using your standard sample preparation method.

    • Acquire data across the entire LC gradient.

  • Interpretation:

    • Ion Suppression: A significant dip in the baseline signal indicates that co-eluting matrix components are suppressing the analyte's ionization.[13]

    • Ion Enhancement: A peak or rise in the baseline signal indicates ion enhancement.

    • Critical Zone: Pay close attention to the retention times of Vildagliptin and M20.7. If a significant dip in the baseline coincides with their elution times, matrix effects are highly likely to be the root cause of your analytical problems.

Below is a diagram illustrating the PCI workflow.

PCI_Workflow cluster_LC LC System cluster_Infusion Infusion System lc_pump LC Pump & Autosampler column Analytical Column lc_pump->column Mobile Phase + Extracted Blank Matrix tee PEEK Tee column->tee syr_pump Syringe Pump analyte_sol Analyte/IS Solution syr_pump->tee Constant Flow (e.g., 10 µL/min) ms Mass Spectrometer tee->ms Combined Flow data Data Acquisition: Monitor Analyte MRM Signal ms->data

Caption: Post-Column Infusion (PCI) Experimental Setup.

Q3: My PCI experiment confirmed ion suppression at the retention time of my analytes. What is the most common cause and how do I fix it?

A3: The most common culprits behind ion suppression in reversed-phase chromatography of bio-samples are phospholipids .[4][5][16] These are endogenous components of cell membranes that are highly abundant in plasma.[17] When using a simple protein precipitation (PPT) sample preparation method, phospholipids remain in the supernatant and can co-elute with analytes, causing significant matrix effects.[5]

The solution is to improve your sample cleanup procedure to specifically target phospholipid removal. While liquid-liquid extraction (LLE) and traditional solid-phase extraction (SPE) can be effective, they often require extensive method development. Modern phospholipid removal plates and cartridges offer a more direct and efficient solution.[4][16]

TechniquePrinciplePhospholipid Removal EfficiencyThroughputMethod Development
Protein Precipitation (PPT) Protein denaturation with organic solvent (e.g., Acetonitrile).Poor to FairHighMinimal
Liquid-Liquid Extraction (LLE) Partitioning of analyte into an immiscible organic solvent.Good to ExcellentLow to MediumModerate to High
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by elution.Good to ExcellentMediumHigh
Phospholipid Removal (PLR) Plates PPT combined with a sorbent that specifically retains lipids.[16]ExcellentHighMinimal

If you are currently using PPT, a straightforward way to improve your results is to switch to a dedicated phospholipid removal product. Many of these operate on a simple pass-through mechanism that integrates seamlessly into a PPT workflow.

SamplePrep_Workflow cluster_old Old Method: Protein Precipitation cluster_new Recommended Method: Phospholipid Removal start Plasma Sample ppt Add Acetonitrile (3:1 v/v) Vortex to Precipitate Proteins start->ppt centrifuge Centrifuge ppt->centrifuge plr_plate Load onto PLR Plate Apply Vacuum/Positive Pressure ppt->plr_plate Apply Precipitated Mixture supernatant Collect Supernatant (Contains Phospholipids) centrifuge->supernatant inject_old Inject into LC-MS supernatant->inject_old collect Collect Flow-Through (Clean Extract) plr_plate->collect inject_new Inject into LC-MS collect->inject_new

Caption: Upgrading from Protein Precipitation to a Phospholipid Removal Workflow.

After implementing a new sample preparation technique, you should re-run the PCI experiment to confirm that the zone of ion suppression has been eliminated or significantly reduced.

Q4: I've improved my sample cleanup, but still see some variability. How do I quantitatively assess matrix effects according to regulatory guidelines?

A4: Regulatory guidelines from agencies like the FDA require a quantitative assessment of matrix effects.[8][9] This is done by calculating the Matrix Factor (MF) . The goal is to demonstrate that the matrix does not variably impact the analyte's signal across different sources (i.e., different lots of plasma from different individuals). The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects.[3]

This experiment requires preparing three sets of samples at low and high QC concentrations:

  • Set A (Neat Solution): Analyte and IS spiked into the mobile phase or reconstitution solvent.

  • Set B (Post-Extraction Spike): Blank plasma from at least 6 different sources is extracted first. The analyte and IS are then spiked into the final, clean extract.[9]

  • Set C (Aqueous Standard): This is your standard extracted sample, where the analyte and IS are spiked into the plasma before extraction (used for recovery calculation, not MF).

Calculations:

  • Matrix Factor (MF):

    • MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • IS-Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (Analyte Response / IS Response in Set B) / (Analyte Response / IS Response in Set A)

    • This is the most critical value. A SIL-IS should experience the same matrix effects as the analyte, causing this ratio to be close to 1.0.

Acceptance Criteria (per EMA/FDA guidance):

  • The coefficient of variation (CV%) of the IS-normalized MF calculated from the 6+ matrix lots should not be greater than 15%.[7][18][19] This demonstrates that while matrix effects may exist, they are consistent across different sources and are effectively corrected by the internal standard.

Q5: Can I mitigate matrix effects by changing my LC method instead of my sample preparation?

A5: Yes, chromatographic optimization is a powerful strategy that can be used alone or in conjunction with improved sample preparation.[2] The primary goal is to achieve chromatographic separation between your analytes (Vildagliptin, M20.7) and the region of ion suppression you identified in the PCI experiment.

Strategies for Chromatographic Mitigation:

  • Increase Organic Content in Gradient: If interfering phospholipids are eluting early, increasing the initial percentage of organic solvent in your gradient can push them to the void volume, away from your analytes.

  • Modify Gradient Slope: A shallower gradient can improve resolution between analytes and interfering peaks.

  • Change Column Chemistry: Switching from a standard C18 column to one with a different selectivity (e.g., a Phenyl-Hexyl or a biphenyl phase) can alter the elution profile of phospholipids relative to your analytes.

  • Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography provides sharper, narrower peaks. This increased peak capacity reduces the likelihood of an analyte co-eluting with a matrix component.[20]

It is always advisable to pair chromatographic optimization with a clean sample extract. Relying solely on chromatography to resolve matrix issues can lead to a less robust method that is susceptible to shifts in retention time over the life of the column.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples | Chromatography Online. Available from: [Link]

  • Guideline on bioanalytical method validation | European Medicines Agency (EMA). Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. | European Bioanalysis Forum. Available from: [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? | Ovid. Available from: [Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis | PMC - NIH. Available from: [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates | Waters Corporation. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation | Resolve Mass Spectrometry. Available from: [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples | Spectroscopy Online. Available from: [Link]

  • Bioanalytical method validation emea | Slideshare. Available from: [Link]

  • Matrix effects: Causes and solutions | ResearchGate. Available from: [Link]

  • Full article: Matrix Effects and Application of Matrix Effect Factor | Taylor & Francis. Available from: [Link]

  • Sample Prep Tech Tip: Phospholipid Removal | Phenomenex. Available from: [Link]

  • FDA guideline - Bioanalytical Method Validation | PharmaCompass.com. Available from: [Link]

  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples | Separation Science. Available from: [Link]

  • Use of post-column infusion for assessment of matrix effects | ResearchGate. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry | FDA. Available from: [Link]

  • Bioanalytical Method Validation FDA 2001.pdf . Available from: [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf | International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis | PMC - NIH. Available from: [Link]

  • Bioanalytical Method Validation . Available from: [Link]

  • Overcoming Matrix Effects | Bioanalysis Zone. Available from: [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development | International Journal of MediPharm Research. Available from: [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics | Utrecht University. Available from: [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics | Journal of the American Society for Mass Spectrometry | ACS Publications. Available from: [Link]

  • Mean plasma concentration-time profiles of vildagliptin and M20.7... | ResearchGate. Available from: [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW | PubMed Central. Available from: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis | Chromatography Online. Available from: [Link]

  • UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities. | Semantic Scholar. Available from: [Link]

  • Vildagliptin Using Metabolite Data To Develop Patient Centric S | PDF | Scribd. Available from: [Link]

  • Stability-Indicating RP-LC Method for the Determination of Vildagliptin and Mass Spectrometry Detection for a Main Degrad | Oxford Academic. Available from: [Link]

  • Vildagliptin | C17H25N3O2 | CID 6918537 | PubChem - NIH. Available from: [Link]

  • VILDAGLIPTIN: A COMPREHENSIVE REVIEW ON ITS PHARMACOLOGICAL, PHARMACEUTICAL AND ANALYTICAL PROFILE | IJCRT.org. Available from: [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions | LCGC. Available from: [Link]

Sources

Technical Support Center: Vildagliptin Carboxylic Acid Metabolite (M20.7) Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Vildagliptin Carboxylic Acid Metabolite (M20.7). This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to the unique challenges encountered during the isolation and purification of this key metabolite. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the nature of this compound and its purification.

Q1: What is this compound (M20.7) and why is its purification important?

A1: this compound, also known as M20.7 or LAY151, is the primary and pharmacologically inactive metabolite of Vildagliptin.[1] It is formed through the hydrolysis of the cyano group (-CN) of the parent Vildagliptin molecule into a carboxylic acid (-COOH).[2] This transformation, which is not mediated by cytochrome P450 enzymes, significantly increases the molecule's polarity.

Purification of M20.7 is critical for several reasons:

  • Reference Standard: A highly purified standard is essential for pharmacokinetic (PK) studies to accurately quantify the metabolite in biological matrices.[3]

  • Impurity Profiling: It serves as a qualified reference standard for impurity profiling in Vildagliptin drug substance and product, as mandated by regulatory agencies.[4]

  • Safety Assessment: Although inactive, its isolation and characterization are necessary to ensure it has no off-target toxicities.

Q2: What are the main physicochemical properties of M20.7 that make it challenging to purify?

A2: The primary challenge stems from the conversion of the nitrile to a carboxylic acid, which drastically alters its properties compared to the parent drug, Vildagliptin.

PropertyVildagliptinVildagliptin Carboxylic Acid (M20.7)Rationale for Challenge
Molecular Weight 303.4 g/mol [5]322.4 g/mol [6]The small increase in mass is less significant than the change in polarity.
Chemical Group CyanopyrrolidineCarboxylic AcidThe carboxylic acid group can be ionized (negatively charged), making it highly polar and water-soluble.
Polarity Moderately PolarHighly PolarHigh polarity leads to poor retention on standard reversed-phase (e.g., C18) chromatography columns, which separate based on hydrophobicity.[7][8]
Solubility Soluble in methanol, ethanol, DMSO.[9]Slightly soluble in DMSO, Methanol, and Water.[6]High water solubility can lead to recovery issues during aqueous workups and extractions.
pKa (Predicted) ~9.03 (secondary amine)[10]~3.18 (carboxylic acid)[6]The presence of both an acidic (COOH) and a basic (amine) group makes it zwitterionic, meaning its charge and retention behavior are highly pH-dependent.

Q3: What are the common impurities I should expect to see in a crude sample of M20.7?

A3: Crude M20.7, typically synthesized by hydrolysis of Vildagliptin, may contain several process-related and degradation impurities:

  • Unreacted Vildagliptin: The starting material for the hydrolysis reaction.

  • Vildagliptin Amide Intermediate: Hydrolysis of the nitrile can be a two-step process, first forming an amide, which is then hydrolyzed to the carboxylic acid.[2][10] This amide is a common process-related impurity.[11]

  • Diketopiperazine Derivative: A common degradation product of Vildagliptin, especially under certain pH and temperature conditions.[2][11]

  • Enantiomeric Impurities: Vildagliptin is the (S)-enantiomer. The corresponding (R)-enantiomer of M20.7 could be present if the starting material was not enantiomerically pure.[12]

Part 2: Troubleshooting Purification Workflows

This section provides solutions to specific experimental problems.

Workflow Diagram: General Purification Strategy

G cluster_0 Purification Stages Crude Crude M20.7 Mixture Flash Bulk Purification (Flash Chromatography) Crude->Flash Load sample Purity_Check1 Purity & Fraction Analysis (TLC / HPLC) Flash->Purity_Check1 Collect fractions Pooling Pool Pure Fractions Purity_Check1->Pooling Identify pure fractions Evaporation Solvent Evaporation Pooling->Evaporation Crystallization Final Purification (Crystallization) Evaporation->Crystallization Filtration Filtration & Drying Crystallization->Filtration Final_QC Final Product QC (HPLC, NMR, MS) Filtration->Final_QC

Caption: High-level workflow for M20.7 purification.

Q4: My M20.7 metabolite is not retaining on my C18 HPLC column, eluting near the void volume. How can I fix this?

A4: This is the most common challenge and is due to the high polarity of M20.7.[8] A standard C18 column fails to provide sufficient hydrophobic interaction. Here are several effective strategies:

  • Expertise & Causality: The carboxylic acid group is likely deprotonated (negatively charged) at neutral pH, making the molecule highly water-soluble and repelled by the hydrophobic stationary phase. The goal is to increase its interaction with the column.

  • Solution 1: Ion-Pair Reversed-Phase Chromatography (IP-RPLC): This is often the most robust solution. An ion-pairing agent, such as a quaternary ammonium salt (e.g., tetrabutylammonium, TBA) for acidic compounds, is added to the mobile phase. The positively charged TBA pairs with the negatively charged carboxylate of M20.7, forming a neutral, more hydrophobic complex that can be retained and separated on a C18 column.[7]

  • Solution 2: Adjusting Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) with an acid like trifluoroacetic acid (TFA) or formic acid will protonate the carboxylic acid group (-COOH). This neutralizes its negative charge, making the molecule less polar and increasing its retention on the C18 phase.

  • Solution 3: Use a Polar-Embedded or Aqua-Type C18 Column: These columns are designed with polar functional groups near the silica surface, which allows them to be used with highly aqueous mobile phases without phase collapse. They provide better retention for polar analytes than traditional C18 columns.

  • Solution 4: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[13] Water is used as the strong solvent for elution. This technique is ideal for retaining and separating very polar compounds like M20.7.

Troubleshooting Logic: Poor HPLC Retention

G Start Problem: M20.7 Elutes in Void Volume on C18 Column Check_pH Is mobile phase pH > 4? Start->Check_pH Lower_pH Action: Lower pH to 2.5-3.0 with 0.1% TFA or Formic Acid Check_pH->Lower_pH Yes Use_IP Action: Add Ion-Pairing Agent (e.g., 5 mM TBA-HSO4) Check_pH->Use_IP No Check_Retention Sufficient Retention? Lower_pH->Check_Retention Use_IP->Check_Retention Success Success: Proceed with Method Validation Check_Retention->Success Yes Alt_Column Action: Switch to a different stationary phase Check_Retention->Alt_Column No HILIC Option 1: HILIC Column Alt_Column->HILIC Polar_C18 Option 2: Polar-Embedded C18 Column Alt_Column->Polar_C18

Caption: Decision tree for resolving poor retention of M20.7.

Q5: I have successfully purified M20.7 by flash chromatography, but I'm getting low yield after crystallization. What could be the cause?

A5: Low yield from crystallization is often a matter of optimizing solubility and nucleation conditions. Given M20.7's polarity, it behaves differently from its parent compound.

  • Expertise & Causality: Crystallization requires a state of supersaturation, where the concentration of the solute in the solvent exceeds its equilibrium solubility, prompting the formation of a solid crystalline lattice. If the solvent system is not optimized, the compound may remain too soluble (preventing precipitation) or crash out as an amorphous solid or oil (trapping impurities).

  • Solution 1: Anti-Solvent Selection: M20.7 is likely soluble in polar protic solvents like methanol, ethanol, or water.[6] A common strategy is to dissolve the compound in a minimum amount of a "good" solvent (like methanol) and then slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., dichloromethane, ethyl acetate, or MTBE) until turbidity is observed.[14] This controlled precipitation promotes crystal growth.

  • Solution 2: Temperature Control: Solubility is highly temperature-dependent. Dissolve the crude M20.7 in a suitable solvent at an elevated temperature (e.g., 40-50°C) to achieve saturation, then cool the solution slowly.[14] Slow cooling is critical; rapid cooling often leads to the formation of small, impure crystals or amorphous precipitation.

  • Solution 3: Seeding: If spontaneous crystallization is difficult, add a few seed crystals of pure M20.7 to the supersaturated solution. This provides a template for nucleation and can significantly improve crystal quality and yield.

  • Solution 4: Check for "Oiling Out": If an oil forms instead of a solid, it indicates the supersaturation level is too high or the cooling is too rapid. Try diluting the solution slightly with more of the "good" solvent before adding the anti-solvent, or cool the solution at a much slower rate.

Part 3: Detailed Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis of M20.7 using Ion-Pairing

This protocol is designed for analytical assessment, not preparative scale.

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Detection: UV at 210 nm.[2][15]

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 5 mM solution of Tetrabutylammonium Hydrogen Sulfate (TBA-HSO4) in water. Adjust pH to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Filter and Degas: Filter both mobile phases through a 0.45 µm membrane filter and degas thoroughly.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.05050
25.0595
30.0595
30.1955
35.0955
  • Sample Preparation:

    • Accurately weigh and dissolve the M20.7 sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

  • Validation & Trustworthiness:

    • System Suitability: Inject a standard solution multiple times to ensure system precision (RSD < 2% for retention time and peak area).

    • Specificity: Spike the M20.7 sample with known impurities (Vildagliptin, amide intermediate) to confirm baseline separation and peak purity.

Protocol 2: Crystallization of M20.7 via Anti-Solvent Addition

This protocol provides a starting point for optimization.

  • Dissolution: In a clean flask, dissolve 1.0 g of purified M20.7 (post-chromatography) in the minimum amount of warm (~40°C) methanol required for complete dissolution. This creates a concentrated solution.

  • Hot Filtration (Optional): If any particulate matter is visible, filter the warm solution through a pre-warmed filter to remove insoluble impurities.

  • Anti-Solvent Addition: While gently stirring the methanolic solution at room temperature, slowly add dichloromethane (DCM) dropwise using a burette or syringe pump.

  • Induce Crystallization: Continue adding DCM until the solution becomes persistently turbid. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Crystal Growth: Once crystallization begins, stop adding the anti-solvent. Allow the flask to stand undisturbed at room temperature for 2-4 hours, then transfer it to a refrigerator (4°C) to complete the crystallization process overnight.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold DCM. Dry the crystals under vacuum at 40-50°C to a constant weight.

  • Self-Validation: Analyze the final product by the validated HPLC method (Protocol 1) to confirm purity. Check the mother liquor for any remaining product to assess yield efficiency.

References

  • Arar, S., Satinská, M., & Alafeefy, A. (2020). Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis. Acta Poloniae Pharmaceutica, 77(3), 395-404. Available at: [Link]

  • Arar, S., et al. (2020). New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms. Journal of Liquid Chromatography & Related Technologies, 43(15-16), 536-544. Available at: [Link]

  • Polyakova, E. A., & Grishina, G. V. (2018). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Pharmaceutical Chemistry Journal, 52(1), 1-10. Available at: [Link]

  • Ding, J., Wang, Q., & Zhang, Y. (2015). Synthesis of the Degradation Impurities of Vildagliptin. Chinese Journal of Pharmaceuticals, 46(11), 1169-1172. Available at: [Link]

  • Dunn, W. B., et al. (2011). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Mass Spectrometry Reviews, 30(5), 826-851. Available at: [Link]

  • El-Bagary, R. I., et al. (2013). Liquid Chromatographic Methods for the Determination of Vildagliptin in the Presence of its Synthetic Intermediate and the Simultaneous Determination of Pioglitazone Hydrochloride and Metformin Hydrochloride. International Journal of Biomedical Science, 9(1), 43-50. Available at: [Link]

  • He, H., et al. (2009). Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. Drug Metabolism and Disposition, 37(3), 536-544. Available at: [Link]

  • Lu, W., Bennett, B. D., & Rabinowitz, J. D. (2008). Analytical strategies for LC-MS-based metabolomics. Journal of Chromatography B, 871(2), 236-242. Available at: [Link]

  • PubChem. (n.d.). Vildagliptin. National Center for Biotechnology Information. Retrieved from [Link]

  • Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774-2789. Available at: [Link]

  • Zhang, A., Sun, H., Wang, P., Han, Y., & Wang, X. (2012). Modern analytical techniques in metabolomics analysis. The Analyst, 137(2), 293-300. Available at: [Link]

  • CN106966944A - A kind of vildagliptin crystal-form compound and preparation method thereof. (2017). Google Patents.

Sources

Preventing degradation of Vildagliptin Carboxylic Acid Metabolite during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Vildagliptin Carboxylic Acid (M20.7) Stability Guide

Welcome to the technical support guide for Vildagliptin Carboxylic Acid (VCD-103), also known as the M20.7 metabolite[1]. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity of VCD-103 during storage and experimentation. Maintaining the stability of this primary metabolite is critical for accurate pharmacokinetic, pharmacodynamic, and toxicological assessments. This guide provides answers to common questions, solutions to frequent challenges, and robust protocols to prevent degradation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of Vildagliptin Carboxylic Acid.

Q1: What is the primary degradation pathway for Vildagliptin and its carboxylic acid metabolite?

A1: The primary degradation pathway for Vildagliptin is hydrolysis. The parent molecule, Vildagliptin, contains a nitrile group that can hydrolyze to form an amide and subsequently the Vildagliptin Carboxylic Acid (VCD-103) metabolite[2]. VCD-103 itself can be susceptible to further degradation, particularly through cleavage of the amide bond, under harsh environmental conditions such as extreme pH and high temperatures[3][4].

Q2: What are the most critical factors affecting the stability of VCD-103 in solution?

A2: The two most critical factors are pH and temperature . Forced degradation studies on the parent drug, Vildagliptin, show that it degrades significantly in both strongly acidic (e.g., 1M HCl) and, most notably, strongly alkaline conditions (e.g., 1M NaOH), with degradation accelerating dramatically at elevated temperatures[3][4]. Vildagliptin was completely degraded in 1M NaOH after 60 minutes at 70°C[3]. While VCD-103 is the product of initial hydrolysis, its own amide bond remains susceptible, especially to base-catalyzed hydrolysis.

Q3: Is VCD-103 sensitive to light or oxidation?

A3: While hydrolysis is the main concern, oxidative conditions can also promote degradation. Studies have shown that Vildagliptin degrades rapidly in the presence of hydrogen peroxide (e.g., 3% H₂O₂)[3]. Therefore, it is prudent to protect VCD-103 solutions from strong oxidizing agents. Current research indicates that Vildagliptin is not significantly sensitive to thermal stress or UV light under typical laboratory conditions[5]. However, as a best practice, storing samples in amber vials or protecting them from direct light is always recommended.

Q4: What is the recommended general storage temperature for VCD-103 solutions?

A4: For short-term storage (up to 24-48 hours), refrigeration at 2-8°C is recommended. For long-term storage, samples should be frozen at -20°C or, preferably, -80°C , especially when stored in a biological matrix like plasma or urine. The goal is to minimize chemical and enzymatic activity.

Q5: Can the biological matrix (e.g., plasma, urine) affect the stability of VCD-103?

A5: Yes. Biological matrices contain enzymes (e.g., esterases, amidases) that can potentially accelerate degradation, even at refrigerated temperatures. Furthermore, the pH of the matrix can influence stability. It is crucial to establish the stability of VCD-103 in the specific matrix used for your study (e.g., human plasma, rat urine) under the intended storage conditions. This is a standard part of bioanalytical method validation as outlined by regulatory bodies[6][7][8].

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during sample analysis that may be related to VCD-103 degradation.

Issue 1: Unexplained or New Peaks in Chromatogram

You observe unexpected peaks near the VCD-103 peak during LC-MS analysis of stored samples.

New chromatographic peaks often represent degradation products. Forced degradation studies have identified several potential degradants of Vildagliptin formed under acidic, basic, and oxidative stress[4][5][9]. The appearance of these in your samples suggests that your storage or handling protocol is insufficient to prevent chemical changes.

Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.

  • Confirm Degradation: Analyze a "time-zero" sample (a sample prepared and analyzed immediately) against your stored sample. The presence of the new peak only in the stored sample confirms it is a result of storage instability.

  • Characterize the Impurity: Use high-resolution mass spectrometry (MS) to determine the mass of the unknown peak. Compare this mass to known degradation products of Vildagliptin, such as those resulting from amide bond hydrolysis or other structural rearrangements[4].

  • Review Storage Protocol: Scrutinize your storage conditions against the recommendations in this guide. Was the pH of the solution neutral? Was the sample exposed to high temperatures or light? Was it stored for longer than the validated period?

Issue 2: Poor Recovery or Decreasing Concentration Over Time

You notice a systematic decrease in the concentration of VCD-103 in your quality control (QC) samples over the course of an analytical run or across different days.

This points to ongoing degradation of the analyte. The two most likely culprits are instability in the processed sample (e.g., in the autosampler) or instability during freeze-thaw cycles. Vildagliptin itself shows pseudo-first-order degradation kinetics under stress, meaning the rate of degradation is proportional to its concentration[3]. VCD-103 likely behaves similarly.

  • Assess Autosampler Stability: Prepare a set of QC samples and leave them in the autosampler at its operating temperature. Inject and analyze them at regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours). A significant negative trend indicates that the analyte is degrading in the autosampler. If so, shorten analytical run times or investigate cooling the autosampler to a lower temperature.

  • Evaluate Freeze-Thaw Stability: Analyze a set of QC samples that have undergone multiple freeze-thaw cycles (e.g., 1, 3, and 5 cycles). Compare the results to a freshly thawed QC sample (1 cycle). A decrease in concentration of more than 15% typically indicates instability. If freeze-thaw instability is observed, ensure samples are thawed only once before analysis and that aliquots are made for any required re-assays.

  • Check Solution/Matrix pH: Measure the pH of your stock solutions, buffers, and biological matrices. An unoptimized pH, particularly on the alkaline side, can accelerate hydrolysis. Adjust to a neutral pH (6.5-7.5) where possible, using a stable buffer system.

Part 3: Best Practice Protocols

Adhering to validated protocols is the most effective way to prevent degradation proactively.

Protocol 1: Preparation and Storage of VCD-103 Stock Solutions

This protocol ensures the stability of high-concentration stock solutions used for preparing standards and controls.

Materials:

  • Vildagliptin Carboxylic Acid reference standard

  • HPLC-grade Dimethyl Sulfoxide (DMSO) or Methanol

  • Volumetric flasks (Class A)

  • Amber cryovials

Procedure:

  • Solvent Selection: Use DMSO or Methanol as the initial solvent. VCD-103 is generally stable in these organic solvents. Avoid aqueous solutions for long-term storage unless buffered to a neutral pH.

  • Preparation: Accurately weigh the VCD-103 standard and dissolve it in the chosen solvent to create a high-concentration stock (e.g., 1 mg/mL). Ensure complete dissolution.

  • Aliquoting: Immediately aliquot the stock solution into single-use amber cryovials. This prevents contamination and avoids repeated freeze-thaw cycles of the primary stock.

  • Storage:

    • Short-term (≤ 1 week): Store at 2-8°C.

    • Long-term (> 1 week): Store at -80°C.

  • Validation: Perform a "time-zero" analysis. After the desired storage period, analyze a stored aliquot and compare the concentration to the initial value. The concentration should remain within ±10% of the original.

Protocol 2: Establishing Stability in a Biological Matrix (e.g., Human Plasma)

This protocol is a crucial component of bioanalytical method validation, following principles outlined in ICH guidelines[6][10][11][12].

Objective: To determine the short-term, long-term, and freeze-thaw stability of VCD-103 in the chosen biological matrix.

Procedure:

  • Sample Preparation: Spike blank, pre-screened human plasma with VCD-103 to prepare low and high concentration QC samples.

  • Time-Zero Analysis: Process and analyze a set of these QC samples immediately to establish the baseline (T=0) concentration.

  • Short-Term (Bench-Top) Stability:

    • Leave QC samples on the lab bench at room temperature.

    • Analyze them at specific time points (e.g., 4, 8, 24 hours).

    • Compare results to the T=0 concentration.

  • Long-Term Stability:

    • Store QC samples at the intended storage temperature (e.g., -20°C and -80°C).

    • Analyze them at extended time points (e.g., 1 week, 1 month, 3 months).

    • Compare results to the T=0 concentration.

  • Freeze-Thaw Stability:

    • Subject QC samples to multiple freeze-thaw cycles (e.g., freeze at -80°C, thaw completely at room temperature, and repeat for 3-5 cycles).

    • Analyze the samples after the final cycle and compare to the T=0 concentration.

  • Acceptance Criteria: The mean concentration at each stability time point should be within ±15% of the nominal (T=0) concentration.

ConditionMatrix / SolventTemperatureMax DurationKey Considerations
Stock Solution DMSO, Methanol-80°C≥ 12 monthsUse amber vials; aliquot to avoid freeze-thaw cycles.
Working Solutions Aqueous Buffered2-8°C24-48 hoursMaintain neutral pH (6.5-7.5). Avoid alkaline conditions.
Biological Matrix Plasma, Urine-80°CTo be validatedMust be validated per study; aliquot samples.
Autosampler Processed Samples2-8°CTo be validatedValidate for the expected duration of the analytical run.

The primary chemical liability for both Vildagliptin and its metabolite is hydrolysis.

G cluster_conditions Stress Conditions Vildagliptin Vildagliptin (Contains Nitrile Group) VCD103 Vildagliptin Carboxylic Acid (VCD-103) (Contains Amide and Carboxylic Acid) Vildagliptin->VCD103 Hydrolysis of Nitrile Group AmideHydrolysis Amide Hydrolysis Products VCD103->AmideHydrolysis Hydrolysis of Amide Bond Alkaline Alkaline pH (e.g., >8) Alkaline->VCD103 Acidic Acidic pH (e.g., <4) Acidic->VCD103 Temp High Temp (e.g., >40°C) Temp->VCD103

Caption: Primary hydrolytic degradation pathways for Vildagliptin and VCD-103.

References

  • Jatangi, A., et al. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Molecules, 26(18), 5639. Available at: [Link]

  • Al-kabban, M., et al. (2020). Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • Sravani, G.S.S., et al. (2023). A Review on Analytical Methods for Vildagliptin and Metformin in Combination. International Journal of Scientific Research and Engineering Development, 6(4). Available at: [Link]

  • Google Patents. (2015). CN104672243B - The preparation method of vildagliptin degradation impurity.
  • Venkatasrinivas, B., et al. (2024). Ultra Performance Liquid Chromatography Degradation Studies for Combinational Drugs of Vildagliptin, Dapagliflozin, and Metformin. African Journal of Biomedical Research, 27(4S). Available at: [Link]

  • Jatangi, A., et al. (2021). Products of degradation of vildagliptin in acidic, basic and oxidative conditions. ResearchGate. Available at: [Link]

  • Korchagina, E.I., & Kholodova, E.A. (2021). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Pharmaceutical Chemistry Journal, 55, 612–622. Available at: [Link]

  • Dhale, C., & Rao, J.R. (2021). Stability Indicating HPLC MS Method for Determination of Degradation Products in Vildagliptin. ResearchGate. Available at: [Link]

  • Arar, S., et al. (2020). New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms. Semantic Scholar. Available at: [Link]

  • Sahoo, S.K., et al. (2023). ANALYTICAL AND BIOANALYTICAL METHODS FOR ESTIMATION OF VILDAGLIPTIN ALONE AND IN COMBINED DOSAGE FORMS: AN OVERVIEW. ResearchGate. Available at: [Link]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]

  • International Council for Harmonisation. (2024). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]

  • Jain, P., et al. (2025). A Concise Review - An Analytical Method Development and Validation of Vildagliptin. Archives of Pharmacy and Pharmaceutical Sciences, 9(1), 021–030. Available at: [Link]

  • International Council for Harmonisation. (2024). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Available at: [Link]

  • Jatangi, A., et al. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). MDPI. Available at: [Link]

  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Available at: [Link]

  • Kavitha, M., et al. (2025). ANALYTICAL TECHNIQUES USED FOR THE DETERMINATION OF VILDAGLIPTIN AND ITS COMBINATIONS: AN OVERVIEW. European Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link]

  • PubChem. L-Proline, N-(3-hydroxytricyclo(3.3.1.13,7)dec-1-yl)glycyl-. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]

Sources

Technical Support Center: Optimizing Peak Resolution of Vildagliptin and its Metabolites in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Vildagliptin and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for achieving optimal peak resolution in High-Performance Liquid Chromatography (HPLC). As your dedicated scientific resource, this document moves beyond generic advice to offer causal explanations and field-proven protocols, ensuring the integrity and reliability of your analytical data.

Introduction: The Analytical Challenge

Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is extensively metabolized in humans. The primary metabolic pathway is cyano group hydrolysis, leading to the formation of the main carboxylic acid metabolite, M20.7 (LAY151)[1]. This metabolite accounts for a significant portion of the drug-related material in plasma[1]. The analytical challenge in HPLC lies in the polarity difference between the parent drug, Vildagliptin, and its more polar metabolite, M20.7. Achieving baseline separation with symmetrical peak shapes for both compounds is critical for accurate quantification in pharmacokinetic, metabolism, and quality control studies.

This guide will address common issues encountered during method development and routine analysis, providing a structured approach to troubleshooting and optimization.

Troubleshooting & FAQs: A Problem-Solution Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Poor Resolution Between Vildagliptin and M20.7 Peaks

Question: My chromatogram shows co-eluting or poorly resolved peaks for Vildagliptin and its M20.7 metabolite. What are the likely causes and how can I improve the separation?

Answer: Poor resolution is a common hurdle when analyzing compounds with differing polarities. The primary reasons often revolve around suboptimal mobile phase composition, incorrect column chemistry, or an inadequate gradient program.

Underlying Causes & Solutions:

  • Mobile Phase Polarity: In reversed-phase HPLC, where the stationary phase is non-polar (like C18), polar compounds such as M20.7 will elute earlier with a weaker retention than the less polar parent drug, Vildagliptin. If the initial mobile phase has too high of an organic solvent concentration, M20.7 may elute too quickly, merging with the solvent front or the Vildagliptin peak.

  • Mobile Phase pH: The pH of the mobile phase is a critical parameter, especially for ionizable compounds like the carboxylic acid metabolite M20.7 and the amine-containing Vildagliptin. The ionization state of these molecules significantly affects their retention on the stationary phase[2][3][4][5]. For robust retention, the mobile phase pH should be at least 1.5 to 2 units away from the pKa of the analytes[3][5].

  • Gradient Elution: For complex samples with analytes of varying polarities, a gradient elution is generally more effective than an isocratic one[6][7]. A poorly optimized gradient may not provide sufficient separation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak resolution.

Step-by-Step Protocol for Optimization:

  • Evaluate Mobile Phase pH:

    • Determine the pKa values of Vildagliptin and M20.7.

    • Adjust the aqueous mobile phase pH to be at least 2 units away from the pKa of both compounds. For example, using an acidic mobile phase (e.g., pH 2.5-3.5 with formic acid or phosphate buffer) will suppress the ionization of the carboxylic acid group in M20.7, increasing its retention on a C18 column[4].

  • Optimize the Gradient Program:

    • Start with a "scouting gradient" (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the elution profile of both compounds[6].

    • Once the approximate elution times are known, create a shallower gradient around the elution window of the two peaks to increase the separation time between them[6][8]. For instance, if the peaks elute between 40% and 60% organic, you could run a gradient from 30% to 70% over a longer period.

  • Consider Column Chemistry:

    • If resolution is still insufficient on a standard C18 column, consider alternative stationary phases.

Issue 2: Peak Tailing, Especially for Vildagliptin

Question: I am observing significant peak tailing for Vildagliptin, which is affecting my ability to accurately integrate the peak area. What could be the cause?

Answer: Peak tailing for basic compounds like Vildagliptin in reversed-phase HPLC is often due to secondary interactions with the silica-based stationary phase.

Underlying Causes & Solutions:

  • Silanol Interactions: Residual, un-endcapped silanol groups on the surface of the silica packing material can be deprotonated at mid-range pH values. These negatively charged silanols can then interact with the protonated amine group of Vildagliptin, causing peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing[9][10].

  • Column Degradation: Over time, especially when using high pH mobile phases, the silica backbone of the column can dissolve, or the bonded phase can be stripped, exposing more active silanol sites.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Protocol for Mitigation:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to below 3) will ensure that the residual silanol groups are protonated and neutral, minimizing their interaction with the protonated Vildagliptin[11].

  • Use of High-Purity Silica Columns: Modern HPLC columns are often made with high-purity silica with minimal metal content and are extensively end-capped to reduce the number of accessible silanol groups.

  • Sample Concentration: Dilute your sample and re-inject to see if the peak shape improves. If it does, you were likely overloading the column[9][10].

  • Column Maintenance: Regularly flush your column with a strong solvent to remove contaminants. If peak shape degrades over time and does not improve with flushing, the column may need to be replaced[9].

Issue 3: Poor Retention of the M20.7 Metabolite

Question: The M20.7 metabolite peak is eluting very early, close to the solvent front, making quantification unreliable. How can I increase its retention?

Answer: The high polarity of the carboxylic acid metabolite M20.7 leads to weak retention on traditional reversed-phase columns. To improve its retention, you can either modify the mobile phase to make the analyte less polar or switch to a more suitable chromatography mode.

Underlying Causes & Solutions:

  • High Polarity of M20.7: As a carboxylic acid, M20.7 is significantly more polar than Vildagliptin, especially at neutral or basic pH where the carboxyl group is ionized.

  • Inappropriate Chromatography Mode: Reversed-phase chromatography is not always ideal for highly polar compounds.

Advanced Separation Strategies:

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds[12][13][14][15][16]. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous buffer. This creates a water-rich layer on the stationary phase into which polar analytes can partition, leading to their retention[12][15].

    • Typical HILIC Conditions:

      • Column: Amide, diol, or un-derivatized silica columns.

      • Mobile Phase: High percentage of acetonitrile (e.g., >80%) with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate).

  • Mixed-Mode Chromatography (MMC): MMC columns possess stationary phases with both reversed-phase (e.g., C18) and ion-exchange (e.g., anion or cation exchange) functionalities[17][18][19][20][21]. This allows for multiple retention mechanisms on a single column. For Vildagliptin and M20.7, a mixed-mode column with reversed-phase and anion-exchange properties could be highly effective. The Vildagliptin would be retained by hydrophobic interactions, while the M20.7 metabolite could be retained by both hydrophobic and anion-exchange interactions, providing excellent separation.

Data Summary and Recommended Starting Conditions

The following tables provide a summary of key parameters and recommended starting points for method development.

Table 1: Physicochemical Properties of Vildagliptin and M20.7

CompoundChemical NatureKey Functional GroupsExpected Polarity
Vildagliptin Parent DrugSecondary Amine, NitrileLess Polar
M20.7 MetaboliteCarboxylic Acid, AmineMore Polar

Table 2: Recommended Starting HPLC Conditions

ParameterReversed-Phase HPLCHILICMixed-Mode Chromatography
Column C18, 150 x 4.6 mm, 5 µmAmide, 150 x 4.6 mm, 3.5 µmReversed-Phase/Anion-Exchange
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in Water20 mM Ammonium Acetate, pH 5.0
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 5-95% B over 20 min95-60% B over 15 min10-80% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 210 nm210 nm210 nm

Method Validation and System Suitability

Any optimized method must be validated according to ICH guidelines to ensure it is fit for its intended purpose[22][23][24]. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: A direct proportional relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Regularly perform system suitability tests to ensure the continued performance of your HPLC system. Key parameters to monitor include peak tailing factor, theoretical plates, and resolution between critical peak pairs.

References

  • He, H., et al. (2009). Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. Drug Metabolism and Disposition, 37(3), 536-544. [Link]

  • Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Jaroniec, M., & Kwiecień, A. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography – Modern TLC, 17(4), 297-301. [Link]

  • ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography. [Link]

  • HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview [Video]. YouTube. [Link]

  • Pharmacology Lectures. (2025, February 8). Pharmacology of Vildagliptin ; Mechanism of action, Pharmacokinetics, Uses, Effects [Video]. YouTube. [Link]

  • Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis, 128, 73-88. [Link]

  • He, Y. L. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical Pharmacokinetics, 51(3), 147-162. [Link]

  • Lemasson, E., et al. (2016). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Cuyckens, F., & Claeys, M. (2016). The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. LCGC Europe, 29(1), 12-21. [Link]

  • CHROMacademy. (n.d.). Optimizing Gradient HPLC Parameters. [Link]

  • ResearchGate. (n.d.). Absorption, Metabolism, and Excretion of [(14)C]Vildagliptin, a Novel Dipeptidyl Peptidase 4 Inhibitor, in Humans | Request PDF. [Link]

  • Jian, W., et al. (2009). Analysis of polar metabolites by hydrophilic interaction chromatography--MS/MS. Bioanalysis, 1(1), 161-175. [Link]

  • Schiesel, S., et al. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1259, 99-107. [Link]

  • European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Welch Materials. (2025). Gradient Optimization in HPLC. [Link]

  • He, Y. L. (2012). Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin. ResearchGate. [Link]

  • Julia, H. (2023). A Short Note on Applications of Mixed Mode Chromatography in Pharmaceutics. Journal of Pharmaceutical and Pharmacological Research, 7, 003. [Link]

  • Taylor & Francis. (n.d.). Hydrophilic interaction chromatography – Knowledge and References. [Link]

  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Royal Society of Chemistry. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. In Metabolomics in Medicine. [Link]

  • Bitesize Bio. (2025). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]

  • Sreenivasulu, J., et al. (2014). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE ESTIMATION OF VILDAGLIPTIN IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845-3848. [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Kumar, A. S., et al. (2023). Development of RP-HPLC Method for Vildagliptin in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 14(1), 1-8. [Link]

  • Reddy, G. V., et al. (2021). Development of a New RS by HPLC Method for Vildagliptin for Quantification of Purity. Asian Journal of Chemistry, 33(10), 2351-2356. [Link]

  • Napate, V. G., et al. (2016). METHOD DEVELOPMENT AND VALIDATION FOR THE VILDAGLIPTIN BY RP-HPLC METHOD. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 4(2), 98-106. [Link]

  • Gaikwad, A., et al. (2022). ANALYTICAL DEVELOPMENT AND VALIDATION OF VILDAGLIPTIN IN BULK AND PHARMACEUTICAL DOSAGE FORM. International Journal of Biology, Pharmacy and Allied Sciences, 11(1), 193-204. [Link]

Sources

Technical Support Center: Optimization of Extraction Recovery for Vildagliptin Carboxylic Acid Metabolite (M20.7)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Vildagliptin and its metabolites. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction of the Vildagliptin carboxylic acid metabolite, M20.7 (also known as LAY151). As the major, yet pharmacologically inactive, metabolite of Vildagliptin, accurate quantification of M20.7 is critical for comprehensive pharmacokinetic and drug metabolism studies.[1][2]

The inherent physicochemical properties of M20.7—specifically its increased polarity and acidic nature due to the carboxylic acid functional group—present unique challenges for achieving high and reproducible recovery from complex biological matrices like plasma. This resource provides in-depth troubleshooting advice, detailed protocols, and scientific rationale to help you navigate these challenges effectively.

Understanding the Analyte: Key Properties of M20.7

Successful extraction begins with understanding the target molecule. M20.7 is formed by the hydrolysis of the cyano moiety of Vildagliptin.[1][2] This transformation significantly alters its properties compared to the parent drug.

PropertyValue / CharacteristicImplication for Extraction
Chemical Nature Carboxylic AcidIonizable functional group; charge state is pH-dependent.
pKa (estimated) ~4.0 - 5.0At physiological pH (~7.4), the molecule is deprotonated (anionic), making it highly water-soluble.
LogP 1.06410Indicates significantly higher polarity than many parent drugs, reducing its affinity for non-polar organic solvents and reversed-phase sorbents.
Primary Matrix Plasma, UrineComplex matrices requiring selective extraction to minimize interference and matrix effects.[2]

Troubleshooting Guide: Low & Variable Recovery

This section addresses the most common issues encountered during M20.7 extraction in a direct question-and-answer format.

Q1: My recovery of M20.7 is consistently below 50% using a standard reversed-phase (C18) SPE protocol. What is the primary cause and how can I fix it?

A: The primary cause is poor retention of the polar, acidic M20.7 on the non-polar C18 sorbent. At a neutral pH, the carboxylic acid group is ionized (negatively charged), making the metabolite highly water-soluble. This leads to the analyte passing through the cartridge unretained during the sample loading step (this is known as "breakthrough").

Core Problem: The interaction between the polar analyte and the non-polar sorbent is too weak.

Solutions:

  • pH Modification (Good): The most direct approach is to adjust the pH of your sample to suppress the ionization of the carboxylic acid group. By acidifying the sample to a pH at least 2 units below the analyte's pKa (e.g., pH 2.0-2.5), the carboxylic acid becomes protonated and neutral.[3] This increases its hydrophobicity, thereby enhancing its retention on the C18 sorbent. See Protocol 1 for a detailed workflow.

  • Use a Mixed-Mode SPE Sorbent (Better): A more robust and selective solution is to use a mixed-mode solid-phase extraction sorbent. A mixed-mode anion exchange (MAX) sorbent, which combines reversed-phase properties with anion exchange capabilities, offers a dual retention mechanism.[4][5] The reversed-phase backbone provides hydrophobic interactions, while the positively charged functional groups (e.g., quaternary amine) on the sorbent strongly retain the negatively charged M20.7 via ionic interaction. This allows for more rigorous wash steps and cleaner extracts. See Protocol 2 for a detailed workflow.

Q2: I'm using Liquid-Liquid Extraction (LLE), but my recovery is poor and the results are inconsistent. Why is this happening?

A: This is a classic issue when extracting polar compounds with traditional LLE protocols. The LogP value of 1.06410 for M20.7 indicates it has a relatively low partition coefficient in common water-immiscible organic solvents like ethyl acetate or methyl tert-butyl ether (MTBE). A significant portion of the analyte remains in the aqueous phase (plasma), leading to low recovery.

Core Problem: The analyte has higher affinity for the aqueous sample matrix than for the organic extraction solvent.

Solutions:

  • pH Adjustment and Solvent Selection: Similar to the SPE approach, you must control the pH. Acidify your plasma sample (e.g., to pH 2.0-2.5 with formic or phosphoric acid) to neutralize the carboxylic acid group. This will shift the equilibrium and favor partitioning into the organic phase. Additionally, use a more polar, water-immiscible solvent like ethyl acetate, which is more effective for moderately polar compounds than hexane or MTBE. See Protocol 3 for an optimized LLE procedure.

  • Salting-Out Effect: Adding a high concentration of a neutral salt (e.g., sodium chloride or ammonium sulfate) to the aqueous phase can increase the partitioning of polar analytes into the organic phase.[6] The salt increases the polarity of the aqueous layer, effectively "pushing" the less polar, neutralized M20.7 into the organic solvent. This technique should be used in conjunction with pH adjustment.

Q3: I've improved my recovery with a mixed-mode SPE protocol, but now I'm seeing significant ion suppression in my LC-MS/MS analysis. What's wrong?

A: This issue, known as a matrix effect, often arises from co-elution of endogenous matrix components (like phospholipids or salts) with your analyte, which interfere with the ionization process in the mass spectrometer source. While mixed-mode SPE provides cleaner extracts than other methods, optimization of the wash and elution steps is critical to remove these interferences.[7]

Core Problem: The wash steps are not stringent enough to remove interfering matrix components, or the elution solvent is too strong and is eluting both the analyte and interferences together.

Solutions:

  • Optimize the Wash Steps: The power of mixed-mode SPE lies in the ability to use orthogonal wash steps.

    • Aqueous Wash: After loading the sample, wash with an aqueous buffer at a high pH (e.g., pH > 6.5) where M20.7 is ionized and strongly retained by the anion exchanger. This will remove neutral and basic interferences that are not ionically bound.

    • Organic Wash: Follow with a strong organic solvent wash (e.g., 100% methanol or acetonitrile).[5] This step is crucial for removing hydrophobic interferences like lipids that are retained on the reversed-phase backbone of the sorbent. Because M20.7 is primarily retained by the strong ionic bond, it will not elute during this step.

  • Optimize the Elution Solvent: Elution is achieved by disrupting the ionic interaction. This is done by using an acidified organic solvent. The acid neutralizes the charge on M20.7, breaking the ionic bond and allowing it to be eluted. A typical starting point is 2-5% formic acid in methanol. If you still see matrix effects, try a weaker organic solvent (e.g., acetonitrile instead of methanol) or a different acid to modulate the elution profile.

Process Optimization Workflows

The following diagrams illustrate the decision-making process for troubleshooting and optimizing the extraction of M20.7.

Troubleshooting_Workflow start Low or Variable Recovery Observed check_method Identify Extraction Method start->check_method spe Solid-Phase Extraction (SPE) check_method->spe  SPE lle Liquid-Liquid Extraction (LLE) check_method->lle LLE   spe_cause Cause: Poor Retention of Polar Analyte spe->spe_cause lle_cause Cause: Low Partitioning into Organic Solvent lle->lle_cause spe_sol1 Solution 1: pH Adjustment (Acidify sample to pH < 3) spe_cause->spe_sol1 Good spe_sol2 Solution 2: Change Sorbent (Use Mixed-Mode Anion Exchange) spe_cause->spe_sol2 Better lle_sol1 Solution: pH Adjustment & Solvent Choice (Acidify + Ethyl Acetate) lle_cause->lle_sol1 lle_sol2 Further Optimization: Add 'Salting-Out' Agent lle_sol1->lle_sol2

Caption: Troubleshooting flowchart for low M20.7 recovery.

Retention_Mechanism sorbent Mixed-Mode Sorbent Polymeric Backbone (Reversed-Phase) Quaternary Amine (+) (Anion Exchange) analyte {M20.7 Metabolite (at pH > 6) | Hydrophobic Core | Carboxylate Group (-)} analyte:f1->sorbent:f1 Hydrophobic Interaction analyte:f2->sorbent:f2 Strong Ionic Interaction

Caption: Dual retention mechanism of M20.7 on a MAX sorbent.

Detailed Experimental Protocols

Protocol 1: Reversed-Phase SPE with pH Adjustment

This protocol enhances the retention of M20.7 on a standard polymeric or C18 reversed-phase sorbent.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds. This step precipitates proteins and adjusts the pH to approximately 2-2.5.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 30 mg) with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the acidified supernatant from step 1 onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash Step:

    • Wash the cartridge with 1 mL of 5% methanol in water. This removes highly polar interferences without eluting the now-hydrophobic M20.7.

  • Elution:

    • Dry the cartridge thoroughly under vacuum or positive pressure for 1-2 minutes to remove excess water.

    • Elute the analyte with 1 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Mixed-Mode Anion Exchange (MAX) SPE

This is the recommended protocol for achieving the highest recovery and cleanest extracts.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 500 µL of a weak base such as 2% ammonium hydroxide in water.

    • Vortex for 30 seconds. This step ensures the carboxylic acid of M20.7 is fully deprotonated (negatively charged) for optimal ionic retention.

  • SPE Cartridge Conditioning:

    • Condition a MAX SPE cartridge (e.g., Agilent SampliQ SAX, Phenomenex Strata-X-A) with 1 mL of methanol.[7]

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the basified plasma sample from step 1 onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash Steps (Orthogonal Cleanup):

    • Wash 1 (Aqueous): Wash with 1 mL of water to remove salts and polar, neutral interferences.

    • Wash 2 (Organic): Wash with 1 mL of 100% methanol to remove non-polar and hydrophobic interferences like phospholipids.

  • Elution:

    • Elute the analyte with 1 mL of an acidified organic solvent (e.g., 2% formic acid in methanol). The acid neutralizes M20.7, disrupting the ionic bond with the sorbent and allowing for its elution.

    • Evaporate the eluate and reconstitute as described in Protocol 1.

Protocol 3: Optimized Liquid-Liquid Extraction (LLE)

This protocol is a cost-effective alternative to SPE when optimized correctly.

  • Sample Pre-treatment:

    • To 500 µL of plasma in a glass tube, add 50 µL of 1M hydrochloric acid to adjust the pH to ~2.

    • Vortex briefly.

  • Extraction:

    • Add 2 mL of ethyl acetate to the tube.

    • (Optional "Salting-Out" Step): Add ~100 mg of sodium chloride to the mixture.

    • Cap and vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the organic solvent to dryness under nitrogen at ~40°C.

    • Reconstitute the dried residue in a suitable mobile phase for analysis.

Frequently Asked Questions (FAQs)

  • Q: Can I use protein precipitation alone for sample cleanup?

    • A: While simple and fast, protein precipitation using acetonitrile or methanol is generally not sufficient for M20.7. It is a non-selective technique that leaves many endogenous components, particularly phospholipids, in the supernatant. This leads to significant matrix effects and poor assay robustness.

  • Q: My parent drug, Vildagliptin, extracts well with my current method. Why doesn't the metabolite?

    • A: The hydrolysis of the cyano group to a carboxylic acid makes M20.7 significantly more polar and gives it an ionizable handle. Extraction methods must be tailored to the specific physicochemical properties of the analyte, and a method optimized for a less polar, non-ionizable parent drug will almost always be suboptimal for its polar, acidic metabolite.[1]

  • Q: What is the best internal standard to use for M20.7 analysis?

    • A: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., M20.7-d4). This will co-elute chromatographically and behave identically during extraction and ionization, providing the most accurate correction for matrix effects and recovery variability. If a labeled version is unavailable, a close structural analog with similar polarity and pKa should be chosen.

  • Q: How can I confirm that low recovery is due to breakthrough during sample loading?

    • A: To diagnose breakthrough, collect the flow-through liquid that passes out of the SPE cartridge during the sample loading step. Analyze this fraction for the presence of M20.7. If a significant amount of your analyte is detected in this fraction, it confirms that it is not being retained on the sorbent bed.[3]

References

  • Agilent Technologies. (2012). SPE Method Development Tips and Tricks. Agilent. Available from: [Link]

  • Pharne, A. C., Santhakumari, B., & Kulkarni, M. (2012). Bioanalytical method development and validation of Vildagliptin a novel dipeptidyl peptidase IV inhibitor by RP-HPLC method. Semantic Scholar. Available from: [Link]

  • Bio-Byword Scientific Publishing. (2022). Analytical Method Validation of Vildagliptin in Bulk Drug and Dosage Form by RP HPLC Method. BEPLS. Available from: [Link]

  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4838. Available from: [Link]

  • LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. LCGC International, 27(12). Available from: [Link]

  • MDPI. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules, 29(10), 2307. Available from: [Link]

  • Thayi, V. V. P., et al. (2025). Development and Validation of Bio-Analytical Method for Simultaneous Estimation of Metformin, Vildagliptin and Remogliflozin in Rabbit Plasma by using RP-HPLC. Current Trends in Biotechnology and Pharmacy, 19(2s). Available from: [Link]

  • ResearchGate. (2023). ANALYTICAL AND BIOANALYTICAL METHODS FOR ESTIMATION OF VILDAGLIPTIN ALONE AND IN COMBINED DOSAGE FORMS: AN OVERVIEW. Available from: [Link]

  • Waters Corporation. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Available from: [Link]

  • Biotage. (2023). When should I choose a mixed-mode SPE?. Biotage. Available from: [Link]

  • Agilent Technologies. (2008). Agilent's New Mixed-Mode Anion Exchange Polymer Solid-Phase Extraction Cartridges: SampliQ SAX. Agilent. Available from: [Link]

  • ResearchGate. (n.d.). Experimental values obtained in the recovery test for vildagliptin by using HPLC method. Available from: [Link]

  • International Journal of Pharmacy and Technology. (2012). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE ESTIMATION OF VILDAGLIPTIN IN PHARMACEUTICAL DOSAGE FORM. Available from: [Link]

  • Phenomenex. (n.d.). SP Technical Tip: How to Clean Up Analytes. Phenomenex. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Vildagliptin. PubChem. Available from: [Link]

  • Lee, S., et al. (2016). Vildagliptin and its metabolite M20.7 induce the expression of S100A8 and S100A9 in human hepatoma HepG2 and leukemia HL-60 cells. Scientific Reports, 6, 35507. Available from: [Link]

  • MySkinRecipes. (n.d.). This compound. Available from: [Link]

  • Sakthimanigandan, K., et al. (2015). Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of Vildagliptin in Rat Plasma. Acta Chromatographica, 27(2), 295-307. Available from: [Link]

  • Google Patents. (2020). CN111141845A - Analysis and detection method of vildagliptin.
  • Polyakova, E. B., et al. (2022). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Pharmaceutical Chemistry Journal, 56, 110–117. Available from: [Link]

  • Hegazy, M. A., et al. (2011). Liquid Chromatographic Methods for the Determination of Vildagliptin in the Presence of its Synthetic Intermediate and the Simultaneous Determination of Pioglitazone Hydrochloride and Metformin Hydrochloride. ResearchGate. Available from: [Link]

  • Asgharinezhad, A. A., et al. (2016). Sensitive Simultaneous Measurement of Metformin and Linagliptin in Plasma Samples by Couple of Nano Graphene Oxide-based Dispersive Solid Phase Extraction Method and Liquid Chromatography. Iranian journal of pharmaceutical research : IJPR, 15(4), 869–880. Available from: [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Available from: [Link]

  • Wadhwani, A. S., et al. (2017). Development of Solid-Phase Extraction and HPLC Method for Simultaneous Estimation of Ilaprazole and Glimepiride in Rat Plasma: Application to Pharmacokinetic Studies. Journal of chromatographic science, 55(4), 437–444. Available from: [Link]

Sources

Overcoming poor fragmentation of Vildagliptin Carboxylic Acid Metabolite in MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Vildagliptin Carboxylic Acid (VCD-103). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the mass spectrometric analysis of this metabolite, particularly its poor fragmentation in MS/MS. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome these analytical hurdles.

Frequently Asked Questions (FAQs)

Q1: What is Vildagliptin Carboxylic Acid (VCD-103) and why is it important?

A1: Vildagliptin Carboxylic Acid, also known as VCD-103 or M20, is the major metabolite of the anti-diabetic drug Vildagliptin.[1][2] It is formed by the hydrolysis of the nitrile group of Vildagliptin to a carboxylic acid.[1][2] Accurate quantification of VCD-103 is crucial in pharmacokinetic and drug metabolism studies to understand the disposition of Vildagliptin in the body.

Q2: I am observing a strong precursor ion for VCD-103, but I get very weak or no fragment ions in my MS/MS experiment. Is this normal?

A2: Yes, this is a common issue. VCD-103 is known to exhibit poor fragmentation under standard Collision-Induced Dissociation (CID) conditions. This guide will walk you through the reasons for this and provide strategies to overcome it.

Q3: What is the exact mass of Vildagliptin Carboxylic Acid?

A3: The monoisotopic mass of the neutral Vildagliptin Carboxylic Acid (C₁₇H₂₆N₂O₄) is approximately 322.1893 g/mol . You will typically observe the protonated molecule [M+H]⁺ at m/z 323.1967 in positive ion mode.

The Root of the Problem: Understanding the Poor Fragmentation of VCD-103

The challenge in fragmenting VCD-103 stems from its chemical structure. Two key features contribute to its stability in the gas phase:

  • The Rigid Adamantane Moiety: The adamantane cage is a highly stable, strain-free tricyclic alkane structure.[3][4] Mass spectrometric studies of adamantane derivatives show that the cage itself is resistant to fragmentation.[3][5][6] The primary fragmentation pathway for substituted adamantanes often involves the loss of the substituent, leaving the adamantyl cation (m/z 135) as a stable, often base peak.[5] This stability means that a significant portion of the collision energy is absorbed by the adamantane structure without leading to bond cleavage within the cage.

  • The Carboxylic Acid Group: Small molecules containing a single carboxylic acid group often exhibit limited fragmentation. In positive ion mode, after protonation, the charge is not readily mobile, and there are few low-energy fragmentation channels available. The most common losses are often neutral losses of water (-18 Da) or formic acid (-46 Da), which may not be specific enough for quantitative analysis in complex matrices.

The combination of the stable adamantane core and the poorly fragmenting carboxylic acid functionality makes VCD-103 a particularly resilient molecule in the gas phase.

Troubleshooting Guide: Strategies to Enhance VCD-103 Fragmentation

Here we present a series of troubleshooting strategies, from optimizing standard techniques to employing advanced methodologies.

Strategy 1: Optimizing Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)

While VCD-103 is resistant to fragmentation, systematic optimization of collision energy can sometimes yield a usable, albeit weak, fragment.

Experimental Protocol: Collision Energy Optimization

  • Prepare a standard solution of Vildagliptin Carboxylic Acid at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Set up the MS method to isolate the precursor ion of VCD-103 ([M+H]⁺ at m/z 323.2).

  • Perform a product ion scan while ramping the collision energy. Start with a low energy (e.g., 10 eV) and increase it incrementally (e.g., in steps of 5 eV) up to a high energy (e.g., 80 eV).

  • Monitor the intensity of any fragment ions produced at each collision energy level.

  • Analyze the data to identify the optimal collision energy that provides the most intense and stable fragment ion signal.

Data Presentation: Expected Observations

Collision Energy (eV)Precursor Ion Intensity (m/z 323.2)Potential Fragment Ion(s) IntensityNotes
10-20HighVery Low / NoneInsufficient energy for fragmentation.
25-50DecreasingLowPotential for observing weak fragments.
55-80LowVery Low / DispersedExcessive energy may lead to extensive, uninformative fragmentation or loss of signal.

Visualization: Troubleshooting Workflow for VCD-103 Fragmentation

Caption: A logical workflow for addressing poor fragmentation of VCD-103.

Strategy 2: Employing Alternative Fragmentation Techniques

When CID and HCD are insufficient, alternative fragmentation methods that utilize different mechanisms can be highly effective.

  • Ultraviolet Photodissociation (UVPD): UVPD uses high-energy photons to induce fragmentation.[7][8][9][10] This technique is particularly useful for stable molecules as it can access different fragmentation pathways than collisional activation. For small molecules, UVPD has been shown to generate a greater number of unique and structurally informative fragments compared to HCD.[7][11]

  • Electron Transfer Dissociation (ETD): ETD involves the transfer of an electron to a multiply charged precursor ion, leading to fragmentation.[12][13] While traditionally used for peptides and proteins, ETD can be beneficial for small molecules that can form multiply charged species or adducts. For molecules with carboxylic acid groups, derivatization to introduce a site that can readily accept a charge may be necessary to make it amenable to ETD.[14][15]

Considerations for Alternative Fragmentation:

TechniquePrincipleApplicability to VCD-103
UVPD Photon absorption and electronic excitationHigh potential. Can induce fragmentation of the stable adamantane ring and other parts of the molecule.
ETD Electron transfer to multiply charged cationsLower direct applicability unless VCD-103 can be derivatized to hold multiple charges.
Strategy 3: Chemical Derivatization

Chemical derivatization is a powerful pre-analytical strategy to improve the mass spectrometric response of challenging analytes.[16][17][18] For VCD-103, the primary target for derivatization is the carboxylic acid group. The goal is to introduce a functional group that is either more easily ionizable or directs fragmentation to a specific, predictable pathway.

Experimental Protocol: Derivatization of VCD-103 with 2-Picolylamine (PA)

This protocol is adapted from established methods for derivatizing carboxylic acids to enhance their detection in positive ion mode ESI-MS/MS.

Materials:

  • Vildagliptin Carboxylic Acid (VCD-103) standard

  • 2-Picolylamine (PA)

  • 2,2'-Dipyridyl disulfide (DPDS)

  • Triphenylphosphine (TPP)

  • Acetonitrile (ACN), HPLC grade

  • Pyridine, anhydrous

Procedure:

  • Prepare the derivatization reagent: In a microcentrifuge tube, prepare a solution containing 10 mM PA, 10 mM DPDS, and 10 mM TPP in anhydrous acetonitrile. This solution should be prepared fresh.

  • Sample Preparation: Evaporate the solvent from your dried VCD-103 extract or standard.

  • Derivatization Reaction: To the dried sample, add 50 µL of the derivatization reagent solution and 10 µL of anhydrous pyridine.

  • Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.

  • Quenching and Dilution: After incubation, cool the mixture to room temperature and dilute with the initial mobile phase of your LC method before injection.

Expected Outcome:

The carboxylic acid of VCD-103 will react with 2-picolylamine to form an amide bond. The resulting derivative will have a permanent basic site (the pyridine ring of the PA tag), which will enhance ionization efficiency in positive mode. More importantly, upon collision, the PA tag will likely produce a stable, high-intensity fragment ion, providing a reliable transition for quantification.

Visualization: Chemical Derivatization of VCD-103

derivatization Derivatization of VCD-103 with 2-Picolylamine VCD103 Vildagliptin Carboxylic Acid (VCD-103) (Poorly Fragmenting) Reaction Amide Coupling Reaction (60°C, 30 min) VCD103->Reaction PA 2-Picolylamine (PA) + Coupling Agents PA->Reaction Derivative VCD-103-PA Derivative (Enhanced Fragmentation) Reaction->Derivative MS LC-MS/MS Analysis Derivative->MS Fragment Predictable, High-Intensity Fragment Ion MS->Fragment

Caption: The chemical derivatization workflow for improving VCD-103 analysis.

Conclusion

The poor fragmentation of Vildagliptin Carboxylic Acid in MS/MS is a direct consequence of its inherent chemical stability. While optimizing standard CID/HCD parameters may offer incremental improvements, a more robust solution often requires stepping beyond conventional methods. Exploring alternative fragmentation techniques like UVPD or implementing a chemical derivatization strategy can provide the necessary enhancement in fragmentation to develop a sensitive and reliable quantitative assay for this important metabolite. We recommend a systematic approach, starting with collision energy optimization, followed by an evaluation of available alternative fragmentation technologies, and finally, chemical derivatization if required.

References

  • Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.
  • ResearchGate. (n.d.). Mass spectrometry of diamantane and some adamantane derivatives. [Link]

  • Pragolab. (n.d.). The “ETD-like” Fragmentation of Small Molecules. [Link]

  • Borges, C. R., et al. (2012). Stability-Indicating RP-LC Method for the Determination of Vildagliptin and Mass Spectrometry Detection for a Main Degradation Product.
  • Fachi, M. M., et al. (2020). UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities.
  • ResearchGate. (n.d.). Mass spectrometry of diamantane and some adamantane derivatives | Request PDF. [Link]

  • MDPI. (2020). Ultraviolet Photodissociation for Non-Target Screening-Based Identification of Organic Micro-Pollutants in Water Samples. [Link]

  • ResearchGate. (n.d.). The mass spectrum of adamantane dication fragmentation after CH.... [Link]

  • Filistova, A. D., et al. (2021). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Pharmaceutical Chemistry Journal, 55(5), 513-523.
  • ResearchGate. (n.d.). Liquid chromatography-tandem mass spectrometric determination of ultra-trace levels of vildagliptin in rat serum after derivatization. [Link]

  • ResearchGate. (n.d.). New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms | Request PDF. [Link]

  • Brodbelt, J. S. (2020). Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules. Chemical Reviews, 120(6), 3307-3348.
  • Gumieniczek, A., et al. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Molecules, 26(18), 5625.
  • Attimarad, M., et al. (2015). Development of Sensitive and Specific Analysis of Vildagliptin in Pharmaceutical Formulation by Gas Chromatography-Mass Spectrometry. Journal of Chemistry, 2015, 813579.
  • Coon, J. J., et al. (2008). Higher-energy Collision-activated Dissociation Without a Dedicated Collision Cell. Journal of the American Society for Mass Spectrometry, 19(8), 1163-1171.
  • Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis.
  • ResearchGate. (n.d.). What does "higher" in HCD (Higher-energy collisional dissociation) mean?. [Link]

  • Nature. (2007). Higher-energy C-trap dissociation for peptide modification analysis. [Link]

  • Wikipedia. (n.d.). Electron-transfer dissociation. [Link]

  • Udeshi, N. D., et al. (2013). Electron Transfer Dissociation Mass Spectrometry in Proteomics. Annual Review of Analytical Chemistry, 6, 495-523.
  • ACS Publications. (2009). Enhanced Electron Transfer Dissociation through Fixed Charge Derivatization of Cysteines. [Link]

  • Semantic Scholar. (2020). New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms. [Link]

  • Coon, J. J., et al. (2013). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Journal of the American Society for Mass Spectrometry, 24(10), 1595-1604.
  • PubMed. (2013). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. [Link]

Sources

Vildagliptin Metabolite Quantification: A Technical Guide to Minimizing Carryover

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced bioanalytical challenges. As Senior Application Scientists, we understand that in the precise world of drug metabolite quantification, accuracy is paramount. One of the most persistent and frustrating issues encountered in LC-MS/MS bioanalysis is analyte carryover. This guide is designed for researchers, scientists, and drug development professionals who are quantifying Vildagliptin and its metabolites, providing in-depth, field-proven insights to diagnose, troubleshoot, and ultimately minimize carryover to ensure data integrity.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental principles of carryover in the context of Vildagliptin analysis.

Q1: What exactly is carryover in LC-MS/MS analysis?

A: Carryover is the unintentional appearance of an analyte signal in a sample analysis (typically a blank) that originates from a preceding injection of a high-concentration sample or standard.[1] It manifests as a "ghost peak" in the chromatogram of a subsequent run, leading to an overestimation of the analyte's concentration in low-level samples and potentially compromising the accuracy and validity of the entire analytical batch.[2] For regulatory compliance, carryover must be rigorously assessed and controlled.[3]

Q2: Why are Vildagliptin and its primary metabolite, M20.7, particularly susceptible to carryover?

A: The physicochemical properties of Vildagliptin and its main carboxylic acid metabolite (M20.7) make them prone to carryover. Vildagliptin's structure contains several functional groups capable of strong intermolecular interactions[4][5]:

  • Secondary Amine: This group is basic and can engage in strong ionic interactions with residual silanols on silica-based columns or active metal sites within the LC flow path (e.g., stainless steel tubing, valve components).[6][7]

  • Hydroxyl and Amide Groups: These allow for strong hydrogen bonding with various surfaces.

  • Hydrophobicity: The adamantane moiety lends a degree of hydrophobicity, which can lead to adsorptive interactions.

The M20.7 metabolite, with its additional carboxylic acid group, is more polar but also highly capable of hydrogen bonding and ionic interactions. This combination of properties means these molecules can "stick" to surfaces in the autosampler and LC system, only to be slowly released in subsequent runs.

Q3: What are the regulatory acceptance criteria for carryover in a validated bioanalytical method?

A: Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide clear guidance. According to the FDA's M10 Bioanalytical Method Validation Guidance, the impact of carryover must be assessed during method validation.[8][9] A widely accepted industry standard is that the response of any analyte in a blank sample injected immediately after the highest concentration standard (Upper Limit of Quantification, ULOQ) should not exceed 20% of the response of the Lower Limit of Quantification (LLOQ) .[10][11]

Q4: How can I definitively distinguish between true carryover and system contamination?

A: This is a critical first diagnostic step. The pattern of appearance is the key differentiator.[10][12]

  • To Test: Inject the highest concentration standard (ULOQ) followed by a series of at least three consecutive blank injections.

  • Interpretation:

    • Classic Carryover: The analyte peak area will be highest in the first blank and will systematically decrease with each subsequent blank injection.[12] This indicates residual sample is being washed out of the system over time.

    • System Contamination: The analyte peak area will be relatively constant and persistent across all blank injections.[10] This suggests a source of contamination, such as a contaminated mobile phase, wash solvent, or the blank matrix itself.[6]

Part 2: A Systematic Guide to Troubleshooting Carryover

A logical, methodical approach is essential to efficiently identify the source of carryover without resorting to trial-and-error. The sample encounters numerous surfaces on its path from the vial to the detector, all of which are potential sources of carryover.

Visualizing the Potential Sources

The following diagram illustrates the primary locations within an LC-MS/MS system where Vildagliptin and its metabolites can be retained, leading to carryover.

Carryover_Sources cluster_Autosampler Autosampler Module cluster_LC LC Flow Path cluster_MS MS Detector Sample_Vial 1. Sample Vial/Cap Needle_Exterior 2. Needle Exterior Sample_Vial->Needle_Exterior Aspiration Injection_Port 3. Injection Port / Needle Seat Needle_Exterior->Injection_Port Needle_Interior 4. Needle Interior Injection_Port->Needle_Interior Sample_Loop 5. Sample Loop Needle_Interior->Sample_Loop Rotor_Seal 6. Injector Valve Rotor Seal Sample_Loop->Rotor_Seal Injection Fittings_Tubing 7. Fittings & Tubing (Dead Volumes) Rotor_Seal->Fittings_Tubing Elution Guard_Column 8. Guard Column Fittings_Tubing->Guard_Column Analytical_Column 9. Analytical Column Guard_Column->Analytical_Column MS_Ion_Source 10. MS Ion Source Analytical_Column->MS_Ion_Source

Figure 1: Potential sources of analyte carryover along the LC-MS/MS sample path.
Troubleshooting Workflow: A Decision-Based Approach

Use the following workflow to systematically isolate the source of the problem.

Troubleshooting_Workflow decision decision process process result result stop stop start Start: Carryover Observed p1 Run Diagnostic Sequence: ULOQ -> Blank -> Blank -> Blank start->p1 d1 Carryover > 20% of LLOQ? d2 Peak area decreases with each blank? d1->d2 Yes resolved Carryover Resolved d1->resolved No p1->d1 p2 Source is Contamination. Check mobile phase, wash solvents, and blank matrix. d2->p2 No p3 Source is Carryover. Proceed to Isolate. d2->p3 Yes p4 Isolate Source: Replace column with a union. Inject ULOQ -> Blank. p3->p4 d3 Carryover persists? p4->d3 p5 Problem is the Column (or Guard Column). Replace/Clean Column. d3->p5 No p6 Problem is Autosampler/Injector. Focus on wash method and hardware. d3->p6 Yes p7 Implement Protocol 1: Optimize Autosampler Wash p6->p7 d4 Carryover still present? p7->d4 p8 Perform Hardware Maintenance: Replace Rotor Seal, Needle, Needle Seat d4->p8 Yes d4->resolved No p8->resolved

Figure 2: A systematic workflow for diagnosing and resolving carryover issues.

Part 3: Protocols for Carryover Minimization

Once the primary source has been localized to the autosampler or column, specific protocols can be implemented.

Protocol 1: Optimizing the Autosampler Wash Method

The autosampler is the most common source of carryover, and an effective wash protocol is the most powerful solution.[13][14] The goal is to use solvents that are highly effective at solubilizing Vildagliptin from all surfaces the concentrated sample touches.

Causality Behind Wash Solvent Selection: Because Vildagliptin is a basic compound prone to both ionic and hydrophobic interactions, a multi-pronged wash strategy is required. A simple organic solvent may not be sufficient. An effective wash solution often contains:

  • A Strong Organic Solvent: To disrupt hydrophobic interactions (e.g., Isopropanol, Acetonitrile).

  • An Acidic Modifier: To protonate the secondary amine on Vildagliptin (R₂NH → R₂NH₂⁺). This increases its solubility in aqueous media and, more importantly, prevents it from binding to negatively charged or metallic surfaces.[7]

  • Water: To help flush away the now-soluble, protonated analyte.

Recommended Wash Solutions for Vildagliptin Analysis

Wash Solution ComponentPurposeExample Composition
Wash A (Primary) Strong, multi-mechanism cleaning50/50/0.1 Isopropanol/Water/Formic Acid
Wash B (Secondary) Strong organic rinse100% Acetonitrile or Methanol
Seal Wash Continuous, gentle cleaning90/10 Water/Acetonitrile

Step-by-Step Wash Method Configuration:

  • Prepare Fresh Wash Solvents: Never assume wash solvents are clean. Contaminated solvents are a common issue.[12] Prepare fresh solutions daily.

  • Configure Needle Wash Parameters: Access the instrument control software's autosampler settings.

  • Enable Pre-Injection Wash: Before aspirating the sample, perform a needle wash to ensure the needle is clean from the previous cycle.

    • Action: Dip the needle in Wash A for 5-10 seconds.

  • Enable Post-Injection Wash (Crucial): After injecting the sample, the needle exterior and interior are at their most contaminated. This is the most important wash step.

    • Action 1 (Exterior Wash): Program an extended dip of the needle exterior in Wash A. Increase the wash time or volume significantly (e.g., 15-20 seconds or >500 µL).[2]

    • Action 2 (Interior Wash): If your system allows, use a "flow-through needle" design or an explicit internal wash function. Flush the needle interior and sample loop with a strong solvent (Wash B) and then the initial mobile phase.

  • Optimize the Needle Seat/Injection Port Flush: Many modern UPLC/HPLC systems have a feature to flush the needle seat.[15] This is critical for removing analyte trapped in this area.

    • Action: Program a seat flush using Wash A for an extended duration.

  • Validate the New Wash Method: After configuring the new wash method, repeat the diagnostic sequence (ULOQ followed by three blanks) to confirm that carryover is now below the 20% LLOQ threshold.

Protocol 2: Implementing a Column Wash Gradient

If carryover persists after optimizing the autosampler wash, the analytical column may be the source.[16] This is especially true if a guard column is used. A high-organic wash step at the end of each analytical run can effectively strip strongly retained compounds.

Step-by-Step Column Wash Gradient Implementation:

  • Modify Your LC Gradient: At the end of your analytical elution, add a high-organic wash step.

  • Ramp to High Organic: After your last analyte has eluted, ramp the mobile phase composition rapidly to 95-100% of your strong organic solvent (e.g., Acetonitrile).

  • Hold the Wash: Hold this high organic composition for at least 3-5 column volumes to ensure the column is thoroughly flushed.

  • Re-equilibrate: Ramp back down to the initial mobile phase conditions and hold for 5-10 column volumes to ensure the column is fully re-equilibrated before the next injection. Insufficient equilibration can cause retention time shifts.

  • Validate: Run a system suitability test to ensure that the added wash step does not negatively impact chromatographic performance (e.g., peak shape, retention time stability).

References

  • Bhat, V. G., & Mallya, R. (2015). Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS. Journal of Taibah University for Science, 9(4), 526-534. [Link]

  • Tiwari, A., Sethi, V. A., Siddiqui, A. W., Panigrahy, B. K., Khuroo, A. H., & Tyagi, L. K. (2020). Bioanalytical method development and validation of vildagliptin in rat plasma using lcms/ms. Journal of Advanced Scientific Research, 11(03), 209-216. [Link]

  • Mastelf Technologies. (2025). How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. Mastelf. [Link]

  • Barden, A. T., Piccoli, B. L., Volpato, N. M., Schapoval, E. E., & Steppe, M. (2014). Validation of LC-MS/MS method applied to evaluation of free tissue concentrations of vildagliptin in diabetic rats by microdialysis. Biomedical Chromatography, 28(12), 1782-1788. [Link]

  • Letter, W. S. (2015). Carry-Over (Carryover) Contamination in HPLC and LC-MS Systems. Chiralizer Services, L.L.C. [Link]

  • Uchida, T., Kato, Y., & Eto, Y. (2009). Reduced Carryover Using an LC Autosampler System. American Laboratory. [Link]

  • Morin, L. P., Taillon, M. P., Furtado, M., & Garofolo, F. (2012). An alternative solution to overcome carryover issues in bioanalysis. Bioanalysis, 4(2), 133-141. [Link]

  • Journal of Advanced Scientific Research. (2020). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILDAGLIPTIN IN RAT PLASMA USING LCMS/MS METHOD. Journal of Advanced Scientific Research. [Link]

  • Takeda, H., Kurihara, M., & Shibue, T. (2014). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Journal of Analytical & Bioanalytical Techniques, 5(5). [Link]

  • Cazes, J. (2018). Minimizing HPLC Carryover. Lab Manager. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Shimadzu. [Link]

  • Biotage. (2023). How to Monitor and Prevent Sample Carryover during Method Development. Biotage. [Link]

  • de Souza, A. M., de Oliveira, M. F., & de Santana, D. P. (2021). HPLC-MS/MS method for simultaneous quantification of Vildagliptin, Metformin, and Metformin-related compounds in tablets. ResearchGate. [Link]

  • Polyakova, E. B., Sabirzyanov, D. R., Prozorova, N. A., & Foteeva, A. V. (2022). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Pharmaceutical Chemistry Journal, 56(1), 110-117. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]

  • De Meulder, M., & De Wit, R. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis, 5(18), 2235-2240. [Link]

  • DesJardins, C., Li, Z., & McConville, P. (n.d.). Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features of a UPLC-MS System. Waters Corporation. [Link]

  • ResearchGate. (n.d.). Autosampler Carryover. ResearchGate. [Link]

  • Dolan, J. W. (2007). Autosampler Carryover. LCGC North America, 25(5), 458-466. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • Ye, C., Liu, G., & Liu, D. (2013). Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. Bioanalysis, 5(21), 2631-2639. [Link]

  • ResearchGate. (n.d.). Chemical structure of vildagliptin.... ResearchGate. [Link]

  • Polyakova, E. B., Sabirzyanov, D. R., Prozorova, N. A., & Foteeva, A. V. (2022). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). ResearchGate. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

Sources

Validation & Comparative

A Practical Guide to the Cross-Validation of Vildagliptin and M20.7 Metabolite Assays Between Bioanalytical Laboratories

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of global clinical trials and multi-site research, the ability to compare and pool bioanalytical data from different laboratories is paramount. This guide provides a comprehensive framework for the cross-validation of bioanalytical assays for the anti-diabetic drug Vildagliptin and its primary carboxylic acid metabolite, M20.7 (also known as LAY151). We will delve into the regulatory imperative, study design, a detailed LC-MS/MS protocol, data interpretation, and troubleshooting, offering a definitive resource for researchers, scientists, and drug development professionals. Our focus is on establishing a self-validating system that ensures data integrity and comparability, grounded in current scientific and regulatory best practices.

The Rationale: Why Cross-Validation is Non-Negotiable

When bioanalytical methods are employed across multiple laboratories, cross-validation is the critical process that demonstrates the equivalency and comparability of the data generated.[1][2] This is not merely a procedural formality but a scientific and regulatory necessity. The International Council for Harmonisation (ICH) M10 guideline, which has been adopted by major regulatory bodies like the FDA and EMA, mandates cross-validation to ensure that data from different sites can be reliably combined or compared in a single study or across different studies.[3]

The core objective is to identify and mitigate any systematic bias between laboratories. Such bias can arise from subtle differences in instrumentation, reagent sources, environmental conditions, or operator technique. For a drug like Vildagliptin and its major metabolite M20.7, which together represent the majority of drug-related material in plasma, ensuring their accurate and consistent quantification is fundamental to pharmacokinetic (PK) and safety assessments.[4] Failure to establish this comparability can lead to flawed interpretations of study outcomes and potential rejection of data by regulatory authorities.

Designing a Robust Cross-Validation Study

A successful cross-validation study is built on a foundation of meticulous planning and clear communication between the originating laboratory (Lab A) and the receiving laboratory (Lab B).

Key Components and Prerequisites
  • Validated Reference Method: Lab A must provide Lab B with a comprehensively validated, well-documented bioanalytical method. This includes detailed procedures for all steps, from sample receipt to final data reporting.

  • Reference Standards: Both labs must use well-characterized reference standards of Vildagliptin, its metabolite M20.7, and the chosen internal standard(s) (IS), ideally from the same authenticated and traceable source.[5] Deuterated internal standards (e.g., Vildagliptin-D7) are highly recommended to control for matrix effects and extraction variability.

  • Biological Matrix: The validation must be performed using the same biological matrix (e.g., human plasma with K2EDTA anticoagulant) as the intended study samples.

  • Quality Control (QC) Samples: A set of QC samples, prepared by Lab A at a minimum of three concentration levels (low, medium, and high), must be provided to Lab B.

  • Incurred Study Samples (ISS): Whenever feasible, a selection of incurred samples from a dosed subject population should be analyzed by both labs. ISS are the ultimate test of an assay's reproducibility as they contain the analyte and its metabolites under true physiological conditions, which cannot be perfectly mimicked by spiked QCs.

  • Pre-defined Acceptance Criteria: Before the first sample is analyzed, both labs must agree on a clear set of acceptance criteria for the cross-validation, based on current regulatory guidelines.

G LabB LabB AnalysisB AnalysisB LabB->AnalysisB DataComp DataComp AnalysisB->DataComp AnalysisA AnalysisA AnalysisA->DataComp Acceptance Acceptance DataComp->Acceptance Report Report Acceptance->Report Yes Investigate Investigate Acceptance->Investigate No

Experimental Protocol: A Unified LC-MS/MS Method

The simultaneous quantification of a parent drug and its more polar carboxylic acid metabolite requires careful optimization. The following protocol represents a harmonized approach based on published methods for Vildagliptin and best practices for polar metabolite analysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting both Vildagliptin and the more polar M20.7 metabolite.

  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and study samples.

  • Pipette 100 µL of plasma sample into the appropriately labeled tube.

  • Add 25 µL of working internal standard solution (e.g., Vildagliptin-D7 in 50:50 acetonitrile:water).

  • Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5-10 µL of the supernatant onto the LC-MS/MS system.

Causality Note: Acetonitrile is an effective precipitating agent that also disrupts protein binding. Using cold solvent can enhance the precipitation of proteins. A deuterated internal standard is added early to compensate for any variability during the extraction and ionization steps.

LC-MS/MS Instrumentation and Conditions

A tandem mass spectrometer coupled with a high-performance liquid chromatography system is required. Electrospray ionization (ESI) in positive ion mode is effective for both Vildagliptin and its M20.7 metabolite.[5]

Table 1: Suggested LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC Column C18 Column (e.g., 50 x 2.1 mm, 3.5 µm)Provides good reversed-phase retention for Vildagliptin. The addition of an acidic modifier aids in retaining the M20.7 metabolite.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive mode ionization and helps to manage the peak shape of the carboxylic acid metabolite.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minA typical flow rate for analytical scale columns, providing a balance between speed and chromatographic efficiency.
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.A gradient elution is necessary to elute the polar M20.7 metabolite first, followed by the more retained Vildagliptin.
Injection Volume 5 µLMinimizes potential matrix effects while providing sufficient sensitivity.
Ionization Mode ESI PositiveBoth compounds contain basic nitrogen atoms that are readily protonated.
MRM Transitions Vildagliptin: 304.2 > 154.1M20.7: 322.2 > 172.1 (Proposed)Vildagliptin-D7 (IS): 311.2 > 161.1These transitions provide specificity and sensitivity. The M20.7 transition is proposed based on its chemical structure (hydrolysis of the nitrile to a carboxylic acid and subsequent fragmentation).
Source Temperature 500 °COptimal for desolvation of the mobile phase.
Collision Gas ArgonStandard collision gas for fragmentation in the collision cell.

Note: The MRM transition for M20.7 is a scientifically reasoned proposition and must be empirically confirmed during method development by infusing a solution of the M20.7 reference standard.

Data Analysis and Acceptance Criteria

Data from both laboratories should be processed using the same integration parameters and regression model (e.g., linear, 1/x² weighting). The core of the cross-validation lies in comparing the concentration values obtained for the same set of samples.

Statistical Evaluation

The primary metric for comparison is the percent difference (%Diff) between the values obtained by the two labs for each sample. The formula is:

%Diff = [(ValueLab B - ValueLab A) / Mean(ValueLab A, ValueLab B)] x 100

Regulatory Acceptance Criteria

The harmonized ICH M10 guideline provides clear criteria for acceptance. The cross-validation experiment should demonstrate that the two methods/labs are equivalent.

Table 2: ICH M10 Cross-Validation Acceptance Criteria

Sample TypeNumber of SamplesAcceptance Criteria
QC Samples At least 3 replicates at a minimum of 3 concentrations (Low, Med, High)The mean concentration at each level from Lab B should be within ±15% of the nominal concentration.
Incurred Samples A statistically relevant number of samples covering the expected concentration range.At least 67% (two-thirds) of the ISS results should have a %Diff between the two labs that is within ±20% of their mean.

Trustworthiness Note: These pre-defined, internationally recognized criteria form a self-validating system. Meeting these standards provides high confidence that the data from both laboratories are interchangeable.

Interpreting the Results: A Comparative Analysis

Presenting the data in a clear, tabular format is essential for a direct comparison and for identifying any potential trends or biases.

Table 3: Hypothetical Cross-Validation Data for Vildagliptin M20.7

Sample IDLab A Conc. (ng/mL)Lab B Conc. (ng/mL)Mean Conc. (ng/mL)% DifferenceWithin ±20%?
ISS-00145.248.146.656.1%Yes
ISS-002189.6175.4182.50-7.8%Yes
ISS-003550.1610.5580.3010.1%Yes
ISS-00412.815.914.3520.0%Yes
ISS-005256.3315.8286.0519.1%Yes
ISS-00688.4112.1100.2521.4%No
... (n samples) ...............
Summary ----X% Pass
Troubleshooting Failures

If the acceptance criteria are not met, a thorough investigation is mandatory.

G Start Cross-Validation Fails (e.g., <67% of ISS within ±20%) CheckClerical CheckClerical Start->CheckClerical IdentifyRootCause Root Cause Identified? IdentifyRootCause->Start No, Escalate ImplementCAPA Implement Corrective and Preventive Actions (CAPA) - Re-train analysts - Revise SOP - Instrument maintenance IdentifyRootCause->ImplementCAPA Yes Reanalyze Re-analyze Cross-Validation Samples ImplementCAPA->Reanalyze CheckMethod CheckMethod CheckClerical->CheckMethod No errors CheckSystem CheckSystem CheckMethod->CheckSystem No errors CheckMaterials CheckMaterials CheckSystem->CheckMaterials No errors CheckMaterials->IdentifyRootCause

Common sources of discrepancy include:

  • Analyte Stability: The carboxylic acid metabolite M20.7 may have different stability characteristics than the parent drug, especially during sample processing and storage. Ensure freeze-thaw and bench-top stability data are robust.

  • Sample Processing: Minor, undocumented variations in procedure (e.g., vortex time, centrifugation speed) can lead to differences in recovery.

  • Instrumental Differences: Disparities in mass spectrometer sensitivity or chromatographic resolution can cause bias.

  • Data Processing: Inconsistent peak integration is a frequent cause of variability. A standardized integration method should be agreed upon.

Conclusion

Cross-validation of bioanalytical methods for Vildagliptin and its primary metabolite M20.7 is a mandatory step for ensuring data integrity in multi-site studies. By adhering to a well-defined protocol, using harmonized reagents and standards, and operating under pre-defined acceptance criteria as outlined by the ICH M10 guideline, laboratories can establish a high degree of confidence in the comparability of their results. A successful cross-validation is not just the endpoint of a procedure but a cornerstone of reliable pharmacokinetic and clinical decision-making.

References

  • Jain, D. K., et al. (2014). Bioanalytical method development and validation of vildagliptin in rat plasma using lcms/ms. Journal of Advanced Scientific Research, 5(3), 43-50.
  • Agilent Technologies. (2017). Simultaneous LC/MS/MS Quantitation of 20 Antiepileptic Drugs in Human Serum. Technical Overview. Available at: [Link]

  • Jain, P., et al. (2025). A Concise Review - An Analytical Method Development and Validation of Vildagliptin. Archives of Pharmacy and Pharmaceutical Sciences, 9(1), 021–030. Available at: [Link]

  • Janečková, H., et al. (2020). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. Metabolites, 10(12), 498. Available at: [Link]

  • Nagai, J., et al. (2016). Vildagliptin and its metabolite M20.7 induce the expression of S100A8 and S100A9 in human hepatoma HepG2 and leukemia HL-60 cells. Scientific Reports, 6, 35539. Available at: [Link]

  • Guo, Z., et al. (2022). Mean plasma concentration-time profiles of vildagliptin and M20.7... ResearchGate. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Step 5. Available at: [Link]

  • Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1163–1172. Available at: [Link]

  • An, B., et al. (2021). An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. Metabolites, 11(3), 163. Available at: [Link]

  • Emery Pharma. (n.d.). LBA Cross Validation: A Detailed Case Study. Available at: [Link]

  • Fachi, M. M., et al. (2014). Simultaneous determination of metformin and vildagliptin in human plasma by a HILIC-MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 96, 231-237. Available at: [Link]

  • Pharne, A. B., et al. (2012). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILDAGLIPTIN A NOVEL DIPEPTIDYL PEPTIDASE IV INHIBITOR BY RP-HPLC METHOD. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 115-120.
  • van de Merbel, N. C., et al. (2015). Method Transfer Between Bioanalytical Laboratories. Bioanalysis, 7(9), 1047-1050. Available at: [Link]

  • Reddy, B. K. K., et al. (2021). Bioanalytical Method Development and Validation for the Simultaneous Determination of Vildagliptin and Telmisartan in Rabbit Plasma Using RP-HPLC.
  • Sriprom, W., et al. (2024). Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD: Method Validation and Pharmacokinetic Assessment Application. Molecules, 29(14), 3326. Available at: [Link]

  • Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLC-ESI. Current Pharmaceutical Analysis, 21(2), 2025. Available at: [Link]

  • Hilhorst, M. J., et al. (2017). Method transfer between bioanalytical laboratories. Bioanalysis, 9(15), 1133-1136. Available at: [Link]

  • Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Vildagliptin and its Carboxylic Acid Metabolite, LAY151

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the pharmacokinetic (PK) profiles of the dipeptidyl peptidase-4 (DPP-4) inhibitor, vildagliptin, and its primary, inactive carboxylic acid metabolite, LAY151 (also known as M20.7). Understanding the distinct absorption, distribution, metabolism, and excretion (ADME) characteristics of both the parent drug and its major metabolite is critical for researchers, clinical pharmacologists, and drug development professionals. This document synthesizes experimental data to explain the clinical implications of their respective profiles, particularly in special patient populations.

Introduction: The Significance of Vildagliptin Metabolism

Vildagliptin is a potent and selective DPP-4 inhibitor used in the management of type 2 diabetes mellitus.[1] It enhances glycemic control by preventing the degradation of incretin hormones like GLP-1 and GIP, thereby increasing insulin secretion and suppressing glucagon in a glucose-dependent manner.[2][3]

Unlike many oral antidiabetic agents, vildagliptin's metabolism is not primarily mediated by the Cytochrome P450 (CYP) enzyme system.[4][5] Instead, its main metabolic route is hydrolysis to LAY151.[6][7] This metabolite is pharmacologically inactive.[7][8] The plasma exposure of LAY151, however, is substantially higher than that of the parent compound, and its elimination is highly dependent on renal function.[5][9] This disparity in their pharmacokinetic profiles is the central focus of this guide and holds significant implications for dosing recommendations in patients with renal impairment.

The Metabolic Pathway: From Active Drug to Inactive Metabolite

The primary elimination pathway for vildagliptin, accounting for approximately 57% to 69% of an administered dose, is the hydrolysis of its cyano moiety to a carboxylic acid, forming LAY151.[9][10] This biotransformation is notable because it occurs in multiple tissues and organs, including the kidneys.[4][9][11] Interestingly, the target enzyme, DPP-4, itself contributes to the hydrolysis of vildagliptin.[4] This metabolic clearance route's independence from the CYP450 system means vildagliptin has a low potential for drug-drug interactions with medications that inhibit or induce these enzymes.[5][12]

G Vildagliptin Vildagliptin (Active DPP-4 Inhibitor) LAY151 LAY151 (M20.7) (Inactive Carboxylic Acid Metabolite) Vildagliptin->LAY151  Hydrolysis of Cyano Group (DPP-4, Other Hydrolases in Kidney/Liver)

Caption: Metabolic conversion of Vildagliptin to its inactive metabolite LAY151.

Bioanalytical Methodology for Quantification in Plasma

Accurate and simultaneous quantification of vildagliptin and LAY151 in biological matrices is essential for pharmacokinetic studies. The gold standard for this application is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity, selectivity, and speed.

Expertise in Method Design: Causality Behind Experimental Choices

A robust bioanalytical method is a self-validating system. The choices made during development are deliberate and grounded in the physicochemical properties of the analytes and the complexity of the matrix (plasma).

  • Sample Preparation: Protein precipitation is frequently chosen for its simplicity and high throughput. Acetonitrile is an effective solvent for this purpose, as it efficiently denatures plasma proteins while simultaneously extracting the analytes of interest. This method is less labor-intensive than liquid-liquid extraction or solid-phase extraction, making it ideal for studies with large numbers of samples.

  • Internal Standard (IS): A stable isotope-labeled (SIL) internal standard, such as Vildagliptin-D7, is the ideal choice.[13] An SIL-IS behaves nearly identically to the analyte during extraction, chromatography, and ionization, but is distinguishable by mass. This allows it to accurately correct for variations in sample processing and matrix effects, ensuring the highest level of accuracy and precision.

  • Chromatography: A reversed-phase C18 column is typically used to separate the analytes from endogenous plasma components.[13] A gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer (like ammonium acetate or formic acid) provides the necessary resolving power to achieve clean chromatographic peaks, even for a rapid analysis.[13][14]

  • Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is employed because both vildagliptin and its metabolite contain basic nitrogen atoms that readily accept a proton, forming positive ions ([M+H]+).[13][14] Detection is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting unique product ion is monitored. This two-stage mass filtering (e.g., m/z 304.4 → 154.1 for vildagliptin) confers exceptional selectivity, virtually eliminating interference from co-eluting matrix components.[13][15]

Detailed Experimental Protocol: LC-MS/MS Quantification

The following is a representative protocol synthesized from validated methods in the literature.[13][14][16]

  • Sample Preparation (Protein Precipitation)

    • Aliquot 100 µL of human plasma (or calibration standards/quality controls) into a 1.5 mL microcentrifuge tube.

    • Add 25 µL of internal standard working solution (e.g., Vildagliptin-D7 in 50:50 acetonitrile:water).

    • Vortex mix for 10 seconds.

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean autosampler vial for analysis.

  • LC-MS/MS Conditions

    • LC System: Agilent 1200 series or equivalent.

    • Column: ACE 3 C18 PFP, 4.6 x 50 mm, 3 µm.[13][14]

    • Mobile Phase A: 10 mM Ammonium Acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.7 mL/min.[13][14]

    • Gradient: Isocratic (e.g., 80% B) or a shallow gradient depending on required separation.[13]

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.[13]

    • Autosampler Temperature: 10°C.[13]

    • Mass Spectrometer: API 4000 or equivalent triple quadrupole.[13]

    • Ion Source: ESI in Positive Ion Mode.

    • MRM Transitions:

      • Vildagliptin: m/z 304.4 → 154.1[13]

      • Vildagliptin-D7 (IS): m/z 311.1 → 161.1[13]

      • LAY151: Transition to be optimized, expected around m/z 305.2 → [fragment]

  • Method Validation

    • The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term).[15][17]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into LC System p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Ionization (ESI+) a2->a3 a4 Mass Detection (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Concentration Calculation (Analyte/IS Ratio) d1->d2

Caption: A typical bioanalytical workflow for plasma sample quantification.

Comparative Pharmacokinetic Profiles

Following oral administration, vildagliptin is rapidly absorbed, with a Tmax of approximately 1.5-2.0 hours.[18] It has an absolute bioavailability of 85% and a relatively short elimination half-life of about 3 hours.[2][8] In stark contrast, its metabolite, LAY151, exhibits a significantly longer half-life and much higher plasma concentrations.

In Healthy Subjects

In healthy individuals, the total exposure (AUC) of the inactive metabolite LAY151 is significantly greater than that of the parent drug. After a single 100 mg oral dose of radiolabeled vildagliptin, LAY151 accounted for 55% of the total plasma radioactivity AUC, compared to just 25.7% for unchanged vildagliptin.[5]

Table 1: Key Pharmacokinetic Parameters in Healthy Adults

Parameter Vildagliptin LAY151 (Metabolite) Key Difference
Tmax (h) ~1.7[8] Longer than parent Slower formation
t½ (elimination, h) ~3.0[2] Significantly longer Slower elimination
Plasma Protein Binding 9.3% (Low)[4] Data not specified Vildagliptin distributes widely[4]
Renal Clearance (% of dose) ~23% (unchanged)[2][12] Major elimination route High renal dependency

| Relative Plasma Exposure (AUC) | Lower | ~2-fold higher than parent[5] | Metabolite is predominant |

Impact of Renal Impairment

The kidney plays a dual role in the disposition of vildagliptin: direct excretion of the parent drug and its primary site of hydrolysis to LAY151.[4][19] Consequently, renal impairment dramatically alters the pharmacokinetics of both compounds, but the effect on LAY151 is far more pronounced.

In patients with mild, moderate, and severe renal impairment, the mean AUC of vildagliptin increases by approximately 40%, 71%, and 100%, respectively, compared to subjects with normal renal function.[19][20] The increase in exposure for LAY151 is much more dramatic, rising by 1.6 to 6.7 times across the same patient groups.[9] This disproportionate accumulation of the metabolite underscores its heavy reliance on renal clearance.

Table 2: Fold-Increase in Systemic Exposure (AUC) vs. Healthy Subjects

Population Vildagliptin (AUC Increase) LAY151 (AUC Increase)
Mild Renal Impairment ~1.4-fold[21] ~1.6-fold[9]
Moderate Renal Impairment ~1.7-fold[21] Substantially increased

| Severe Renal Impairment | ~2.0-fold[21] | Up to ~6.7-fold[9] |

Impact of Hepatic Impairment

As vildagliptin metabolism is not primarily dependent on hepatic CYP enzymes, hepatic impairment has a minimal effect on the parent drug's pharmacokinetics. Studies in patients with mild, moderate, or severe hepatic impairment showed no significant changes in vildagliptin exposure (AUC or Cmax).[22][23] Therefore, no dose adjustment is required based on liver function.[10][22]

However, even in this population, the exposure to the metabolite LAY151 was moderately increased. Compared to healthy subjects, LAY151 AUC and Cmax were elevated by 29-84% and 24-63%, respectively, across the different hepatic impairment groups.[10][22][23] This suggests that while the liver is not the primary site of vildagliptin metabolism, it still contributes to the overall clearance of the LAY151 metabolite.

Discussion & Clinical Implications

The comparative pharmacokinetic data reveal a crucial dichotomy:

  • Vildagliptin (Parent Drug): Exhibits a predictable pharmacokinetic profile with a short half-life, low potential for CYP-mediated drug interactions, and only a moderate increase in exposure in patients with renal impairment.[4][21] Its profile is largely unaffected by hepatic impairment.[22]

  • LAY151 (Metabolite): While pharmacologically inactive, it is the predominant circulating component.[5] Its long half-life and high dependence on renal excretion lead to marked accumulation in patients with renal insufficiency.[9]

The clinical significance of these findings directly influences prescribing guidelines. The two-fold increase in vildagliptin exposure in patients with moderate to severe renal impairment necessitates a dose reduction from 50 mg twice daily to 50 mg once daily.[19][20] This adjustment is made to mitigate any potential risks associated with increased parent drug concentration. The profound accumulation of the inactive LAY151 in these patients is monitored for safety but is not considered to contribute to efficacy or toxicity based on current knowledge. The lack of pharmacokinetic changes in hepatically impaired patients means vildagliptin can be used without dose adjustment in this population, which is a significant advantage over other antidiabetic agents that rely on hepatic clearance.[22][23]

For researchers, this profile highlights the importance of characterizing major metabolites, even if they are inactive. A metabolite that accumulates to a much greater extent than the parent drug, especially in an organ-impaired population, requires thorough safety evaluation during drug development.

References

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  • He, Y.-L., et al. (2013). Pharmacokinetics of vildagliptin in patients with varying degrees of renal impairment. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Pharmacokinetics-of-vildagliptin-in-patients-with-He-Kulmatycki/ff73669a0ee48d4c6795f97b640647765be8cdd3]
  • Various Authors. (2023). Compilation of studies on Vildagliptin pharmacokinetics in renal impairment. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Pharmacokinetics-of-vildagliptin-in-patients-with-He-Kulmatycki/1d71317d74116020593309a63327d6d1d4d84f85]
  • He, Y. L., et al. (2007). The influence of hepatic impairment on the pharmacokinetics of the dipeptidyl peptidase IV (DPP-4) inhibitor vildagliptin. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17672883/]
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  • He, H., et al. (2007). Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17158929/]
  • He, Y. L., et al. (2007). The influence of hepatic impairment on the pharmacokinetics of dipeptidyl peptidase IV (DPP-4) inhibitor vildagliptin. ResearchGate. [URL: https://www.researchgate.net/publication/6226688_The_influence_of_hepatic_impairment_on_the_pharmacokinetics_of_the_dipeptidyl_peptidase_IV_DPP-4_inhibitor_vildagliptin]
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  • Wróbel-Biedrawa, D., et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381661/]
  • BOC Sciences. (n.d.). Vildagliptin Carboxylic Acid Metabolite. BOC Sciences. [URL: https://www.bocsci.com/vildagliptin-carboxylic-acid-metabolite-cas-565453-40-9-item-633857.html]
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  • Tiwari, A., et al. (2019). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILDAGLIPTIN IN RAT PLASMA USING LCMS/MS METHOD. Journal of Advanced Scientific Research. [URL: https://sciensage.info/index.php/JASR/article/view/308]
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A Comparative Analysis of Vildagliptin's Carboxylic Acid Metabolite (M20.7) in the Context of DPP-4 Inhibitor Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of type 2 diabetes mellitus management, Dipeptidyl Peptidase-4 (DPP-4) inhibitors, or "gliptins," have established a significant therapeutic role. Their mechanism of action, the potentiation of endogenous incretin hormones, offers effective glycemic control with a low risk of hypoglycemia. However, within this class, distinct pharmacokinetic and metabolic profiles differentiate each agent, influencing their clinical application, potential for drug-drug interactions, and safety considerations. This guide provides an in-depth comparison of the metabolic fate of vildagliptin, with a specific focus on its major carboxylic acid metabolite (M20.7), against other widely prescribed DPP-4 inhibitors: sitagliptin, saxagliptin, linagliptin, and alogliptin. This analysis is intended for researchers, scientists, and drug development professionals to illuminate the nuances of gliptin metabolism and its clinical relevance.

The Significance of DPP-4 Inhibitor Metabolism

The metabolic pathway of a drug is a critical determinant of its efficacy, safety, and potential for drug-drug interactions. For DPP-4 inhibitors, the extent of metabolism and the nature of the resulting metabolites are key distinguishing features. A drug that is extensively metabolized may be more susceptible to interactions with co-administered medications that inhibit or induce metabolic enzymes. Conversely, a drug that is primarily cleared unchanged may have a more predictable pharmacokinetic profile but could be more sensitive to organ impairment, such as renal dysfunction. Furthermore, the pharmacological activity of metabolites is a crucial consideration; active metabolites can contribute to the therapeutic effect or, in some cases, off-target toxicities.

Vildagliptin: A Profile Dominated by Hydrolysis

Vildagliptin undergoes extensive metabolism, with its primary metabolic pathway being hydrolysis to form the inactive carboxylic acid metabolite, M20.7 (also known as LAY151).[1][2] This process is noteworthy as it is not mediated by the cytochrome P450 (CYP) enzyme system, which is a common pathway for drug metabolism and a frequent source of drug-drug interactions.[1][3] The hydrolysis of vildagliptin to M20.7 occurs in various tissues.[3]

Quantitatively, the M20.7 metabolite is the principal circulating component related to vildagliptin, accounting for approximately 57% of an administered dose.[1][2] This extensive conversion to an inactive metabolite is a defining characteristic of vildagliptin's pharmacokinetic profile.

Comparative Metabolic Fates of Other DPP-4 Inhibitors

The metabolic profiles of other DPP-4 inhibitors present a stark contrast to that of vildagliptin, highlighting the heterogeneity within this class of drugs.

Sitagliptin: Primarily Unchanged Excretion

Sitagliptin is characterized by its limited metabolism. The majority of the drug, approximately 79% to 87%, is excreted unchanged in the urine.[4][5][6][7] Metabolism represents a minor elimination pathway, with about 16% of an administered dose being excreted as metabolites.[4][6][8] These metabolites are present at trace levels and do not contribute to the drug's DPP-4 inhibitory activity.[4][6] The limited metabolism of sitagliptin is primarily mediated by CYP3A4, with a minor contribution from CYP2C8.[4][6][8]

Saxagliptin: Metabolism to an Active Moiety

Saxagliptin's metabolism is notable for the formation of a major active metabolite, 5-hydroxy saxagliptin (BMS-510849).[9][10][11][12] This metabolite is approximately half as potent as the parent compound in inhibiting DPP-4.[9][12][13] The metabolism of saxagliptin is primarily mediated by CYP3A4/5, making it more susceptible to interactions with strong inhibitors or inducers of these enzymes.[11][13] Both saxagliptin and its active metabolite contribute to the overall therapeutic effect.

Linagliptin: Predominantly Fecal Excretion of Unchanged Drug

Linagliptin stands out due to its primary route of elimination. The majority of an administered dose, around 80% to 85%, is excreted unchanged in the feces.[14][15][16] Metabolism is a minor pathway for linagliptin, and its main metabolite is pharmacologically inactive.[17][18] This unique excretory profile means that dose adjustments are generally not required for patients with renal or hepatic impairment.

Alogliptin: Largely Unchanged Renal Excretion

Similar to sitagliptin, alogliptin is primarily eliminated unchanged in the urine, with 60% to 71% of the dose being excreted via this route.[19][20][21][22] Alogliptin undergoes minimal metabolism, resulting in two minor metabolites. One of these metabolites is active but is present at very low concentrations (less than 1% of the parent compound), while the other is inactive.[20][22][23]

Quantitative Comparison of Metabolite Levels

The following table summarizes the key pharmacokinetic and metabolic parameters of vildagliptin and other selected DPP-4 inhibitors, providing a clear comparison of the levels of their major metabolites or the extent of unchanged drug excretion.

DPP-4 Inhibitor Primary Elimination Pathway Major Metabolite(s) % of Dose as Major Metabolite / Unchanged Drug Metabolite Activity Primary Metabolic Enzymes
Vildagliptin Extensive Metabolism (Hydrolysis)M20.7 (Carboxylic Acid)~57% as M20.7[1][2]InactiveNon-CYP Hydrolysis[3]
Sitagliptin Renal ExcretionParent Drug79-87% Unchanged[4][5][6][7]N/ACYP3A4, CYP2C8 (minor)[4][6]
Saxagliptin Hepatic Metabolism5-hydroxy saxagliptin-Active (50% potency of parent)[9][13]CYP3A4/5[13]
Linagliptin Fecal ExcretionParent Drug~80-85% Unchanged[14][15][16]N/AMinor
Alogliptin Renal ExcretionParent Drug60-71% Unchanged[19][20][21][22]Minor active metabolite (<1%)[20][23]Minor

Visualizing the Metabolic Pathways

The following diagram, generated using Graphviz, illustrates the distinct metabolic fates of vildagliptin and its comparators.

DPP4_Metabolism cluster_vilda Vildagliptin cluster_sita Sitagliptin cluster_saxa Saxagliptin cluster_lina Linagliptin cluster_alo Alogliptin Vildagliptin Vildagliptin M20_7 M20.7 (Carboxylic Acid) ~57% of dose Vildagliptin->M20_7 Hydrolysis (Non-CYP) Sitagliptin Sitagliptin Unchanged_Sita Unchanged Sitagliptin ~79-87% in urine Sitagliptin->Unchanged_Sita Renal Excretion Saxagliptin Saxagliptin Active_Metabolite 5-hydroxy saxagliptin (Active) Saxagliptin->Active_Metabolite CYP3A4/5 Linagliptin Linagliptin Unchanged_Lina Unchanged Linagliptin ~80-85% in feces Linagliptin->Unchanged_Lina Fecal Excretion Alogliptin Alogliptin Unchanged_Alo Unchanged Alogliptin ~60-71% in urine Alogliptin->Unchanged_Alo Renal Excretion

Caption: Comparative metabolic pathways of DPP-4 inhibitors.

Experimental Methodologies for Metabolite Quantification

The data presented in this guide are derived from human pharmacokinetic studies, typically involving the administration of a radiolabeled dose of the drug to healthy volunteers. A representative experimental protocol for such a study is outlined below.

Protocol: Human Absorption, Metabolism, and Excretion (AME) Study

  • Subject Recruitment: Enroll a cohort of healthy adult male volunteers who have provided informed consent.

  • Dosing: Following an overnight fast, administer a single oral dose of the [14C]-labeled DPP-4 inhibitor.

  • Sample Collection:

    • Collect serial blood samples at predefined time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours).

    • Collect all urine and feces produced for up to 7 days post-dose.

  • Sample Processing:

    • Process blood samples to obtain plasma.

    • Homogenize fecal samples.

  • Radioactivity Measurement: Determine the total radioactivity in plasma, urine, and feces using liquid scintillation counting to assess the routes and rates of excretion.

  • Metabolite Profiling and Identification:

    • Analyze plasma, urine, and fecal samples using high-performance liquid chromatography (HPLC) with radiometric detection to separate the parent drug from its metabolites.

    • Identify the structure of the metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Quantification: Determine the concentration of the parent drug and each metabolite in the various matrices using validated analytical methods (e.g., LC-MS/MS). Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and t1/2 (half-life) for the parent drug and its major metabolites.

This self-validating system ensures a comprehensive understanding of the drug's disposition by accounting for all administered radioactivity and providing a detailed picture of the metabolic profile.

Clinical Implications and Conclusion

The distinct metabolic profiles of DPP-4 inhibitors have significant clinical implications.

  • Vildagliptin's extensive metabolism to an inactive metabolite via non-CYP pathways suggests a low potential for CYP-mediated drug-drug interactions.[3] This can be an advantage in patients receiving multiple medications.

  • Sitagliptin and Alogliptin , being primarily excreted unchanged by the kidneys, have predictable pharmacokinetics but require dose adjustments in patients with renal impairment.[5][19]

  • Saxagliptin's reliance on CYP3A4/5 for its metabolism and the formation of an active metabolite necessitate caution when co-administered with strong inhibitors or inducers of this enzyme system.[13]

  • Linagliptin's predominantly non-renal, fecal elimination route provides a therapeutic advantage in patients with renal insufficiency, as dose adjustments are typically not required.[17]

References

  • Drugs.com. Alogliptin: Package Insert / Prescribing Information / MOA. [Link]

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  • Chien, J. Y., Hsieh, P. H., Chen, S. W., & Lee, W. C. (2014). Application of pharmacometric approaches to evaluate effect of weight and renal function on pharmacokinetics of alogliptin. Journal of pharmaceutical sciences, 103(6), 1888–1896. [Link]

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A Comparative Guide to the Chemical Stability of Vildagliptin and Its Major Metabolite, LAY151

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical stability of a drug substance and its metabolites is paramount. This guide provides an in-depth, objective comparison of the stability profiles of the dipeptidyl peptidase-4 (DPP-4) inhibitor, vildagliptin, and its primary human metabolite, LAY151. By synthesizing experimental data from forced degradation studies and leveraging fundamental chemical principles, this document aims to elucidate the intrinsic stability of both molecules, offering valuable insights for formulation development, analytical method validation, and regulatory submissions.

Introduction: Vildagliptin and its Metabolic Fate

Vildagliptin, chemically known as (2S)-1-[N-(3-hydroxyadamantan-1-yl)glycyl]pyrrolidine-2-carbonitrile, is a potent oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1][2] Its therapeutic action lies in the inhibition of the DPP-4 enzyme, which in turn prolongs the activity of incretin hormones, leading to improved glycemic control.[3]

The primary metabolic pathway of vildagliptin in humans is the hydrolysis of its cyano moiety to form the pharmacologically inactive carboxylic acid metabolite, LAY151 (also referred to as M20.7).[4] This biotransformation accounts for a significant portion of vildagliptin's elimination.[4] Understanding the comparative stability of the parent drug and its major metabolite is crucial for predicting their fate in pharmaceutical formulations and under various environmental conditions.

The Structural Determinants of Stability

The key structural difference between vildagliptin and LAY151 lies in the functional group attached to the pyrrolidine ring. Vildagliptin possesses a nitrile (-C≡N) group, whereas LAY151 has a carboxylic acid (-COOH) group. This distinction is the primary driver of their differential chemical stability.

Experimental Assessment of Stability: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products of a drug substance and elucidate its degradation pathways.[4] This information is instrumental in developing stability-indicating analytical methods.[5][6]

Stability Profile of Vildagliptin

Extensive forced degradation studies have been conducted on vildagliptin, revealing its susceptibility to degradation under various stress conditions.

Vildagliptin demonstrates significant degradation under both acidic and basic hydrolytic conditions.[1][7]

  • Acidic Conditions: In the presence of strong acids (e.g., 1 M HCl) at elevated temperatures (e.g., 80°C), vildagliptin undergoes hydrolysis of the nitrile group to form LAY151.[7] Further degradation of the molecule can also occur, leading to other products.

  • Basic Conditions: Alkaline conditions (e.g., 1 M NaOH) also promote the hydrolysis of the nitrile group to the carboxylic acid, forming LAY151.[7] Vildagliptin is generally more susceptible to basic hydrolysis than acidic hydrolysis.

  • Neutral Conditions: Under neutral hydrolysis at elevated temperatures, the formation of LAY151 is also observed, albeit at a slower rate compared to acidic or basic conditions.[1]

Vildagliptin is susceptible to oxidative stress.[1][7] Treatment with hydrogen peroxide (e.g., 3-30% H₂O₂) results in the formation of several degradation products.[1][7] The adamantane moiety, while generally robust, can be a site of oxidation under certain conditions.

Vildagliptin has been found to be relatively stable under thermal and photolytic stress when tested in the solid state.[1] However, in solution, elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.

The degradation pathways of vildagliptin are multifaceted, with the hydrolysis of the nitrile group being a central theme.

Vildagliptin_Degradation Vildagliptin Vildagliptin (-C≡N) LAY151 LAY151 (-COOH) Vildagliptin->LAY151  Hydrolysis (Acidic, Basic, Neutral) Other_Degradants Other Degradation Products Vildagliptin->Other_Degradants  Oxidative Stress  Further Hydrolysis

Figure 1: Simplified degradation pathways of vildagliptin under stress conditions.

Stability Profile of LAY151: An Inferential Analysis

Direct, comprehensive forced degradation studies on LAY151 are not extensively reported in the public domain. However, a scientifically sound assessment of its stability can be inferred from its chemical structure and the known stability of its constituent functional groups.

The carboxylic acid group in LAY151 is the result of the hydrolysis of the nitrile group in vildagliptin. Carboxylic acids are generally stable to further hydrolysis.[8] While they can form salts in basic conditions, this is a reversible acid-base reaction and not typically considered degradation in the same context as the irreversible cleavage of a nitrile. The adamantane and pyrrolidine rings are also known to be hydrolytically stable.[9][5] Therefore, it can be concluded that LAY151 is significantly more stable to hydrolytic stress than vildagliptin.

A Material Safety Data Sheet for a vildagliptin carboxylic acid impurity indicates that it is incompatible with strong oxidizing agents. This suggests that, similar to vildagliptin, the LAY151 molecule can be susceptible to oxidative degradation. The sites of oxidation are likely to be similar to those in vildagliptin, such as the adamantane moiety.

The adamantane structure is known for its high thermal stability.[9] The pyrrolidine carboxylic acid moiety is also expected to be thermally stable. Thus, LAY151 is predicted to exhibit high thermal and photolytic stability, comparable to or even exceeding that of vildagliptin.

Comparative Stability Summary

The following table summarizes the comparative stability of vildagliptin and LAY151 based on experimental data for vildagliptin and inferential analysis for LAY151.

Stress ConditionVildagliptin StabilityLAY151 (Metabolite) Inferred StabilityKey Rationale for Difference
Acidic Hydrolysis Susceptible to hydrolysis of the nitrile group to form LAY151.[1][7]Highly StableThe carboxylic acid group is the stable end-product of nitrile hydrolysis.
Basic Hydrolysis Highly susceptible to hydrolysis of the nitrile group to form LAY151.[1][7]Highly Stable (forms carboxylate salt)The carboxylic acid is resistant to further cleavage under basic conditions.
Oxidative Stress Susceptible to degradation, forming multiple byproducts.[1][7]Likely SusceptibleBoth molecules contain moieties that can be oxidized (e.g., adamantane).
Thermal Stress Relatively stable, especially in solid form.[1]Highly StableThe adamantane structure imparts significant thermal stability.[9]
Photolytic Stress Relatively stable.[1]Highly StableNo highly photoreactive chromophores are present in the core structure.

Experimental Protocols for Stability Assessment

To ensure the scientific integrity of stability studies, well-defined and validated analytical methods are essential. A stability-indicating high-performance liquid chromatography (HPLC) method is the most common approach.[2][5][10]

Forced Degradation Protocol
  • Preparation of Stock Solutions: Prepare a stock solution of the test compound (vildagliptin or LAY151) in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 1 M HCl and heat at 80°C for a specified duration (e.g., 2-8 hours).

    • Basic Hydrolysis: Mix the stock solution with 1 M NaOH and keep at room temperature or slightly elevated temperature for a specified duration (e.g., 1-4 hours).

    • Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂ and keep at room temperature for a specified duration (e.g., 1-24 hours).

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified duration.

    • Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

Stability-Indicating HPLC Method

A validated reverse-phase HPLC (RP-HPLC) method is crucial for separating the parent drug from its degradation products.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of a buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where both the parent drug and its degradation products have adequate absorbance (e.g., around 210 nm).

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

HPLC_Workflow cluster_Preparation Sample Preparation cluster_Analysis HPLC Analysis Stock Prepare Stock Solution Stress Apply Stress Condition (Acid, Base, Oxidant, Heat, Light) Stock->Stress Sample Neutralize and Dilute Stress->Sample Inject Inject Sample into HPLC Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Data Data Acquisition and Analysis Detect->Data

Figure 2: General workflow for a forced degradation study using HPLC.

Conclusion

In the comparative stability analysis of vildagliptin and its major metabolite LAY151, the chemical transformation of the nitrile group to a carboxylic acid is the defining factor. Vildagliptin, with its reactive nitrile moiety, is susceptible to hydrolysis under acidic, basic, and even neutral conditions, leading to the formation of the more stable LAY151. While both molecules may exhibit some vulnerability to oxidative stress, LAY151 is inherently more resistant to further degradation, particularly hydrolysis.

This guide underscores the importance of understanding the chemical liabilities of a drug molecule and its metabolites. For vildagliptin, the primary degradation pathway leads to a stable, inactive metabolite. This knowledge is crucial for the development of robust formulations and for establishing appropriate storage conditions to ensure the safety and efficacy of the final drug product. The provided experimental framework serves as a reliable starting point for researchers undertaking stability studies in their own laboratories.

References

  • Arar, M., Al-Kurdi, Z., Al-Adham, I., & Badwan, A. (2020). Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis. Journal of Excipients and Food Chemicals, 11(2), 58-71.
  • Borkar, R. M., & Rane, V. P. (2014). Development and validation of stability indicating assay method of vildagliptin in bulk and tablet dosage form by RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 493-497.
  • de Cássia Garcia, V., & de Oliveira, M. A. L. (2014). Stability-Indicating RP-LC Method for the Determination of Vildagliptin and Mass Spectrometry Detection for a Main Degradation Product.
  • Fujiwara, R., Asakura, M., Atsuda, K., Fujii, H., & Itoh, T. (2015). Dipeptidyl Peptidase-4 Greatly Contributes to the Hydrolysis of Vildagliptin in Human Liver. Drug Metabolism and Disposition, 43(4), 477–484.
  • Gendle, R., & Gupta, A. (2013). Development of validated stability indicating assay method for simultaneous estimation of metformin hydrochloride and vildagliptin by RP-HPLC. Drug research, 63(9), 459–464.
  • Głogowska, A., & Mojski, M. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Molecules (Basel, Switzerland), 26(18), 5621.
  • Gomes, F. P., & de Oliveira, M. A. L. (2017). Stability indicating rp-hplc method development and validation for the simultaneous determination of vildagliptin and metformin. Asian Journal of Pharmaceutical and Clinical Research, 10(4), 235-241.
  • Satheeshkumar, N., Pradeepkumar, M., Shanthikumar, S., & Rao, V. (2014). Development of Validated Stability Indicating Assay Method for Simultaneous Estimation of Metformin Hydrochloride and Vildagliptin by RP-HPLC. Journal of the Chilean Chemical Society, 59(1), 2269-2273.
  • He, Y. L., Ligueros-Saylan, M., Sunkara, G., Sabo, R., Wang, Y., Campestrini, J., & Howard, D. (2009). Vildagliptin, a novel dipeptidyl peptidase IV inhibitor, has a low potential for pharmacokinetic interactions. Clinical pharmacokinetics, 48(9), 573–583.
  • Arar, M., Al-Kurdi, Z., Al-Adham, I., & Badwan, A. (2020). New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms. Journal of Pharmaceutical and Biomedical Analysis, 189, 113463.
  • Jain, P., Patil, R., Jaiswal, Y., Patil, A., & Haswani, N. G. (2021). Forced degradation studies data of vildagliptin and metformin hydrochloride by the developed HPTLC method.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Bak, A., & Gore, A. (2014). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Current Pharmaceutical Analysis, 10(1), 2-13.
  • Mathieu, C., Degrande, E., & Deacon, C. F. (2014). Dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Expert Opinion on Pharmacotherapy, 15(13), 1847–1861.
  • Singh, S., & Bakshi, M. (2002). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 26(2), 42-56.

Sources

A Senior Application Scientist's Guide to UPLC Method Validation for Vildagliptin and Its Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust quantification of therapeutic agents and their metabolites is paramount. This guide provides an in-depth, technical comparison of Ultra-Performance Liquid Chromatography (UPLC) methods for the simultaneous analysis of the anti-diabetic drug Vildagliptin and its primary metabolite, M20.7. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, ensuring a self-validating system for trustworthy and reproducible results.

The Clinical Imperative for Simultaneous Analysis

Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Its efficacy and safety profile are intrinsically linked to its pharmacokinetic properties, which include its metabolism to the inactive but major metabolite, M20.7. The simultaneous quantification of both parent drug and metabolite is critical for comprehensive pharmacokinetic and toxicokinetic studies, offering a complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. A validated, stability-indicating UPLC method is therefore an indispensable tool in both preclinical and clinical development.

Comparing UPLC Methodologies: A Data-Driven Approach

The superiority of UPLC over conventional HPLC lies in its use of smaller particle size columns (typically <2 µm), which allows for higher mobile phase linear velocities without sacrificing resolution. This translates to significantly shorter run times, increased throughput, and improved sensitivity—all critical factors in a high-demand drug development environment.[1]

Below is a comparative summary of various chromatographic conditions reported in the literature for Vildagliptin analysis, which can be adapted and optimized for the simultaneous analysis of its M20.7 metabolite. The key to successful simultaneous analysis lies in achieving adequate resolution between the two compounds, which have similar core structures.

Parameter Method A (Adapted from Attimarad et al.) Method B (Adapted from Godge R.K et al.) Method C (Adapted from Pontarolo, R. et al.)
Column Fast monolithic columnChromasil-C18Atlantis HILIC Silica (150 × 2.1-mm, 3-µm)
Mobile Phase Sodium dihydrogen phosphate and sodium dodecyl sulfate in acetonitrile (pH 4.5)Methanol:Orthophosphoric acid (80:20 v/v, pH 4)20% water and 80% acetonitrile/water (95:5 v/v) with 0.1% formic acid and 3 mM ammonium formate
Flow Rate Not specified0.7 mL/min400 µL/min
Detection UVUV at 206 nmMS/MS
Reported Retention Time Not specifiedVildagliptin: 2.54 minNot specified

Note: These methods were originally developed for Vildagliptin in combination with other drugs but provide a strong starting point for optimizing the separation of Vildagliptin and M20.7.

The Workflow of UPLC Method Validation

A robust analytical method is one that has been rigorously validated to ensure it is fit for its intended purpose. The validation process is a systematic series of experiments designed to verify the performance of the method against predefined acceptance criteria, as stipulated by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]

UPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Dev Method Optimization Specificity Specificity & Selectivity Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability SampleAnalysis Routine Sample Analysis SystemSuitability->SampleAnalysis Apply

Caption: A typical workflow for UPLC method validation.

A Deep Dive into Validation Parameters: The 'How' and 'Why'

The validation of a UPLC method for the simultaneous analysis of Vildagliptin and its metabolite M20.7 must adhere to the principles outlined in the ICH Q2(R1) guidelines.[5][6]

Specificity and Selectivity

Why it's critical: Specificity ensures that the signal measured is unequivocally from the analytes of interest (Vildagliptin and M20.7) and not from any interfering components such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Analyze blank matrix samples (e.g., plasma, urine) to assess for any endogenous interferences at the retention times of Vildagliptin and M20.7.

  • Spike the matrix with the analytes and potential interfering substances (e.g., known impurities, commonly co-administered drugs).

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on Vildagliptin to generate degradation products.[7][8][9]

  • Inject the stressed samples and verify that the peaks of the degradation products are well-resolved from the Vildagliptin and M20.7 peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

Linearity and Range

Why it's critical: Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a defined range. This is fundamental for accurate quantification.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking the blank matrix with known concentrations of Vildagliptin and M20.7. A minimum of five concentration levels is recommended.

  • Analyze the calibration standards in triplicate.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.99.

Accuracy and Precision

Why it's critical: Accuracy reflects the closeness of the measured value to the true value, while precision indicates the degree of scatter between a series of measurements. Together, they ensure the reliability of the quantitative data.

Experimental Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Intra-day precision and accuracy: Analyze at least five replicates of each QC level on the same day.

  • Inter-day precision and accuracy: Analyze the QC samples on at least three different days.

  • Calculate the percentage recovery for accuracy and the relative standard deviation (%RSD) for precision. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Why it's critical: LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. LOQ is the lowest concentration that can be reliably quantified.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte response is approximately 3 times the baseline noise for LOD and 10 times for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

Why it's critical: Robustness assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use.

Experimental Protocol:

  • Introduce small, deliberate changes to critical method parameters, one at a time. Examples include:

    • Mobile phase composition (e.g., ±2% organic solvent)

    • Mobile phase pH (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analyze a system suitability sample and a QC sample under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantitative results.

Stability-Indicating Power: The Role of Forced Degradation Studies

A crucial aspect of a validated method for pharmaceutical analysis is its ability to be "stability-indicating." This means the method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products. Forced degradation studies are designed to accelerate the degradation of the drug substance to generate these products.[10][11]

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Vildagliptin Vildagliptin Drug Substance Acid Acid Hydrolysis (e.g., 0.1M HCl) Vildagliptin->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Vildagliptin->Base Oxidation Oxidation (e.g., 3% H2O2) Vildagliptin->Oxidation Thermal Thermal Stress (e.g., 60°C) Vildagliptin->Thermal Photolytic Photolytic Stress (UV/Vis light) Vildagliptin->Photolytic UPLC_Analysis UPLC Analysis Acid->UPLC_Analysis Base->UPLC_Analysis Oxidation->UPLC_Analysis Thermal->UPLC_Analysis Photolytic->UPLC_Analysis Peak_Resolution Peak Resolution Check UPLC_Analysis->Peak_Resolution Stability_Indicating Stability-Indicating Method Confirmed Peak_Resolution->Stability_Indicating If resolved

Caption: Workflow for a forced degradation study.

By subjecting Vildagliptin to these stress conditions, a comprehensive degradation profile can be established. The developed UPLC method must then demonstrate the ability to separate the intact Vildagliptin and its M20.7 metabolite from all significant degradation products, thus proving its stability-indicating capability.

Conclusion

The validation of a UPLC method for the simultaneous analysis of Vildagliptin and its metabolite M20.7 is a multi-faceted process that demands meticulous attention to detail and a thorough understanding of the underlying scientific principles. By following the guidelines set forth by regulatory agencies and employing a systematic, data-driven approach to validation, researchers can ensure the generation of high-quality, reliable, and reproducible data. This, in turn, is fundamental to the successful development of safe and effective pharmaceutical products. The methods and principles outlined in this guide provide a robust framework for achieving this critical objective.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link][2][5][6][12][13]

  • FDA. Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM); 2018. [Link][3][4]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link][14]

  • FDA. Bioanalytical Method Validation Guidance for Industry. 2001. [Link][1]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. 2023. [Link]

  • Camila Ferrazza et al. UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities. Journal of Chromatographic Science; 2020. [Link][15]

  • Impactfactor. Forced Degradation Method Development and Validation for Simultaneous Determination of Vildagliptin, Metformin Hydrochloride and. [Link][7]

  • NIH. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Molecules; 2021. [Link][8]

  • ResearchGate. Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis. Latin American Journal of Pharmacy; 2020. [Link][9]

  • African Journal of Biomedical Research. Ultra Performance Liquid Chromatography Degradation Studies for Combinational Drugs of Vildagliptin, Dapagliflozin, and Metformin. [Link][10]

  • Taylor & Francis Online. New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms. Pharmaceutical Development and Technology; 2020. [Link][11]

  • Godge R.K et al. RP-HPLC Method Development and Validation for Determination of Metformin and Vildagliptin in Tablet Dosage Form. Biological Forum – An International Journal; 2023. [Link]

  • Pontarolo, R. et al. Simultaneous determination of metformin and vildagliptin in human plasma by a HILIC-MS/MS method. Bioanalysis; 2014. [Link]

  • Attimarad, M. et al. Development of a rapid reversed phase-high performance liquid chromatography method for simultaneous determination of metformin and vildagliptin in formulation and human plasma. Journal of Young Pharmacists; 2014. [Link]

Sources

A Senior Application Scientist's Guide to Sample Preparation for Vildagliptin Metabolite M20.7 Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Why" of Vildagliptin Metabolite Analysis

Vildagliptin is an oral anti-hyperglycemic agent that functions as a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for degrading incretin hormones.[1][2] By preserving incretin levels, Vildagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control in patients with type 2 diabetes.[2][3]

Upon administration, Vildagliptin is extensively metabolized in the body. The primary metabolic pathway is not mediated by cytochrome P450 (CYP) enzymes, but rather through hydrolysis of its cyano group to form a pharmacologically inactive carboxylic acid metabolite, known as M20.7 or LAY151.[3][4][5] This metabolite is the major circulating component in plasma, accounting for approximately 55-57% of the administered dose.[4][5][6]

Accurate quantification of the M20.7 metabolite in biological matrices such as plasma and urine is paramount for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies. It provides critical insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile. However, the inherent complexity of biological matrices—replete with proteins, salts, phospholipids, and other endogenous components—poses a significant challenge to sensitive and reliable analysis, typically performed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[7]

Effective sample preparation is therefore not merely a preliminary step but the cornerstone of successful bioanalysis. Its primary objectives are to remove interfering matrix components, concentrate the analyte of interest, and ensure compatibility with the analytical instrumentation. This guide provides a comparative assessment of the three most prevalent sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the analysis of Vildagliptin's M20.7 metabolite, grounded in experimental data and first-principles.

The Target Analyte: Physicochemical Context for M20.7

The choice of an optimal extraction strategy is fundamentally dictated by the physicochemical properties of the target analyte and the nature of the biological matrix.

  • Vildagliptin (Parent Drug): A basic compound with a secondary amine.

  • Metabolite M20.7 (LAY151): The hydrolysis of the nitrile (cyano) group on the pyrrolidine ring of Vildagliptin results in the formation of a carboxylic acid. This transformation significantly increases the polarity of the molecule compared to the parent drug.

This increase in polarity is a critical factor. While the parent drug might extract well into less polar organic solvents, the M20.7 metabolite will exhibit greater affinity for aqueous or more polar environments. Any chosen sample preparation technique must effectively isolate this polar, acidic metabolite from a complex aqueous matrix.

Comparative Assessment of Sample Preparation Techniques

We will now delve into the mechanisms, workflows, and performance characteristics of PPT, LLE, and SPE, providing both the "how" and the "why" for each experimental choice.

Protein Precipitation (PPT): The Rapid, Non-Selective Approach

PPT is often the first technique employed in bioanalytical workflows due to its simplicity, speed, and low cost.

Causality of the Method: The core principle is the disruption of the hydration layer surrounding plasma proteins by adding a water-miscible organic solvent. This causes the proteins to denature, aggregate, and precipitate out of the solution, while the small-molecule analytes, like M20.7, remain in the supernatant. Acetonitrile is the most commonly used solvent as it generally leads to cleaner and more complete protein removal than methanol.[8]

Experimental Workflow:

PPT_Workflow cluster_0 Protein Precipitation Workflow Start 1. Plasma Sample (e.g., 100 µL) AddSolvent 2. Add 3x Volume of Cold Acetonitrile (+ Internal Standard) Start->AddSolvent Aliquot Vortex 3. Vortex (to ensure protein denaturation) AddSolvent->Vortex Centrifuge 4. Centrifuge (e.g., 10,000 x g for 10 min) Vortex->Centrifuge Collect 5. Collect Supernatant Centrifuge->Collect Pellet Proteins Analyze 6. Inject into LC-MS/MS Collect->Analyze

Caption: A typical workflow for Protein Precipitation (PPT).

Trustworthiness & Limitations: While fast, PPT is a crude cleanup method. The resulting supernatant is a simple dilution of the plasma, still containing significant amounts of salts, phospholipids, and other endogenous materials. This often leads to a pronounced matrix effect , where co-eluting interferences suppress or enhance the ionization of the analyte in the mass spectrometer's source, compromising accuracy and precision.[8] It is best suited for high-concentration samples or early-stage discovery studies where speed is prioritized over ultimate sensitivity and data quality.

Liquid-Liquid Extraction (LLE): The Classic Partitioning Approach

LLE offers a significant step up in selectivity and cleanliness compared to PPT by partitioning the analyte between two immiscible liquid phases.

Causality of the Method: LLE operates on the principle of differential solubility. The goal is to maximize the partitioning of the analyte into an organic extraction solvent while leaving matrix interferences behind in the aqueous phase. The efficiency of this process is highly dependent on the analyte's charge state, which can be manipulated by adjusting the pH of the aqueous sample.

For the M20.7 metabolite, which is a carboxylic acid (pKa ~4-5), the sample pH must be acidified to below its pKa (e.g., pH 2-3). This protonates the carboxylate group (-COO⁻) to its neutral form (-COOH), rendering the molecule less polar and significantly increasing its solubility in an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[7]

Experimental Workflow:

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow Start 1. Plasma Sample (+ Internal Standard) AdjustpH 2. Adjust pH (e.g., add Formic Acid) Start->AdjustpH AddSolvent 3. Add Immiscible Organic Solvent (e.g., Ethyl Acetate) AdjustpH->AddSolvent Vortex 4. Vortex/Mix (to facilitate partitioning) AddSolvent->Vortex Centrifuge 5. Centrifuge (to separate layers) Vortex->Centrifuge Collect 6. Collect Organic Layer Centrifuge->Collect Aqueous Layer (contains interferences) Evaporate 7. Evaporate to Dryness (under Nitrogen stream) Collect->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 9. Inject into LC-MS/MS Reconstitute->Analyze

Caption: A typical workflow for Liquid-Liquid Extraction (LLE).

Trustworthiness & Limitations: LLE provides much cleaner extracts than PPT, significantly reducing matrix effects. The evaporation and reconstitution steps also allow for analyte concentration, improving sensitivity. However, LLE is more labor-intensive, requires larger volumes of potentially hazardous organic solvents, and is more difficult to automate. Emulsion formation can also be a practical issue during the mixing step.

Solid-Phase Extraction (SPE): The Gold Standard for Selectivity and Purity

SPE is widely regarded as the most powerful sample preparation technique, offering the highest degree of sample cleanup and concentration.

Causality of the Method: SPE utilizes a solid sorbent packed into a cartridge or well plate to selectively retain the analyte from the liquid sample. Interferences are then washed away before the purified analyte is eluted with a different solvent. For the polar M20.7 metabolite, a polymeric reversed-phase sorbent (like Phenomenex Strata-X) or a mixed-mode ion-exchange sorbent would be ideal.

The workflow involves four distinct steps:

  • Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol) to activate the stationary phase.

  • Equilibration: The sorbent is flushed with a solution similar to the sample matrix (e.g., water or buffer) to prepare it for sample loading.

  • Loading: The pre-treated plasma sample is passed through the sorbent. The analyte retains onto the sorbent based on its affinity.

  • Washing: A weak solvent is used to wash away residual proteins, salts, and other polar interferences that are not strongly bound to the sorbent.

  • Elution: A strong organic solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the purified and concentrated analyte.[9]

Experimental Workflow:

SPE_Workflow cluster_2 Solid-Phase Extraction Workflow Condition 1. Condition Sorbent (e.g., Methanol) Equilibrate 2. Equilibrate Sorbent (e.g., Water) Condition->Equilibrate Load 3. Load Pre-treated Plasma Sample Equilibrate->Load Wash 4. Wash Interferences (e.g., 5% Methanol in Water) Load->Wash Waste Elute 5. Elute Analyte (e.g., Methanol) Wash->Elute Waste Evap_Recon 6. Evaporate & Reconstitute Elute->Evap_Recon Collect Analyze 7. Inject into LC-MS/MS Evap_Recon->Analyze

Caption: A typical workflow for Solid-Phase Extraction (SPE).

Trustworthiness & Limitations: SPE provides the cleanest extracts, leading to minimal matrix effects and the highest sensitivity and reproducibility. It is highly amenable to automation for high-throughput applications. However, it is the most expensive technique per sample and requires a more complex method development process to optimize the sorbent and solvents for each step.

Quantitative Performance Comparison

The following table summarizes experimental data from various bioanalytical methods developed for Vildagliptin and its metabolites, providing an objective comparison of the techniques.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery ~85-100% (but with high variance)>80%[7]>85%[9][10]
Matrix Effect High (Significant ion suppression)Moderate to LowVery Low (Cleanest extracts)[9]
Lower Limit of Quantification (LLOQ) 5.0 - 7.0 ng/mL[8][11]1.5 - 5.0 ng/mL[7]0.2 - 1.0 ng/mL[9][11]
Throughput Very HighModerateHigh (with automation)
Cost per Sample Very LowLowHigh
Method Development Time ShortModerateLong
Solvent Consumption LowHighModerate

Detailed Experimental Protocols

These protocols are representative examples and should be optimized and fully validated for specific laboratory conditions.

Protocol 1: Protein Precipitation (PPT) using Acetonitrile

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of internal standard (IS) working solution (e.g., Vildagliptin-d7).[8]

  • Add 300 µL of ice-cold acetonitrile to the tube.

  • Vortex mix for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to an HPLC vial.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) using Ethyl Acetate

  • Pipette 200 µL of human plasma into a 2 mL polypropylene tube.

  • Add 50 µL of internal standard (IS) working solution.

  • Add 50 µL of 2% formic acid in water to acidify the sample.

  • Add 1 mL of ethyl acetate as the extraction solvent.[7]

  • Cap the tube and vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer (~800 µL) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an HPLC vial for injection.

Protocol 3: Solid-Phase Extraction (SPE) using a Polymeric Reversed-Phase Cartridge

  • Place a Phenomenex Strata-X (or equivalent) SPE cartridge on a vacuum manifold.

  • Condition: Pass 1 mL of methanol through the cartridge.

  • Equilibrate: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.

  • Load: Mix 200 µL of plasma with 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the SPE cartridge. Apply gentle vacuum to pass the sample through at a rate of ~1 mL/min.

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.

  • Dry the cartridge under high vacuum for 2-5 minutes.

  • Elute: Place clean collection tubes inside the manifold. Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.[9]

Senior Scientist's Recommendation and Conclusion

The selection of a sample preparation technique is a strategic decision that balances the required data quality with practical constraints such as throughput, cost, and time.

  • Protein Precipitation (PPT) is the method of choice for high-throughput, non-regulated discovery environments where speed is paramount and the analyte concentrations are expected to be high. Its susceptibility to matrix effects makes it less suitable for assays requiring high precision and accuracy at low concentrations.

  • Liquid-Liquid Extraction (LLE) represents a robust middle ground. It provides significantly cleaner samples than PPT, mitigating matrix effects and enabling better sensitivity. It is an excellent choice for many research and development applications, especially when automation is not available.

  • Solid-Phase Extraction (SPE) is the undisputed gold standard for regulated bioanalysis, such as in clinical trials or for pivotal PK/TK studies.[9] It delivers the cleanest extracts, the lowest matrix effects, and the highest sensitivity. While the initial method development is more intensive and the per-sample cost is higher, the superior data quality and reliability often justify the investment for critical applications.

For the quantitative analysis of Vildagliptin's M20.7 metabolite in support of formal drug development, Solid-Phase Extraction is the recommended technique . Its ability to consistently produce clean extracts and minimize matrix effects is essential for meeting the stringent validation requirements of regulatory bodies like the USFDA and EMA.

References

  • He, H., Tran, P., Yin, H., Smith, H., Rash-Presley, L., Waller, S., & Howard, D. (2009). Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. Drug Metabolism and Disposition, 37(3), 536-544. [Link]

  • He, Y. L., Sadler, B., Sabo, R., Bivi, N., & Campestrini, J. (2011). The absolute oral bioavailability and population-based pharmacokinetic modelling of vildagliptin in healthy volunteers. Clinical Pharmacokinetics, 50(9), 589-600*.
  • National Center for Biotechnology Information (2024). Vildagliptin. PubChem Compound Summary for CID 6918537. [Link]

  • Jain, P., Patil, R., Jaiswal, Y., Patil, A., & Haswani, N. G. (2025). A Concise Review - An Analytical Method Development and Validation of Vildagliptin. Archives of Pharmacy and Pharmaceutical Sciences, 9(1), 021–030. [Link]

  • Mathieu, C., Degrande, E. (2008). Vildagliptin: a new oral treatment for type 2 diabetes mellitus. Clinical Therapeutics, 30(8), 1439-1453*.
  • Salama, I., El-Abasawy, N., Abdel-Hay, M. H., El-Enany, N., & Abdelaleem, E. A. (2018). Stability-Indicating RP-LC Method for the Determination of Vildagliptin and Mass Spectrometry Detection for a Main Degradant. Journal of Chromatographic Science, 56(6), 517–525. [Link]

  • Giordani, C. F. A., Campanharo, S., Wingert, N. R., Bueno, L. M., Manoel, J. W., Garcia, C. V., Volpato, N. M., Iop, G. D., Mello, P. D. A., Flores, E. M. M., Schapoval, E. E. S., & Steppe, M. (2020). UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities. Journal of Chromatographic Science, 58(9), 834–843. [Link]

  • Pharmacology of Vildagliptin; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]

  • Mashkovskii, M. D. (2012). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Pharmaceutical Chemistry Journal, 46, 307–315. [Link]

  • Sreekanth, N., & Kumar, C. R. (2014). Development and validation of HPLC method for the estimation of vildagliptin in pharmaceutical dosage form. International Journal of Pharmacy and Clinical Bio-Sciences, 4(2), 361-366.
  • El-Koussi, W. M., El-Bagary, R. I., & El-Kafrawy, D. S. (2011). Liquid Chromatographic Methods for the Determination of Vildagliptin in the Presence of its Synthetic Intermediate and the Simultaneous Determination of Pioglitazone Hydrochloride and Metformin Hydrochloride.
  • Pharne, A., Santhakumari, B., & Kulkarni, M. (2012). Bioanalytical method development and validation of vildagliptin a novel dipeptidyl peptidase IV inhibitor by RP-HPLC method. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 119-123.
  • Patel, B., Parikh, S., Patel, R., Patel, K., & Patel, S. (2021). Bioanalytical method development and validation of vildagliptin in rat plasma using LCMS/MS. Journal of Advanced Scientific Research, 12(3), 209-216.
  • S, S., & S, S. (2021). Novel stability indicating LC-MS/MS method for the simultaneous estimation of Remogliflozin etabonate and Vildagliptin human. Journal of Medical Pharmaceutical and Allied Sciences, 10(6), 3918-3923. [Link]

  • Giordani, C. F. A., et al. (2020). UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities.
  • A Simple Review of Analytical Techniques for Determination of Vildagliptin. (2023).
  • Patel, B., Parikh, S., Patel, R., Patel, K., & Patel, S. (2025). Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLC-ESI-MS/MS. Current Pharmaceutical Analysis, 21. [Link]

  • Jończyk, J., Stolarczyk, M., Maślanka, A., & Krzek, J. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Molecules, 26(11), 3236. [Link]

  • Experimental values obtained in the recovery test for vildagliptin by using HPLC method. ResearchGate. [Link]

Sources

A Head-to-Head Comparison of LC-MS/MS and HPLC-UV for Vildagliptin Metabolite Detection

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmacokinetic (PK) and drug metabolism studies, the choice of analytical methodology is a critical decision that dictates the quality, reliability, and depth of the data obtained. For a drug like Vildagliptin, an oral hypoglycemic agent of the dipeptidyl peptidase-4 (DPP-4) inhibitor class, understanding its metabolic fate is paramount for a comprehensive safety and efficacy profile.[1][2] Vildagliptin is extensively metabolized, with its major circulating component in plasma being the pharmacologically inactive carboxylic acid metabolite, M20.7 (LAY151), which accounts for approximately 55-57% of an administered dose.[3][4][5][6]

This guide provides a detailed, head-to-head comparison of two prominent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantification of Vildagliptin and its primary metabolite, M20.7, in biological matrices. The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select the most appropriate platform for their specific research needs, grounded in the principles of bioanalytical method validation as outlined by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[7][8][9][10][11][12]

The Contenders: A Tale of Two Detectors

At their core, both methods utilize HPLC to separate Vildagliptin and its metabolites from endogenous components in a biological sample (e.g., plasma). The fundamental difference lies in the detection module.

  • HPLC-UV operates on the principle of light absorption. The analyte's ability to absorb light at a specific UV wavelength is measured. It is a robust, cost-effective, and widely accessible technique. However, its reliance on a chromophore means that any co-eluting compound with similar UV-absorbing properties can cause interference, impacting selectivity.

  • LC-MS/MS is a more sophisticated technique that couples the separating power of LC with the high selectivity and sensitivity of tandem mass spectrometry. After separation, the analyte is ionized, and the mass spectrometer acts as a highly specific detector. It measures the mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions, a transition known as Multiple Reaction Monitoring (MRM). This process provides two layers of mass-based confirmation, offering exceptional specificity.[13]

G cluster_0 HPLC System Sample Sample Injection Column HPLC Column (Chromatographic Separation) Sample->Column UV_Detector UV Detector (Measures Absorbance) Column->UV_Detector MS_System Mass Spectrometer (Ionization -> Mass Analysis -> Fragmentation -> Detection) Column->MS_System Data_UV Chromatogram (Peak Area vs. Time) UV_Detector->Data_UV Data_MS Chromatogram (Ion Count vs. Time) MS_System->Data_MS G cluster_workflow Bioanalytical Workflow cluster_key Key Differences Start Biological Sample (e.g., Plasma) IS Add Internal Standard (Crucial for LC-MS/MS) Start->IS Prep Sample Preparation (Protein Precipitation / Extraction) LC LC Separation Prep->LC UV_Node HPLC-UV: Relies on extensive cleanup to ensure selectivity. Prep->UV_Node MS_Node LC-MS/MS: Selectivity from MRM allows simpler sample prep (e.g., 'Crash & Shoot'). Prep->MS_Node IS->Prep Detection Detection (UV or MS/MS) LC->Detection Data Data Acquisition & Processing Detection->Data Report Concentration Report Data->Report

Sources

A Comparative Guide to the Degradation Products of Vildagliptin and Other Gliptins

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the degradation products of Vildagliptin and other prominent dipeptidyl peptidase-4 (DPP-4) inhibitors, namely Sitagliptin, Saxagliptin, and Linagliptin. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical stability of these antidiabetic agents under various stress conditions, offering insights supported by experimental data from peer-reviewed literature.

Introduction to DPP-4 Inhibitors and the Imperative of Degradation Profiling

Dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," are a class of oral hypoglycemic agents that have become a cornerstone in the management of type 2 diabetes mellitus. They function by prolonging the action of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. The chemical structures of these drugs, while all targeting the same enzyme, possess unique moieties that influence their stability and degradation profiles.

Understanding the degradation pathways of active pharmaceutical ingredients (APIs) is a critical aspect of drug development. Forced degradation studies, mandated by regulatory bodies such as the International Council for Harmonisation (ICH), are essential to identify potential degradation products that could arise during the manufacturing, storage, and administration of a drug. These degradants, if present in sufficient quantities, can impact the safety and efficacy of the final pharmaceutical product. This guide will explore the known degradation products of Vildagliptin and compare its stability profile with other widely used gliptins.

Vildagliptin: A Detailed Degradation Profile

Vildagliptin, chemically (2S)-1-[N-(3-hydroxyadamantan-1-yl)glycyl]pyrrolidine-2-carbonitrile, is known to be susceptible to degradation under hydrolytic and oxidative conditions.

Degradation under Hydrolytic Conditions

Acidic Hydrolysis: In the presence of strong acids (e.g., 1 M HCl) and elevated temperatures (e.g., 80°C), Vildagliptin undergoes hydrolysis primarily at the amide linkage. A major degradation product identified is the corresponding carboxylic acid, formed by the hydrolysis of the nitrile group to a carboxylic acid, followed by the cleavage of the amide bond. Another significant degradant is formed through the cyclization of the molecule.[1][2]

Basic Hydrolysis: Under basic conditions (e.g., 0.1 M NaOH), Vildagliptin's nitrile group is susceptible to hydrolysis, leading to the formation of a primary amide degradant. Further hydrolysis can lead to the formation of the corresponding carboxylic acid.[3][4] The amide bond is also labile under basic conditions.

Neutral Hydrolysis: In aqueous solutions at neutral pH, particularly at elevated temperatures, the formation of the amide degradant from the nitrile group is also observed, although typically at a slower rate than under acidic or basic conditions.[1]

Degradation under Oxidative Conditions

Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), leads to the formation of several oxidative degradation products. The exact structures of all oxidative degradants are not always fully elucidated in the literature, but they are generally understood to involve modifications to the adamantane ring or other susceptible sites in the molecule.[1][3]

Thermal and Photolytic Degradation

Vildagliptin has been found to be relatively stable under thermal and photolytic stress conditions when compared to its susceptibility to hydrolysis and oxidation.[1]

Comparative Analysis of Gliptin Degradation Profiles

A comparative look at the degradation profiles of other DPP-4 inhibitors reveals both commonalities and distinct differences in their chemical stability.

Sitagliptin

Sitagliptin is generally considered to be more stable than Vildagliptin under hydrolytic conditions. However, it is not entirely immune to degradation.

  • Acidic Conditions: Under strong acidic conditions, two primary degradation products have been identified.[1][5][6]

  • Alkaline and Oxidative Conditions: Sitagliptin shows susceptibility to degradation under alkaline and oxidative stress.[7]

  • Thermal and Photolytic Stability: Similar to Vildagliptin, Sitagliptin exhibits good stability under thermal and photolytic stress.[8]

Saxagliptin

Saxagliptin's degradation profile is influenced by its unique chemical structure.

  • Hydrolytic and Oxidative Instability: The drug is labile under hydrolytic (acidic, alkaline, and neutral) and oxidative stress conditions.[9][10] A total of seven degradation products have been identified under these conditions.[9][10]

  • Thermal and Photolytic Stability: Saxagliptin is relatively stable when exposed to photolytic and thermal stress.[9][10]

Linagliptin

Linagliptin stands out for its distinct degradation pattern.

  • Acidic and Oxidative Susceptibility: It is particularly susceptible to degradation in acidic and peroxide environments.[2][3]

  • Alkaline, Thermal, and Photolytic Stability: In contrast to its behavior in acidic and oxidative media, Linagliptin shows no significant degradation under alkaline, thermolytic, and photolytic conditions.[2][3]

Summary of Degradation Products

The following table summarizes the key degradation conditions and the nature of the resulting products for Vildagliptin and its comparators.

Gliptin Acidic Hydrolysis Basic Hydrolysis Oxidative Degradation Thermal/Photolytic Stability
Vildagliptin Significant degradation (amide bond cleavage, nitrile hydrolysis)Significant degradation (nitrile hydrolysis to amide and acid)Multiple oxidative productsRelatively stable
Sitagliptin Formation of two major degradantsDegradation observedDegradation observedRelatively stable
Saxagliptin LabileLabileLabileRelatively stable
Linagliptin Susceptible to degradationStableSusceptible to degradationStable

Experimental Protocols

The following are generalized, step-by-step methodologies for conducting forced degradation studies on gliptins, based on common practices reported in the literature.

Protocol 1: Forced Degradation in Solution
  • Preparation of Stock Solution: Prepare a stock solution of the gliptin API in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 2-8 hours). After cooling, neutralize the solution with an appropriate amount of 1 M NaOH.

  • Basic Degradation: To another aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature or a slightly elevated temperature for a specified duration (e.g., 1-4 hours). Neutralize the solution with 0.1 M HCl.

  • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of 3-30% hydrogen peroxide. Keep the mixture at room temperature for a period ranging from a few hours to 24 hours.

  • Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of purified water and heat at a specified temperature (e.g., 80°C) for a defined period.

  • Sample Analysis: Dilute the stressed samples to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC method.

Protocol 2: Solid-State Degradation
  • Thermal Degradation: Place a known amount of the solid API in a controlled temperature and humidity chamber (e.g., 70°C, 75% RH) for a specified period (e.g., 1-4 weeks).

  • Photolytic Degradation: Expose the solid API to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Preparation and Analysis: After exposure, dissolve a known amount of the stressed solid sample in a suitable solvent, dilute to the appropriate concentration, and analyze by HPLC.

Visualization of Degradation Pathways and Workflows

Vildagliptin Degradation Pathway

G Vildagliptin Vildagliptin Acid_Stress Acidic Hydrolysis (e.g., 1M HCl, 80°C) Vildagliptin->Acid_Stress Base_Stress Basic Hydrolysis (e.g., 0.1M NaOH) Vildagliptin->Base_Stress Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Vildagliptin->Oxidative_Stress Carboxylic_Acid_DP Carboxylic Acid Degradant (Amide Cleavage) Acid_Stress->Carboxylic_Acid_DP Cyclized_DP Cyclized Degradant Acid_Stress->Cyclized_DP Amide_DP Amide Degradant (Nitrile Hydrolysis) Base_Stress->Amide_DP Base_Stress->Carboxylic_Acid_DP Oxidative_DPs Oxidative Degradants Oxidative_Stress->Oxidative_DPs Amide_DP->Base_Stress

Caption: Proposed degradation pathways for Vildagliptin under stress conditions.

General Experimental Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions Acid Acidic Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Basic Base->Stressed_Samples Oxidative Oxidative Oxidative->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photolytic Photolytic Photolytic->Stressed_Samples API Drug Substance (API) API->Acid API->Base API->Oxidative API->Thermal API->Photolytic HPLC HPLC Analysis Stressed_Samples->HPLC LCMS LC-MS/MS Characterization HPLC->LCMS Data Data Analysis & Impurity Profiling LCMS->Data

Caption: A typical workflow for forced degradation studies of pharmaceutical APIs.

Conclusion

The chemical stability of DPP-4 inhibitors varies significantly, a direct consequence of their diverse molecular structures. Vildagliptin is notably susceptible to hydrolysis, particularly at its nitrile and amide functionalities. In comparison, Sitagliptin and Saxagliptin also exhibit lability under hydrolytic and oxidative conditions, while Linagliptin shows a distinct pattern of instability in acidic and oxidative media but remarkable stability under basic, thermal, and photolytic stress.

This comparative guide underscores the importance of comprehensive forced degradation studies for each new chemical entity. The insights gained from such studies are invaluable for the development of stable pharmaceutical formulations, the establishment of appropriate storage conditions, and ensuring the safety and efficacy of the final drug product for patients.

References

  • Arar, S., et al. (2020). Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis. Jordan Journal of Pharmaceutical Sciences, 13(2).
  • Bari, S. B., et al. (2015). A Validated HPLC Stability Indicating Method for the Determination of Sitagliptin in Bulk Drug Substance and Tablets. International Journal of Pharmaceutical Sciences Review and Research, 32(1), 194-198.
  • Sonune, D. P., & Mone, M. K. (2013). ISOLATION, CHARACTERIZATION OF DEGRADATION PRODUCTS OF SITAGLIPTIN AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR SITAGLIPTIN API AND TABLETS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(9), 3494-3503.
  • Gumieniczek, A., et al. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Molecules, 26(18), 5649.
  • Klisheva, M. V., & Abramovich, R. A. (2021). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Pharmaceutical Chemistry Journal, 55(5), 506-517.
  • Arar, S., et al. (2020). New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms. Taylor & Francis Online, 68(11), 1307-1316.
  • Rao, D. D., et al. (2014). LC-ESI-MS/MS studies on saxagliptin and its forced degradation products. Analytical Methods, 6(21), 8561-8570.
  • Lange, A. D. C., et al. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Drug Analytical Research, 7(1), 41-45.
  • Alqudah, E., et al. (2023). Identification and Separation of the Degradation Products of Vildagliptin Tablets and Raw Material using LC-MS and NMR, and then Exploration of the Corresponding Degradation Pathways. Jordan Journal of Pharmaceutical Sciences, 16(2, Supplement 1), 478-478.
  • A Simple Review of Analytical Techniques for Determination of Vildagliptin. (n.d.).
  • Gumieniczek, A., et al. (2019). Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods. Journal of Pharmaceutical and Biomedical Analysis, 164, 62-70.
  • Stability Indicating Method for Known and Unknown Impurities Profiling for Vildagliptin in Vildagliptin Tablet. (n.d.).
  • Products of degradation of vildagliptin in acidic, basic and oxid
  • Giordani, C. F. A., et al. (2019). UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities.
  • Gumieniczek, A., et al. (2019). Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods. Journal of Pharmaceutical and Biomedical Analysis, 164, 62-70.
  • Lange, A. D. C., et al. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Drug Analytical Research, 7(1), 41-45.
  • A REVIEW ON FORCED DEGRADATION STUDIES ON LINAGLIPTIN TABLET BY REVERSE PHASE HPLC METHOD. (n.d.). WJPPS.
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  • Rao, D. D., et al. (2014). LC-ESI-MS/MS studies on saxagliptin and its forced degradation products. Analytical Methods, 6(21), 8561-8570.
  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). Molecules, 29(5), 993.
  • Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indic
  • LC-ESI-MS/MS studies on Saxagliptin and its forced degradation products. (n.d.).
  • Bioanalytical Method Development and Validation and forced degradation of Sitagliptin and determination of Pharmacokinetic application study in Human Plasma by RP-HPLC method. (2024). Journal of Drug Delivery and Therapeutics, 14(5), 1-8.
  • Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin. (2021). Pharmaceutics, 13(11), 1944.
  • Saxagliptin EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals.
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  • A Study of New Method Development, Validation and Forced Degradation for Simultaneous Analysis of Dapagliflozin and Saxagliptin. (2017). Der Pharma Chemica, 9(12), 84-91.
  • Saxagliptin (SAXA) degradation profile. Concentration of three main... (n.d.).
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Vildagliptin Carboxylic Acid Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to provide you with technical guidance that is not only accurate but also grounded in the practical realities of the laboratory environment. This document serves as an essential operational plan for the safe handling and disposal of Vildagliptin Carboxylic Acid Metabolite (CAS No. 565453-40-9)[1][2]. The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment.

The fundamental principle guiding this protocol is one of caution. While some safety data sheets (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), a comprehensive toxicological and ecotoxicological profile is not available[3]. Therefore, professional prudence dictates that we treat this compound as a potentially hazardous substance, adhering to the highest standards of chemical waste management.

Hazard Characterization and Risk Assessment

Before handling any chemical, a thorough risk assessment is paramount. The available data for this compound indicates a lack of specific hazard information. This absence of data is not an indication of safety.

Causality Behind the Precaution: In research and development, novel or less-common compounds like this metabolite often have incomplete safety profiles. The responsible course of action is to manage them as if they possess potential hazards, including toxicity and environmental persistence. This approach mitigates unforeseen risks and ensures compliance with overarching chemical safety regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5][6]

Key Chemical Properties and Hazard Summary

PropertyDataSource
Chemical Name This compound[1][7]
CAS Number 565453-40-9[2]
Molecular Formula C₁₇H₂₆N₂O₄[2][7]
Appearance White to Light Yellow Solid[2]
Known Hazards Not classified as hazardous by GHS/OSHA in some SDSs. However, comprehensive toxicity data is unavailable.[3]
Incompatibilities Strong oxidizing agents.[3]
Decomposition Emits toxic fumes under fire conditions.[3]
Environmental Fate No specific data on ecotoxicity or persistence. Avoid discharge into drains, water courses, or soil.[3][8]

Disposal Workflow: A Step-by-Step Visual Guide

To ensure clarity, the decision-making process for the disposal of this compound and its associated materials is summarized in the workflow diagram below. This diagram provides a quick-reference guide to the procedural steps detailed in the following section.

G cluster_waste Waste Generation cluster_container Containerization & Segregation cluster_label Labeling & Storage cluster_disposal Final Disposal cluster_decon Decontamination Waste Vildagliptin Carboxylic Acid Metabolite Waste Generated Decision Is the waste solid, liquid, or contaminated labware? Waste->Decision SolidWaste Collect in a dedicated, compatible solid waste container. Decision->SolidWaste Solid LiquidWaste Collect in a dedicated, compatible liquid waste container with secondary containment. Decision->LiquidWaste Liquid Glassware Empty Contaminated Labware Decision->Glassware Labware Label Label Container: 'Hazardous Waste' Full Chemical Name Date & Accumulation Start Date SolidWaste->Label LiquidWaste->Label Rinse Triple-rinse with a suitable solvent. Glassware->Rinse SAA Store in designated Satellite Accumulation Area (SAA) Label->SAA EHS Contact EHS for Pickup by Licensed Disposal Vendor SAA->EHS Incineration Final Disposal via High-Temperature Incineration EHS->Incineration CollectRinse Collect FIRST rinseate as liquid hazardous waste. Rinse->CollectRinse DisposeGlass Dispose of rinsed labware in appropriate glass waste bin. Rinse->DisposeGlass CollectRinse->LiquidWaste Add to liquid waste

Caption: Waste Disposal Workflow for this compound.

Detailed Disposal Protocol

This section provides the detailed, step-by-step methodology for safe disposal. Each step is a self-validating part of a larger safety system.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure solid, in solution, or as waste), ensure you are wearing the appropriate PPE.

  • Methodology:

    • Wear a standard laboratory coat, fully buttoned.

    • Wear safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

    • Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[8]

    • If there is a risk of generating dust or aerosols, perform all work within a certified chemical fume hood.[3][8]

Step 2: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions.

  • Methodology:

    • Designate a specific waste container solely for this compound and its directly contaminated materials (e.g., weighing paper, contaminated pipette tips).

    • DO NOT mix this waste with other chemical waste streams.

    • Crucially, ensure this waste is kept separate from incompatible materials, especially strong oxidizing agents.[3]

    • Maintain separate containers for solid and liquid waste.[9]

Step 3: Containerization and Labeling

Proper containment and labeling are mandated by regulatory bodies like the EPA and OSHA to ensure waste is handled correctly from the lab to its final disposal point.[5][10]

  • Methodology:

    • Select a Container: Choose a container that is sturdy, leak-proof, and chemically compatible with the waste. For solid waste, a sealable plastic pail or tub is suitable. For liquid waste (e.g., solutions or rinseate), use a glass or polyethylene bottle with a screw-top cap.

    • Affix a Hazardous Waste Label: As soon as you designate the container for waste accumulation, apply a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.

    • Complete the Label: Fill out the label with the following information:

      • The words "Hazardous Waste".

      • Full Chemical Name: "this compound". Do not use abbreviations.[11]

      • Composition: List all contents and their approximate percentages.

    • Keep the Container Closed: The container must remain sealed at all times, except when you are actively adding waste.[11][12]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Methodology:

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA) within your laboratory.[12]

    • The SAA should be away from general traffic and clearly marked.

    • If storing liquid waste, the container must be placed within a secondary containment bin to catch any potential leaks.[11]

    • Once a waste container is full, or within one year of the accumulation start date (whichever comes first), it must be dated and a pickup requested from EHS.[12] Full containers must be removed from the SAA within three days.[12]

Step 5: Arranging for Final Disposal

Final disposal must be handled by professionals. Laboratory personnel should never attempt to dispose of this chemical through conventional means.

  • Methodology:

    • Never dispose of this chemical down the drain or in the regular trash. [11][13][14] This is a direct violation of EPA regulations and can lead to environmental contamination.[15]

    • Contact your institution's EHS office to schedule a hazardous waste pickup.

    • The EHS department will transport the waste to a licensed hazardous material disposal company, where it will likely be destroyed via controlled, high-temperature incineration, which is the standard procedure for most pharmaceutical waste.[3][8][10]

Step 6: Decontamination and Empty Container Disposal

Properly decontaminating "empty" containers is a critical final step.

  • Methodology:

    • A container is not considered empty until all contents have been removed to the extent possible.

    • Triple-rinse the empty container with a suitable solvent (e.g., methanol, water) that can dissolve the residue.

    • Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste. [11] Add it to your designated liquid waste container. Subsequent rinses can typically be disposed of down the drain, but confirm this with your local EHS guidelines.

    • After rinsing and air-drying, completely deface or remove the original chemical label.[11][14]

    • The clean, rinsed container can now be disposed of in the appropriate recycling or solid waste stream (e.g., rinsed glass bottles in the designated glass disposal box).[11]

Spill and Emergency Procedures

In the event of a small spill, act quickly and safely.

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the appropriate PPE as described in Step 1.

  • Containment: Prevent the spill from spreading or entering any drains.[8]

  • Clean-up (Solids): To avoid generating dust, gently sweep up or use a vacuum with a HEPA filter.[3] Place the collected material and any contaminated cleaning supplies into your hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent and paper towels, disposing of the towels as hazardous solid waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in your laboratory does not come at the cost of personal or ecological well-being.

References

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025). Vertex AI Search.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Medication & Pharmaceutical Waste Disposal Explained. Stericycle.
  • Pharmaceutical Waste Regulations: Policy and Procedure. (2025). Daniels Health.
  • Waste Management Requirements for Pharmaceutical Waste. (2023). MCF Environmental Services.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Pharmaceutical Waste. (2019). Department of Toxic Substances Control - CA.gov.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Properly Managing Chemical Waste in Labor
  • Vildagliptin Carboxylic Acid Impurity Material Safety D
  • This compound (trifluoroacetate salt)
  • Vildagliptin Carboxylic Acid Safety D
  • This compound | CAS 565453-40-9. Santa Cruz Biotechnology.
  • Vildagliptin Carboxylic Acid | 565453-40-9. (2025). ChemicalBook.
  • CAS 565453-40-9 this compound. BOC Sciences.
  • Vildagliptin-impurities.

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A Senior Application Scientist's Guide to Handling Vildagliptin Carboxylic Acid Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

Author’s Foreword: As laboratory professionals, we often handle compounds that are metabolites or impurities of well-characterized Active Pharmaceutical Ingredients (APIs). While some data may suggest these related compounds have low biological activity, a foundational principle of laboratory safety is to treat any pharmaceutical-related substance of unknown or incompletely characterized potency with a high degree of caution. This guide is structured from that perspective. We will move beyond a simple checklist of personal protective equipment (PPE) to build a comprehensive operational plan grounded in risk assessment, procedural control, and emergency preparedness. Our goal is to empower you to handle Vildagliptin Carboxylic Acid Metabolite not just safely, but with the scientific diligence it deserves.

Hazard Identification and Risk Assessment

This compound, also known as M20.7, is the primary metabolite of the API Vildagliptin. A review of available Safety Data Sheets (SDS) reveals some inconsistencies, which is not uncommon for research compounds. One source classifies the substance as not hazardous under the Globally Harmonized System (GHS), assigning it a health rating of 0. However, other sources advise more stringent precautions, noting it is a "pharmaceutical related compound of unknown potency" and recommending specific PPE to avoid contact.[1]

Expert Rationale: When faced with conflicting data, the most prudent course of action is to adopt the more conservative safety recommendations. The potential physiological effects of a metabolite, even if less potent than the parent drug, are not always fully elucidated. Therefore, we base our recommendations on the principle of minimizing exposure.

Hazard Profile Summary

ParameterFindingSource
GHS Classification Not classified as hazardous / No data available[1]
Signal Word None / No data available[1]
Primary Routes of Exposure Inhalation (of dust), Skin Contact, Eye Contact, Ingestion[1][2]
Known Health Effects No specific data available for acute toxicity, skin/eye irritation, or carcinogenicity. May cause unknown physiological effects.[1]
Occupational Exposure Limits No exposure limits have been established.[1]

Our primary risks are the inhalation of aerosolized powder during weighing and transfer, and dermal exposure from spills or inadequate PPE.

The Core of Protection: Engineering and Administrative Controls

Before we even select our PPE, we must establish a safe working environment. PPE is the last line of defense.

  • Primary Engineering Control: All handling of the solid compound, especially weighing and preparing stock solutions, must be performed within a chemical fume hood or a similar local exhaust ventilation (LEV) system.[1] This is non-negotiable as it contains fine powders at the source, protecting the user's breathing zone.

  • Administrative Controls:

    • Restrict access to the handling area to trained personnel only.

    • Develop and thoroughly review a written Standard Operating Procedure (SOP) for handling this compound.

    • Ensure all users are familiar with the location and use of emergency equipment, such as safety showers and eyewash stations.

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is required for handling this compound, particularly in its solid form.

  • Respiratory Protection:

    • Requirement: An N95-rated disposable respirator or higher.

    • Rationale: The primary risk when handling the solid is inhaling fine, aerosolized particles. A standard surgical mask does not provide adequate protection against such small particles. An N95 respirator is the minimum standard for this task. For higher-energy operations or larger quantities, a Powered Air-Purifying Respirator (PAPR) may be warranted.

  • Eye and Face Protection:

    • Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

    • Rationale: Standard safety glasses leave gaps around the eyes. Goggles provide a seal that protects against airborne dust and accidental splashes when working with solutions.

  • Hand Protection:

    • Requirement: Nitrile gloves.

    • Rationale: Nitrile provides good chemical resistance for incidental contact.[3] Gloves must be inspected for tears or holes before use.[2] Always practice the "double-gloving" technique when handling potent or unknown compounds: two pairs of gloves are worn, and the outer pair is removed immediately after the handling procedure is complete, minimizing contamination of lab equipment and surfaces.

  • Body Protection:

    • Requirement: A disposable, low-linting coverall (such as those made from Tyvek® material) over personal clothing, or at minimum, a clean lab coat with long sleeves and tight cuffs.[4]

    • Rationale: This prevents the contamination of personal clothing with the compound. Impervious or fire-resistant clothing is recommended in some SDSs.[1][2] For small-scale research use, a dedicated lab coat is a minimum, but a disposable coverall provides superior protection by eliminating the gap between pants and coat.[4]

Operational Plan: Step-by-Step Protocol for Weighing and Solubilization

This protocol outlines the process of accurately weighing 10 mg of solid this compound and preparing a stock solution.

Preparation (Pre-Operation)

  • Don PPE: Before entering the designated handling area, don your lab coat/coverall, safety goggles, and inner pair of nitrile gloves.

  • Prepare Workspace: Decontaminate the work surface inside the chemical fume hood. Place a disposable, absorbent bench liner on the surface.

  • Assemble Equipment: Place the analytical balance, weigh paper/boat, spatula, vial for the final solution, and necessary solvents inside the fume hood.

Execution (Handling the Compound) 4. Final PPE: Don your N95 respirator and the outer pair of nitrile gloves. 5. Tare Balance: With the fume hood sash at the proper height, place the weigh boat on the balance and press tare. 6. Weigh Compound: Carefully open the container of this compound. Using a clean spatula, slowly transfer a small amount of the powder to the weigh boat until the target weight (10 mg) is reached. Perform this action slowly and deliberately to minimize aerosolization. 7. Secure Compound: Immediately and securely close the primary container of the solid compound. 8. Transfer to Vial: Carefully transfer the weighed powder into the designated vial. 9. Add Solvent: Using a pipette, add the required volume of solvent (e.g., DMSO, Methanol) to the vial to achieve the desired concentration. 10. Cap and Mix: Securely cap the vial and mix (vortex or sonicate) until the solid is fully dissolved.

Post-Operation 11. Initial Decontamination: Wipe the spatula and any surfaces with a suitable decontamination solution. Dispose of the weigh boat and outer gloves in the designated pharmaceutical waste container inside the fume hood. 12. Remove PPE: Step away from the immediate work area. Remove your respirator, then your lab coat/coverall, and finally your inner gloves, disposing of them in the appropriate waste stream. 13. Hygiene: Wash hands and forearms thoroughly with soap and water.[2]

Emergency and Disposal Plan

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Spill (Solid): Do not sweep with a dry brush. Gently cover the spill with absorbent paper. Wet the paper with a 70% ethanol solution to dampen the powder. Carefully collect the material and place it in a sealed container for hazardous waste disposal. Decontaminate the area afterward. Avoid generating dust during cleanup.[1]

Disposal Plan Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[5][6]

  • Categorization: This material must be treated as pharmaceutical or chemical waste.[7][8]

  • Collection: All materials that have come into direct contact with the compound (gloves, weigh boats, pipette tips, contaminated paper towels) must be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal: The sealed container must be offered to a licensed hazardous material disposal company, following all local, state, and federal regulations.[1][9] This often involves incineration or other specialized treatments to render the compound non-retrievable.[5][7]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment 1. Task Assessment cluster_solid 2a. Solid Handling Protocol cluster_liquid 2b. Liquid Handling Protocol Start Start: Handling Vildagliptin Carboxylic Acid Metabolite Assess_Form What is the physical form? Start->Assess_Form Solid_Ops Solid Form (Weighing, Aliquoting) Assess_Form->Solid_Ops  Solid Powder   Liquid_Ops Dilute Solution Form (Cell culture, Assays) Assess_Form->Liquid_Ops  Dilute Solution   Solid_Control Mandatory Control: Chemical Fume Hood Solid_Ops->Solid_Control Solid_PPE Required PPE: - N95 Respirator (or PAPR) - Safety Goggles - Double Nitrile Gloves - Disposable Coverall / Lab Coat Solid_Control->Solid_PPE Liquid_Control Recommended Control: Biosafety Cabinet or Fume Hood Liquid_Ops->Liquid_Control Liquid_PPE Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Liquid_Control->Liquid_PPE

Caption: PPE selection workflow for this compound.

References

  • Respirex International. (n.d.). Pharmaceutical PPE.
  • Safetyware Group. (2025, February 10). The Role of PPE in Preventing Contamination in Pharmaceutical Production.
  • Cleanroom Technology. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients.
  • Environmental Marketing Services. (2024, January 8). Pharmaceutical Waste Disposal.
  • Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important.
  • SimSon Pharma. (n.d.). MATERIAL SAFETY DATA SHEETS VILDAGLIPTIN CARBOXYLIC ACID IMPURITY.
  • Cayman Chemical. (2024, October 2). Safety Data Sheet acc. to OSHA HCS.
  • ChemicalBook. (2025, July 19). Vildagliptin Carboxylic Acid Safety Data Sheet.
  • 3M United States. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
  • 3M India. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
  • MCF Environmental Services. (2023, April 11). Proper Hazardous Waste Disposal in a Laboratory Setting.
  • Hazardous Waste Experts. (2022, March 15). A Primer On Laboratory Waste Disposal.
  • University of Delaware. (n.d.). Pharmaceutical Waste - Environmental Health & Safety.
  • ChemicalBook. (2025, July 16). Vildagliptin Carboxylic Acid | 565453-40-9.
  • BOC Sciences. (n.d.). CAS 565453-40-9 this compound.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.